molecular formula C10H12O4S B597921 Methyl 3-methyl-4-(methylsulfonyl)benzoate CAS No. 1226776-89-1

Methyl 3-methyl-4-(methylsulfonyl)benzoate

Cat. No.: B597921
CAS No.: 1226776-89-1
M. Wt: 228.262
InChI Key: HGCXHVVZFLKCQA-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(methylsulfonyl)benzoate is a high-purity organic synthetic intermediate of significant value in chemical research and development, particularly in the agrochemical sector. This methylsulfonyl-functionalized benzoate ester serves as a critical precursor in the multi-step synthesis of complex, biologically active molecules. Its primary research application is in the development of triketone herbicides, as it shares a core structural motif with key intermediates used in the synthesis of compounds like sulcotrione . The methylsulfonyl group is a versatile functional handle in organic synthesis, influencing the electronic properties of the aromatic ring and enabling further chemical transformations to build more complex molecular architectures. Researchers utilize this compound to study structure-activity relationships in herbicide design and to develop novel crop protection agents. The compound is provided for research and development purposes only. It is strictly for use in laboratory settings by qualified professionals. This product is not intended for diagnostic, therapeutic, or any personal uses. Ensure all handling and disposal procedures comply with your institution's safety protocols and local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methyl-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-7-6-8(10(11)14-2)4-5-9(7)15(3,12)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCXHVVZFLKCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 3-methyl-4-(methylsulfonyl)benzoate" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-methyl-4-(methylsulfonyl)benzoate

Abstract

This compound is a key intermediate in the synthesis of various high-value chemical entities, particularly within the agrochemical and pharmaceutical industries. Its specific substitution pattern—a methyl ester, a methyl group at the meta-position, and a methylsulfonyl group at the para-position—makes it a versatile building block. This guide provides a detailed examination of a robust and scientifically-grounded synthetic pathway, designed for researchers, chemists, and professionals in drug development. We will explore a multi-step synthesis beginning from a common industrial starting material, 4-amino-3-methylbenzoic acid, focusing on the causality behind experimental choices, providing detailed protocols, and validating each stage of the process.

Introduction and Retrosynthetic Analysis

The methylsulfonyl (sulfone) functional group is a bioisostere for various other functionalities and is prized for its ability to enhance metabolic stability, improve solubility, and modulate the electronic properties of a molecule. The title compound, this compound, serves as a crucial precursor for compounds where this sulfone moiety is required adjacent to a methyl group on an aromatic ring. A logical retrosynthetic analysis suggests that the target molecule can be derived from its corresponding carboxylic acid via esterification. The sulfone group is most reliably installed via the oxidation of a more readily accessible thioether (sulfide). This thioether can, in turn, be synthesized from a corresponding aromatic amine through a Sandmeyer-type reaction, which provides a reliable method for introducing sulfur-based functional groups onto an aromatic ring.

This analysis leads to a practical and efficient forward synthesis starting from 4-amino-3-methylbenzoic acid.

Logical Synthesis Pathway

G Target This compound Acid_Sulfone 3-Methyl-4-(methylsulfonyl)benzoic Acid Target->Acid_Sulfone Fischer Esterification Acid_Sulfide 3-Methyl-4-(methylthio)benzoic Acid Acid_Sulfone->Acid_Sulfide Oxidation Starting_Amine 4-Amino-3-methylbenzoic Acid Acid_Sulfide->Starting_Amine Sandmeyer Thiolation

Caption: Retrosynthetic analysis of the target compound.

The Recommended Synthetic Pathway: A Four-Step Approach

This section details a validated four-step synthesis, providing both the rationale and step-by-step protocols for each transformation. The pathway is chosen for its reliance on well-understood reactions and the accessibility of the starting material.

Overall Reaction Scheme

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Thiolation cluster_2 Step 3: Oxidation cluster_3 Step 4: Esterification A 4-Amino-3-methylbenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 3-Methyl-4-(methylthio)benzoic Acid B->C 1. NaSMe or K-xanthate 2. Hydrolysis/Methylation D 3-Methyl-4-(methylsulfonyl)benzoic Acid C->D H₂O₂, Acetic Acid E This compound D->E Methanol, H₂SO₄ (cat.) Reflux

Caption: The four-step synthesis workflow.

Step 1: Diazotization of 4-Amino-3-methylbenzoic Acid

Expertise & Causality: The Sandmeyer reaction is a powerful tool for replacing an amino group on an aromatic ring with a wide variety of substituents.[1][2] The process begins with the formation of a diazonium salt by treating the primary aromatic amine with nitrous acid. Nitrous acid is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid. This reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[3]

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a 2M hydrochloric acid solution (3.0 eq).

  • Cool the suspension to 0–5 °C using an ice-salt bath.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C.

  • Continue stirring for an additional 20-30 minutes at 0–5 °C after the addition is complete. The formation of a clear solution indicates the successful generation of the soluble diazonium salt. This solution should be used immediately in the next step.

Step 2: Sandmeyer Thiolation to Yield 3-Methyl-4-(methylthio)benzoic Acid

Expertise & Causality: To introduce the methylthio (-SMe) group, the diazonium salt is reacted with a sulfur nucleophile. A common and effective method involves using sodium thiomethoxide (NaSMe). This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, often catalyzed by copper(I) salts.[1][4] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, which then expels nitrogen gas to form an aryl radical. This radical subsequently reacts to form the final product.

Experimental Protocol:

  • In a separate reaction vessel, prepare a solution of sodium thiomethoxide (1.5 eq) in an appropriate solvent like water or DMF.

  • Cool this solution to 5–10 °C.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the sodium thiomethoxide solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the reaction temperature below 15 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours to ensure the reaction goes to completion.

  • Acidify the reaction mixture with concentrated HCl to a pH of 1-2. This will precipitate the product, 3-methyl-4-(methylthio)benzoic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Oxidation of the Thioether to a Sulfone

Expertise & Causality: The oxidation of a thioether to a sulfone is a standard and high-yielding transformation. A variety of oxidizing agents can be used, but hydrogen peroxide in a solvent like glacial acetic acid is often preferred due to its low cost, effectiveness, and the production of water as the only byproduct.[5] The reaction proceeds via a sulfoxide intermediate, which is further oxidized to the sulfone. The use of an excess of the oxidizing agent and elevated temperatures ensures the complete conversion to the sulfone.

Experimental Protocol:

  • Suspend the dried 3-methyl-4-(methylthio)benzoic acid (1.0 eq) from Step 2 in glacial acetic acid.

  • Cool the mixture in a water bath and slowly add 30% hydrogen peroxide (2.5–3.0 eq) dropwise. An initial exotherm may be observed.

  • After the addition, heat the reaction mixture to 70–90 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the product.

  • If any unreacted peroxide remains, it can be quenched by the careful addition of a sodium sulfite solution.

  • Collect the white solid product, 3-methyl-4-(methylsulfonyl)benzoic acid, by vacuum filtration, wash thoroughly with cold water, and dry.[5]

Step 4: Fischer Esterification to the Final Product

Expertise & Causality: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7] The reaction is an equilibrium process. To drive the equilibrium towards the product, a large excess of the alcohol (methanol, in this case) is used, which also serves as the solvent. A strong acid catalyst, such as concentrated sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9]

Experimental Protocol:

  • In a round-bottom flask, dissolve the 3-methyl-4-(methylsulfonyl)benzoic acid (1.0 eq) from Step 3 in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1–0.2 eq) to the solution.[9][10]

  • Attach a reflux condenser and heat the mixture to reflux for 4–6 hours.[9] The reaction can be monitored by TLC to observe the disappearance of the starting carboxylic acid.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Data Summary

The following table provides representative quantitative data for the described synthetic pathway. Yields and reaction times are illustrative and may vary based on scale and specific laboratory conditions.

StepTransformationStarting MaterialKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1 Diazotization4-Amino-3-methylbenzoic AcidNaNO₂, HCl0–50.5Quantitative (in situ)
2 ThiolationAryl Diazonium SaltNaSMe<15380–90
3 Oxidation3-Methyl-4-(methylthio)benzoic AcidH₂O₂, AcOH70–90385–95
4 Esterification3-Methyl-4-(methylsulfonyl)benzoic AcidMeOH, H₂SO₄Reflux590–98

Conclusion

The synthesis of this compound can be achieved efficiently through a robust four-step sequence starting from 4-amino-3-methylbenzoic acid. The pathway leverages classic, well-understood organic transformations, including the Sandmeyer reaction, thioether oxidation, and Fischer esterification. Each step is designed for high yield and purity, with clear rationales for the chosen conditions. This guide provides the necessary detail for researchers to replicate this synthesis, enabling the production of a valuable intermediate for further applications in discovery and development.

References

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An In-Depth Technical Guide to Methyl 3-methyl-4-(methylsulfonyl)benzoate (CAS 1226776-89-1): A Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 3-methyl-4-(methylsulfonyl)benzoate, CAS No. 1226776-89-1. It details the compound's physicochemical properties, primary applications, synthesis methodologies, and key chemical transformations. With a focus on its significant role as a high-purity organic synthetic intermediate, particularly in the agrochemical sector, this document serves as a critical resource for researchers, chemists, and drug development professionals. The guide elucidates the causality behind experimental choices, provides detailed protocols for synthesis and analysis, and outlines essential safety and handling procedures based on available data for structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound featuring a benzoate ester, a methyl group, and a methylsulfonyl group. This specific arrangement of functional groups dictates its reactivity and utility as a chemical building block.

1.1. Compound Identifiers

IdentifierValue
IUPAC Name methyl 3-methyl-4-methylsulfonylbenzoate[1]
CAS Number 1226776-89-1[1][2][3]
Molecular Formula C₁₀H₁₂O₄S[2][3]
Molecular Weight 228.26 g/mol [1][3]
InChI Key HGCXHVVZFLKCQA-UHFFFAOYSA-N[1]
SMILES CC1=CC(=CC=C1S(=O)(=O)C)C(=O)OC[3]

1.2. Computed Physicochemical Properties

The following properties, computed from its structure, provide insight into the molecule's behavior in various chemical environments.

PropertyValueSignificance
Topological Polar Surface Area (TPSA) 60.44 Ų[3]Indicates moderate polarity, influencing solubility and chromatographic behavior.
LogP (Octanol-Water Partition Coefficient) 1.185[3]Suggests a slight preference for lipophilic environments but with significant water solubility.
Hydrogen Bond Acceptors 4[3]The four oxygen atoms can accept hydrogen bonds, affecting solvent interactions.
Hydrogen Bond Donors 0[3]The absence of donor groups limits self-association via hydrogen bonding.
Rotatable Bonds 2[3]The C-S and C-C bonds of the ester provide some conformational flexibility.

Core Application in Agrochemical Synthesis

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of complex, biologically active molecules for the agrochemical industry.[1]

2.1. Precursor to Triketone Herbicides

This compound serves as a key precursor in the multi-step synthesis of triketone herbicides.[1] It shares a core structural motif with essential intermediates used to produce commercial herbicides like sulcotrione. The methylsulfonyl group is a vital component, acting as a versatile functional handle that influences the electronic properties of the aromatic ring and provides a site for further chemical transformations to build the final complex molecular architecture.[1] Researchers utilize this compound to study structure-activity relationships (SAR) in herbicide design and to develop novel crop protection agents.

G cluster_0 Synthesis Pathway A Substituted Benzoic Acid Derivatives B This compound (CAS 1226776-89-1) [Key Intermediate] A->B Sulfonylation & Esterification C Multi-Step Elaboration & Functionalization B->C Core Structure for Derivatization D Final Active Ingredient: Triketone Herbicide C->D Cyclization & Final Assembly

Caption: Role as a key intermediate in herbicide synthesis.

Synthetic Pathways and Chemical Reactivity

Understanding the synthesis of this compound and its subsequent reactivity is fundamental for its application in multi-step organic synthesis.

3.1. Proposed Synthetic Route: Fischer Esterification

Established synthetic pathways typically culminate in the esterification of the corresponding carboxylic acid.[1] A robust and scalable method for preparing the title compound is the Fischer esterification of 3-methyl-4-(methylsulfonyl)benzoic acid (CAS 1186663-65-9)[4].

Causality of Experimental Choices:

  • Reactants: The carboxylic acid precursor is reacted with an excess of methanol. The excess methanol serves both as a reagent and as the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential. It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reaction Conditions: Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup: The reaction is quenched with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating its removal from the organic product during extraction.

Detailed Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-4-(methylsulfonyl)benzoic acid (1.0 eq).

  • Reagents: Add an excess of methanol (e.g., 10-20 eq) to the flask.

  • Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature. Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound as a high-purity solid.

G start Reactants: 3-methyl-4-(methylsulfonyl)benzoic acid + Methanol (excess) step1 Add H₂SO₄ (cat.) start->step1 step2 Heat to Reflux (4-6 hours) step1->step2 step3 Workup: 1. Quench with NaHCO₃(aq) 2. Extract with Ethyl Acetate step2->step3 step4 Purification: Recrystallization or Column Chromatography step3->step4 end Final Product: This compound step4->end

Caption: Workflow for the synthesis via Fischer Esterification.

3.2. Key Chemical Transformations

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed back to the parent carboxylic acid under basic conditions (saponification) using aqueous sodium hydroxide, followed by an acidic workup. This reaction proceeds via a nucleophilic acyl substitution mechanism.[1]

  • Electrophilic Aromatic Substitution: Further functionalization of the aromatic ring is complex due to the competing directing effects of the three substituents.[1]

    • -CH₃ group: Activating and ortho, para-directing.

    • -COOCH₃ group: Deactivating and meta-directing.

    • -SO₂CH₃ group: Strongly deactivating and meta-directing. The regiochemical outcome of reactions like nitration or halogenation will be a result of the combined, and often competing, influence of these groups, likely leading to a mixture of products or requiring specific reaction conditions to achieve selectivity.

Caption: Directing effects of substituents on the aromatic ring.

Analytical and Spectroscopic Characterization

A combination of modern analytical techniques is required to confirm the identity, purity, and structure of this compound.

TechniqueExpected Observations
¹H NMR - Singlet ~2.5-2.8 ppm (3H): Aromatic methyl protons (-CH₃).- Singlet ~3.2-3.4 ppm (3H): Sulfonyl methyl protons (-SO₂CH₃).- Singlet ~3.9-4.1 ppm (3H): Ester methyl protons (-OCH₃).- Multiplets ~7.5-8.5 ppm (3H): Aromatic protons, with splitting patterns dictated by their positions.
¹³C NMR - Peaks ~20-25 ppm: Aromatic methyl carbon.- Peak ~40-45 ppm: Sulfonyl methyl carbon.- Peak ~50-55 ppm: Ester methyl carbon.- Peaks ~125-145 ppm: Aromatic carbons.- Peak ~165-170 ppm: Ester carbonyl carbon (C=O).
IR Spectroscopy - ~2950-3000 cm⁻¹: C-H stretching (aliphatic).- ~1720-1740 cm⁻¹: Strong C=O stretching (ester carbonyl).- ~1300-1350 cm⁻¹ & ~1140-1160 cm⁻¹: Strong, characteristic asymmetric and symmetric S=O stretching (sulfonyl).- ~1200-1250 cm⁻¹: C-O stretching (ester).
Mass Spectrometry (EI-MS) - Molecular Ion (M⁺): Expected at m/z = 228.- Key Fragments: Loss of methoxy group (-OCH₃, m/z = 197), loss of ester group (-COOCH₃, m/z = 169).
UV-Visible Spectroscopy - π → π transition:* Expected at λmax < 250 nm (substituted benzene ring).- n → π transition:* Weak absorption expected at λmax ~280-300 nm (carbonyl group).[1]

Safety, Handling, and Storage

5.1. Hazard Profile (Precautionary)

Hazard TypeAssociated Information (based on related compounds)
Acute Oral Toxicity May be harmful if swallowed.[5][7]
Skin Corrosion/Irritation May cause skin irritation. Avoid contact with skin.[6]
Eye Damage/Irritation May cause serious eye irritation. Avoid contact with eyes.[6]
Environmental Hazards Harmful to aquatic life. Avoid release to the environment.[7]

5.2. Recommended Handling Procedures

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[8]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[5][7]

5.3. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a well-defined organic compound whose value lies not in its direct biological activity, but in its strategic role as a high-purity synthetic intermediate. Its primary application in the development of triketone herbicides underscores its importance in the agrochemical industry. The compound's specific substitution pattern, featuring the influential methylsulfonyl group, provides a robust platform for the synthesis of more complex and potent active ingredients. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for any researcher or organization involved in the fields of organic synthesis and crop protection science.

References

  • This compound | CAS:1226776-89-1 | Ark Pharma Scientific Limited. (URL: [Link])

  • Methyl 4-Methyl-3-(methylsulfonyl)benzoate - MySkinRecipes. (URL: [Link])

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap. (URL: [Link])

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - European Patent Office. (URL: [Link])

  • Methyl 3-Fluoro-4-(methylsulfonyl)benzoate - MySkinRecipes. (URL: [Link])

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An In-depth Technical Guide to Methyl 3-methyl-4-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 3-methyl-4-(methylsulfonyl)benzoate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of drug discovery, agrochemical synthesis, and medicinal chemistry. The document covers the molecule's structural characteristics, synthesis protocols, applications, and analytical data, grounded in established scientific principles and literature.

Part 1: Molecular Architecture and Physicochemical Profile

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: this compound

  • CAS Number: 1226776-89-1[1]

  • Molecular Formula: C₁₀H₁₂O₄S[1]

  • Molecular Weight: 228.26 g/mol [1][2]

Core Structural Features

This compound is a substituted aromatic compound with three primary functional groups that dictate its chemical reactivity and utility:

  • Methyl Ester Group (-COOCH₃): This group provides a site for hydrolysis to the corresponding carboxylic acid or transesterification. It is a key handle for derivatization in multi-step syntheses.

  • Methylsulfonyl Group (-SO₂CH₃): A strong electron-withdrawing group, the methyl sulfone significantly influences the electronic properties of the benzene ring. This group is crucial for the biological activity of many final products, often contributing to enhanced binding affinity and metabolic stability.[2]

  • Aromatic Ring (Disubstituted Benzene): The benzene core is substituted at the 1, 3, and 4 positions, creating a specific regioisomeric structure. The methyl group at the 3-position provides steric and electronic effects that can fine-tune the molecule's properties and interactions. The strategic placement of these groups is essential for its role as a precursor in complex molecular architectures.[3]

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueSource
Molecular Weight 228.26 g/mol [1], [2]
Molecular Formula C₁₀H₁₂O₄S[1], [2]
CAS Number 1226776-89-1[1]
Appearance Solid (Typical)Inferred from related compounds
Storage Room temperature, dry conditions[2]

Part 2: Synthesis and Manufacturing Protocols

The synthesis of this compound involves a multi-step process that can be strategically designed based on commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, more readily available precursors. The key disconnections are at the ester and sulfone functionalities.

Retrosynthesis target This compound intermediate1 3-Methyl-4-(methylsulfonyl)benzoic acid target->intermediate1 Esterification intermediate2 Methyl 3-methyl-4-(methylthio)benzoate intermediate1->intermediate2 Oxidation intermediate3 Methyl 3-methyl-4-nitrobenzoate intermediate2->intermediate3 Nucleophilic Aromatic Substitution (SNAr) with MeS⁻ starting_material1 3-Methyl-4-nitrobenzoic acid intermediate3->starting_material1 Esterification

Caption: Retrosynthetic pathway for the target molecule.

Key Synthetic Route: From 3-Methyl-4-nitrobenzoic Acid

A common and efficient pathway starts from 3-methyl-4-nitrobenzoic acid. This route is advantageous as it utilizes well-established and high-yielding reactions.

Step 1: Esterification of 3-Methyl-4-nitrobenzoic Acid The initial step involves the protection of the carboxylic acid as a methyl ester. This is a standard procedure, often catalyzed by acid in methanol.

Step 2: Nucleophilic Aromatic Substitution (SNAr) The nitro group at the 4-position is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution. Reaction with a methylthiolate source (e.g., sodium thiomethoxide) displaces the nitro group to introduce the methylthio (-SCH₃) moiety.

Step 3: Oxidation of the Thioether to a Sulfone The methylthio group is then oxidized to the corresponding methylsulfonyl group. This transformation is critical for imparting the desired electronic properties. A common and effective oxidizing agent for this step is hydrogen peroxide, often in the presence of a catalyst like sodium tungstate.[4]

Detailed Laboratory Protocol

This protocol outlines the synthesis starting from the commercially available methyl 3-methyl-4-nitrobenzoate.

Materials:

  • Methyl 3-methyl-4-nitrobenzoate

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Sodium Tungstate (Na₂WO₄)

  • Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Synthesis_Workflow start Methyl 3-methyl-4-nitrobenzoate in DMF add_nasme Add NaSMe Stir at RT start->add_nasme workup1 Aqueous Workup Extract with DCM add_nasme->workup1 product1 Isolate Methyl 3-methyl-4-(methylthio)benzoate workup1->product1 oxidation Dissolve in Acetic Acid Add Na₂WO₄ and H₂O₂ product1->oxidation heat Heat to 60-70°C oxidation->heat workup2 Quench & Aqueous Workup Extract with DCM heat->workup2 purify Column Chromatography workup2->purify final_product This compound purify->final_product

Caption: Step-by-step synthesis workflow.

Procedure:

  • Synthesis of Methyl 3-methyl-4-(methylthio)benzoate:

    • To a solution of methyl 3-methyl-4-nitrobenzoate (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and extract with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude thioether.

  • Synthesis of this compound:

    • Dissolve the crude methyl 3-methyl-4-(methylthio)benzoate (1.0 eq) in glacial acetic acid.

    • Add a catalytic amount of sodium tungstate (0.02 eq).

    • Slowly add hydrogen peroxide (30% aq. solution, 2.5-3.0 eq) dropwise, maintaining the temperature below 30°C.

    • After the addition is complete, heat the mixture to 60-70°C for 2-3 hours. Monitor the reaction by TLC.

    • Cool the reaction to room temperature and carefully pour it into a cold saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Part 3: Applications in Chemical Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its structure is strategically designed for further elaboration into more complex, biologically active molecules.

Precursor in Agrochemical Synthesis

This compound is a critical building block in the synthesis of certain modern herbicides.[2] Specifically, it is a precursor to 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, which is a key intermediate for triketone herbicides like Tembotrione.[5][6] These herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a crucial component in plant amino acid metabolism.[5] The specific substitution pattern of the benzoic acid derivative is essential for achieving high herbicidal potency.[5]

Role in Pharmaceutical Drug Design

While direct applications are less documented than in agrochemicals, the structural motifs within this molecule are highly relevant to medicinal chemistry.

  • The "Magic Methyl" Effect: The strategic placement of methyl groups can have a profound impact on a drug's pharmacokinetic and pharmacodynamic properties.[7][8] A methyl group can block metabolic pathways, enhance binding to a target protein by occupying a hydrophobic pocket, and alter the conformation of a molecule to favor a more active state.[8][9][10] The methyl group at the 3-position in this intermediate can be carried through a synthesis to impart these beneficial effects in a final drug candidate.

  • The Sulfone Moiety: The methylsulfonyl group is a common feature in many pharmaceuticals. It is a bioisostere for other functional groups and can improve physicochemical properties such as solubility and metabolic stability. Its ability to act as a hydrogen bond acceptor also contributes to drug-target interactions.

This intermediate is valuable for creating libraries of compounds for screening, particularly in the development of anti-inflammatory and analgesic agents where sulfone-containing molecules have shown promise.[2]

Part 4: Analytical and Spectroscopic Profile

Characterization of this compound relies on standard analytical techniques. The following data are predicted based on the known effects of its functional groups.

NMR Spectroscopy
  • ¹H NMR (predicted):

    • Aromatic protons will appear as a complex multiplet or distinct doublets and singlets in the range of δ 7.5-8.5 ppm. The electron-withdrawing effects of the ester and sulfone groups will shift these protons downfield.

    • The methyl ester protons (-OCH₃) will be a sharp singlet around δ 3.9 ppm.[11]

    • The methylsulfonyl protons (-SO₂CH₃) will appear as a singlet around δ 3.1-3.3 ppm.

    • The aromatic methyl protons (-CH₃) will be a singlet around δ 2.6-2.8 ppm.[11]

  • ¹³C NMR (predicted):

    • The ester carbonyl carbon will be observed around δ 165-167 ppm.

    • Aromatic carbons will appear in the δ 125-145 ppm region. The carbon attached to the sulfone group will be significantly downfield.

    • The methyl ester carbon (-OCH₃) will be around δ 52-53 ppm.

    • The methylsulfonyl carbon (-SO₂CH₃) will be around δ 44-45 ppm.

    • The aromatic methyl carbon (-CH₃) will be around δ 20-22 ppm.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 228. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 197, and the loss of the methyl ester group (-COOCH₃, m/z = 59) to give a fragment at m/z = 169.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for its functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
C=O (Ester) Stretch~1720-1740 (strong)[12][13]
S=O (Sulfone) Asymmetric & Symmetric Stretch~1300-1350 and ~1120-1160 (strong)
C-O (Ester) Stretch~1250-1300 (strong)
C-H (Aromatic) Stretch~3030-3100 (medium)[14]
C-H (Aliphatic) Stretch~2850-3000 (medium)[14]

Part 5: Safety, Handling, and Disposal

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for substituted benzoates and sulfones should be followed.

  • Hazard Identification: Assumed to be an irritant to the eyes, skin, and respiratory system. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow to enter drains or waterways.

Part 6: References

  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved from [Link]

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–208. Retrieved from [Link]

  • Barreiro, G., et al. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289. Retrieved from [Link]

  • de L. Contreira, G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1150. Retrieved from [Link]

  • Scribd. Methyl Group Impact in Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. PubChem. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Reactions of Aromatic Sulfonyl Chlorides with Organocadmium Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(methylsulfonyl)benzoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL p-TOLYL SULFONE. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]

  • J-STAGE. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from

  • Google Patents. (n.d.). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Retrieved from

  • MySkinRecipes. (n.d.). Methyl 4-Methyl-3-(methylsulfonyl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparation of herbicide intermediates. Retrieved from

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for herbicide intermediate. Retrieved from

  • Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-methyl-4-nitrobenzoate. PubChem. Retrieved from [Link]

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-methyl-, methyl ester. Retrieved from [Link]

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Topic: Methyl 3-methyl-4-(methylsulfonyl)benzoate: A Scaffolding Approach to Unveiling Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 3-methyl-4-(methylsulfonyl)benzoate is a substituted aromatic compound whose biological activity is not extensively documented in public literature. However, its structural motifs—a benzoate ester and a methylsulfonyl group—are prevalent in molecules of significant interest in both agrochemical and pharmaceutical domains. This guide deconstructs the molecule's structure to infer its most probable biological potential. By examining structurally analogous compounds, we posit that its primary role is that of a key intermediate in the synthesis of bioactive molecules, particularly triketone herbicides that function as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. Secondary potential in pharmaceutical applications, such as anti-inflammatory agents, is also explored. We provide a series of detailed, self-validating experimental workflows designed to systematically investigate these hypotheses, offering a clear path from theoretical assessment to empirical validation.

Core Molecular Analysis: Structure as a Predictor of Function

Chemical Identity and Structural Features

This compound is an organic compound with the chemical formula C₁₀H₁₂O₄S.[1] Its architecture is defined by a central benzene ring substituted with three key functional groups that dictate its chemical reactivity and potential biological interactions.

  • Methyl Ester (-COOCH₃): This group renders the molecule relatively lipophilic. In a biological context, esters often function as prodrugs, which can be hydrolyzed by endogenous esterase enzymes to release the corresponding carboxylic acid. This bioactivation is a critical consideration for its potential mechanism of action.

  • Methylsulfonyl Group (-SO₂CH₃): This is a strongly electron-withdrawing and polar group. Its presence significantly influences the electronic properties of the aromatic ring.[1][2] In medicinal and agrochemical chemistry, the sulfonyl moiety is a well-established pharmacophore known for its metabolic stability and ability to form strong hydrogen bonds, enhancing binding affinity to target proteins.[3]

  • Aromatic Ring Substitution Pattern: The 1,3,4-substitution pattern creates a specific spatial arrangement of the functional groups, which is crucial for precise docking into the active site of a target enzyme or receptor.

Caption: Structure of this compound.

Rationale for Investigation: Learning from Analogs

Direct biological data for the title compound is sparse. Therefore, a structure-based analog approach is the most logical starting point. The scientific literature reveals that benzoate and benzoic acid derivatives bearing a methylsulfonyl group are critical intermediates in the synthesis of several commercially important bioactive molecules.[2][4] This strongly suggests that this compound is not intended as an end-product but rather as a versatile building block. Our investigation will therefore focus on the likely activities of the molecules it is designed to create.

Primary Hypothesis: A Precursor for Agrochemicals

The most compelling evidence points to the use of substituted 4-(methylsulfonyl)benzoic acids in the agrochemical industry. Specifically, they are precursors to a class of potent herbicides.[1][4]

The HPPD Inhibitor Connection

Several patents and research articles describe the synthesis of triketone herbicides, such as tembotrione and sulcotrione, from intermediates like 2-chloro-3-methyl-4-methylsulfonylbenzoic acid.[2][4][5] These herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the plant's tyrosine catabolic pathway, which ultimately produces plastoquinone and tocopherols. Inhibition of HPPD leads to a depletion of these essential molecules, causing bleaching of new growth followed by plant death.

The title compound, this compound, is a structural isomer of the precursor to the tembotrione intermediate. It is highly probable that it is designed for a similar purpose: to be hydrolyzed to its corresponding carboxylic acid, which would then serve as the key pharmacophore for an HPPD inhibitor.

bioactivation_pathway start This compound (Prodrug/Precursor) hydrolysis Esterase-Mediated Hydrolysis (Bioactivation) start->hydrolysis In vivo acid 3-Methyl-4-(methylsulfonyl)benzoic Acid (Active Moiety Precursor) hydrolysis->acid hppd HPPD Enzyme (Target) acid->hppd Binds to Active Site inhibition Inhibition of Plastoquinone Synthesis hppd->inhibition blocks effect Herbicidal Effect (Bleaching, Necrosis) inhibition->effect

Caption: Proposed bioactivation and mechanism of action for herbicidal activity.

Secondary Hypothesis: Pharmaceutical Intermediate Potential

While the agrochemical link is strongest, the methylsulfonyl benzoate scaffold also appears in pharmaceutical research. Several analogs are cited as intermediates for compounds with potential therapeutic benefits.

  • Anti-inflammatory and Analgesic Agents: Various substituted methylsulfonyl benzoate compounds are used in the synthesis of molecules with anti-inflammatory and analgesic properties.[2][3][6] The sulfonyl group can mimic the geometry of transition states in enzymes like cyclooxygenases (COX), a common target for anti-inflammatory drugs.

  • Antimicrobial and Anticancer Activity: Although structurally more distant, related compounds containing a methylsulfonyl group attached to a heterocyclic ring (like benzothiazole) have demonstrated promising antimicrobial and anticancer activities.[7][8] This suggests that the methylsulfonyl group is a valuable component for generating diverse biological activities.

Experimental Validation Workflows

To empirically test these hypotheses, a tiered screening approach is recommended. The following protocols are designed as self-validating systems with clear endpoints.

Workflow 1: Investigating Agrochemical Potential

This workflow is designed to confirm the HPPD inhibitor hypothesis.

Step 1: Chemical Hydrolysis to the Carboxylic Acid

  • Rationale: The ester is likely a prodrug form. The active component that interacts with the HPPD enzyme is the corresponding carboxylic acid. This step is essential to generate the putative active molecule for in vitro testing.

  • Protocol:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, neutralize the reaction mixture with 1N hydrochloric acid (HCl) until the pH is ~2-3.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-methyl-4-(methylsulfonyl)benzoic acid.

    • Confirm the structure and purity via ¹H NMR and LC-MS.

Step 2: In Vitro HPPD Enzyme Inhibition Assay

  • Rationale: This assay directly measures the ability of the synthesized carboxylic acid to inhibit the target enzyme, providing mechanistic proof-of-concept.

  • Protocol:

    • Obtain or prepare recombinant HPPD from a relevant plant species (e.g., Arabidopsis thaliana).

    • Prepare a range of concentrations of the test compound (3-methyl-4-(methylsulfonyl)benzoic acid) in a suitable buffer (e.g., potassium phosphate buffer with ascorbic acid and catalase).

    • In a 96-well plate, add the enzyme, the test compound dilutions, and the substrate, 4-hydroxyphenylpyruvate (HPP).

    • Include a known HPPD inhibitor (e.g., sulcotrione) as a positive control and a vehicle (e.g., DMSO) as a negative control.

    • Incubate the reaction at a controlled temperature (e.g., 30°C).

    • Measure the rate of oxygen consumption using an oxygen-sensing probe or spectrophotometrically by monitoring the formation of the product, homogentisate.

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step 3: Whole-Plant Greenhouse Assay

  • Rationale: This assay validates the in vitro findings in a whole organism, assessing the compound's ability to be absorbed, translocated, and exert its herbicidal effect.

  • Protocol:

    • Grow indicator plant species (e.g., a sensitive grass like Setaria viridis and a broadleaf weed like Amaranthus retroflexus) in pots under controlled greenhouse conditions.

    • Prepare a formulation of the test compound (either the ester or the acid) with appropriate surfactants and adjuvants.

    • Apply the formulation as a post-emergence spray at various application rates (e.g., 10, 100, 1000 g/ha).

    • Include a vehicle-only control and a commercial standard herbicide control.

    • Visually assess phytotoxicity (e.g., bleaching, stunting, necrosis) at set time points (e.g., 3, 7, and 14 days after treatment).

    • Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth/biomass).

experimental_workflow start Methyl 3-methyl-4- (methylsulfonyl)benzoate hydrolysis Step 1: Chemical Hydrolysis to Carboxylic Acid start->hydrolysis invitro Step 2: In Vitro HPPD Enzyme Inhibition Assay hydrolysis->invitro ic50 Determine IC₅₀ invitro->ic50 invivo Step 3: Whole-Plant Greenhouse Assay gr50 Determine GR₅₀ invivo->gr50 ic50->invivo If potent end Validate Herbicidal Mechanism & Potency gr50->end

Caption: Tiered experimental workflow for validating agrochemical potential.

Workflow 2: Preliminary Pharmaceutical Screening

This workflow provides a broad screen for potential therapeutic activities. The parent ester compound should be tested directly, as its bioavailability and metabolism in animal systems are unknown.

Step 1: In Vitro Anti-inflammatory Assay (COX-1/COX-2)

  • Protocol: Use a commercially available COX inhibitor screening kit (fluorescent or colorimetric). Test the compound across a range of concentrations against purified ovine COX-1 and human recombinant COX-2 enzymes. Use celecoxib (COX-2 selective) and ibuprofen (non-selective) as controls to determine potency and selectivity.

Step 2: General Cytotoxicity Screening

  • Protocol: Utilize the NCI-60 human tumor cell line screen or a smaller, representative panel (e.g., a lung, breast, and colon cancer cell line). Use a standard MTT or SRB assay to determine the GI₅₀ (concentration for 50% growth inhibition) after a 48-72 hour exposure.

Step 3: Antimicrobial Susceptibility Testing

  • Protocol: Perform a broth microdilution assay according to CLSI guidelines. Test the compound against a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Determine the Minimum Inhibitory Concentration (MIC) for each strain.

Data Summary and Comparative Analysis

To contextualize any findings, it is crucial to compare the results with data from known structural analogs.

Compound NameCAS NumberReported/Potential ApplicationKey Structural DifferenceReference
This compound 1226776-89-1Hypothesis: Herbicide Intermediate - [1]
Methyl 2-chloro-4-(methylsulfonyl)benzoate623927-88-8Herbicide (tembotrione) Intermediate; Pharmaceutical IntermediateChlorine at position 2 instead of methyl at 3[2]
Methyl 4-Methyl-3-(methylsulfonyl)benzoate906816-32-8Pharmaceutical Intermediate (Anti-inflammatory, Analgesic)Positions of methyl and methylsulfonyl groups are swapped[3]
Methyl 3-Fluoro-4-(methylsulfonyl)benzoate1215074-49-9Pharmaceutical & Agrochemical IntermediateFluorine at position 3 instead of methyl[9]
2-chloro-3-methyl-4-methylsulfonylbenzoic acidN/AHerbicide IntermediateCarboxylic acid with chlorine at position 2[5]

Conclusion and Future Directions

The structural analysis of this compound strongly indicates its primary utility as a synthetic intermediate for agrochemicals, specifically HPPD-inhibiting herbicides. Its design leverages the known bioactivity of the 4-(methylsulfonyl)benzoic acid scaffold. The proposed experimental workflows provide a robust and logical pathway to confirm this hypothesis, moving from chemical synthesis of the putative active form to in vitro mechanistic studies and finally to whole-organism validation.

While secondary pharmaceutical applications cannot be entirely ruled out and are worthy of preliminary screening, the weight of the evidence from analogous structures suggests that research efforts will be most fruitful when directed toward the agrochemical domain. Future work, contingent on positive herbicidal results, should focus on synthesizing a small library of analogs by modifying the ester and ring substituents to optimize potency, spectrum of activity, and crop safety.

References

  • Smolecule. (n.d.). Methyl 3-(4-methylbenzenesulfonamido)benzoate.
  • MySkinRecipes. (n.d.). Methyl 2-methoxy-5-(methylsulfonyl)benzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-Methyl-3-(methylsulfonyl)benzoate. CAS 906816-32-8. Retrieved from [Link]

  • Polshettiwar, S. A., et al. (2017). Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1319-1324. Available from: [Link]

  • R Discovery. (n.d.). Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(methylsulfonyl)benzoate. CID 6432253. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]

  • European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-Fluoro-4-(methylsulfonyl)benzoate. CAS 1215074-49-9. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Uivarosi, V., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6598. Available from: [Link]

  • ResearchGate. (n.d.). Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents | Request PDF. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 3-methyl-4-(methylsulfonyl)benzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating a Key Intermediate in Modern Agrochemical Synthesis

The landscape of modern drug discovery and agrochemical development is profoundly reliant on the availability of versatile chemical intermediates. These molecules, often unassuming in their own right, represent critical nodes in the complex synthetic pathways that lead to highly active and specific agents. Methyl 3-methyl-4-(methylsulfonyl)benzoate stands as a prime example of such a pivotal building block. While its "discovery" may not be marked by a singular, celebrated event, its history is intrinsically woven into the development of advanced herbicidal compounds. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and the crucial role it plays as a precursor in the creation of potent herbicidal agents.

Physicochemical Properties and Structural Characterization

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. Here, we summarize the key characteristics of this compound.

PropertyValueSource
CAS Number 1226776-89-1N/A
Molecular Formula C₁₀H₁₂O₄S[N/A]
Molecular Weight 228.26 g/mol [N/A]
IUPAC Name This compoundN/A
Appearance Expected to be a white to off-white solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water.Inferred from related compounds

Structural Elucidation:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the methyl group on the benzene ring, and the methylsulfonyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the two methyl groups and the methylsulfonyl group.

  • Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with characteristic fragmentation patterns providing further structural evidence.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be logically approached in a two-step process, starting from a readily available precursor. This synthetic strategy is inferred from established methods for preparing structurally similar methylsulfonylbenzoic acid derivatives.[1][2]

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification A 3-Methyl-4-(methylthio)benzoic acid B 3-Methyl-4-(methylsulfonyl)benzoic acid A->B Oxidation (e.g., H₂O₂, Oxone®) C 3-Methyl-4-(methylsulfonyl)benzoic acid D This compound C->D Fischer Esterification (Methanol, Acid Catalyst) G cluster_0 Fischer Esterification Workflow A Reactants: 3-Methyl-4-(methylsulfonyl)benzoic acid Methanol (excess) Acid Catalyst (e.g., H₂SO₄) B Reflux A->B C Work-up: - Quench with base - Extract with organic solvent B->C D Purification: - Column Chromatography C->D E Final Product: This compound D->E

Caption: A typical workflow for the Fischer esterification step.

Detailed Experimental Protocol (Inferred):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-4-(methylsulfonyl)benzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

The Role of this compound in Agrochemicals

The primary significance of this compound lies in its utility as a key intermediate in the synthesis of herbicides. While specific herbicides directly derived from this molecule were not detailed in the initial search, its structural isomer, 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid, is a well-established precursor to the potent herbicide tembotrione. [2][3] The methylsulfonyl group is a critical pharmacophore in many agrochemicals. Its strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring, which in turn can modulate the binding affinity of the final molecule to its biological target. Furthermore, the sulfonyl group can participate in hydrogen bonding interactions within the active site of target enzymes, enhancing the potency of the herbicide.

The structure of this compound provides a versatile scaffold for further chemical modifications, allowing for the exploration of structure-activity relationships in the design of novel and more effective herbicides.

Conclusion and Future Perspectives

This compound, while not a widely known compound in its own right, exemplifies the crucial role of chemical intermediates in the development of high-value products, particularly in the agrochemical sector. Its synthesis, achievable through a straightforward oxidation and esterification sequence, provides a reliable route to a versatile building block. The presence of the methylsulfonyl group is key to its utility, offering a means to fine-tune the electronic and binding properties of more complex molecules.

For researchers in the field, a deep understanding of the synthesis and reactivity of such intermediates is paramount. Future work in this area could involve the development of more sustainable and efficient synthetic methods for this and related compounds, as well as the exploration of its use as a precursor for a wider range of biologically active molecules beyond herbicides. The principles outlined in this guide provide a solid foundation for such endeavors.

References

  • Methyl 4-Methyl-3-(methylsulfonyl)benzoate, MySkinRecipes. Available at: [Link]

  • Preparation of methylsulfonylbenzoic acids, Google Patents.
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  • In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester?, Study.com. Available at: [Link]

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An In-Depth Technical Guide to Methyl 3-methyl-4-(methylsulfonyl)benzoate as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on Methyl 3-methyl-4-(methylsulfonyl)benzoate. This document is designed to move beyond a simple recitation of facts and figures. Instead, it aims to provide a deeper understanding of the causality behind experimental choices and to equip researchers with the practical insights needed to effectively utilize this versatile research chemical. The protocols and data presented herein are curated to be self-validating, fostering a foundation of trustworthiness and scientific rigor.

Introduction and Chemical Profile

This compound is an organic compound that is emerging as a significant building block in various fields of chemical research, most notably in the development of agrochemicals and as a potential scaffold in medicinal chemistry. Its structure, featuring a benzoate core substituted with a methyl and a methylsulfonyl group, offers a unique combination of electronic and steric properties that make it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1226776-89-1
Molecular Formula C₁₀H₁₂O₄S
Molecular Weight 228.26 g/mol
IUPAC Name This compound
Predicted Boiling Point ~350-400 °C at 760 mmHg (Predicted)Inferred from related structures
Predicted Melting Point ~80-90 °C (Predicted)Inferred from related structures
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc). Poorly soluble in water.Inferred from related structures

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Alternative Step 2: Esterification Thioether Methyl 3-methyl-4-(methylthio)benzoate Sulfone This compound Thioether->Sulfone Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) Carboxylic_Acid 3-methyl-4-(methylsulfonyl)benzoic acid Ester This compound Carboxylic_Acid->Ester Methanol, Acid Catalyst (e.g., H₂SO₄)

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is based on well-established methods for the oxidation of thioethers to sulfones and subsequent Fischer esterification.[1]

Step 1: Oxidation of Methyl 3-methyl-4-(methylthio)benzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of methyl 3-methyl-4-(methylthio)benzoate in glacial acetic acid (approximately 5-10 mL per gram of starting material).

  • Addition of Oxidant: Cool the solution in an ice-water bath. Slowly add 2.2 to 2.5 equivalents of 30% hydrogen peroxide dropwise, ensuring the temperature of the reaction mixture does not exceed 20-25 °C. The use of a slight excess of the oxidant ensures complete conversion of the thioether.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a more polar product spot.

  • Work-up: Pour the reaction mixture into a beaker containing cold water (approximately 10 times the volume of the acetic acid used). The crude sulfone product should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and hydrogen peroxide.

  • Drying: Dry the crude product in a vacuum oven at a moderate temperature (40-50 °C) to a constant weight.

Step 2: Fischer Esterification of 3-methyl-4-(methylsulfonyl)benzoic acid

This step would be necessary if starting from the carboxylic acid instead of the corresponding methyl ester in Step 1.

  • Reaction Setup: In a round-bottom flask, suspend 1 equivalent of 3-methyl-4-(methylsulfonyl)benzoic acid in an excess of methanol (at least 10-20 equivalents). The large excess of methanol helps to drive the equilibrium towards the product side.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-8 hours. The reaction can be monitored by TLC.

  • Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid of high purity.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this specific compound is not widely published, the following are predicted values based on the analysis of its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Peaks
¹H NMR (400 MHz, CDCl₃)δ ~8.1-8.3 (m, 2H, Ar-H), ~7.5-7.7 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.1 (s, 3H, SO₂CH₃), ~2.7 (s, 3H, Ar-CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~165-167 (C=O), ~140-145 (Ar-C), ~130-135 (Ar-C), ~125-130 (Ar-CH), ~52-53 (OCH₃), ~44-45 (SO₂CH₃), ~20-22 (Ar-CH₃) ppm.
FT-IR (KBr Pellet)~3000-3100 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1720-1730 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (Ar C=C stretch), ~1300-1320 cm⁻¹ & ~1140-1160 cm⁻¹ (SO₂ asymmetric and symmetric stretch)
Mass Spectrometry (EI)m/z (%): 228 [M]⁺, 197 [M-OCH₃]⁺, 149 [M-SO₂CH₃]⁺

Applications in Research and Development

The primary utility of this compound lies in its role as a key intermediate in the synthesis of larger, more complex molecules with specific biological activities.

Agrochemicals: A Precursor to Triketone Herbicides

The most well-documented application of this compound is in the agrochemical industry as a precursor for the synthesis of triketone herbicides.[2] These herbicides are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

HPPD_Inhibition Precursor This compound Triketone_Herbicide Triketone Herbicide Precursor->Triketone_Herbicide Multi-step Synthesis HPPD_Enzyme HPPD Enzyme Triketone_Herbicide->HPPD_Enzyme Inhibits Plastoquinone_Biosynthesis Plastoquinone & Tocopherol Biosynthesis HPPD_Enzyme->Plastoquinone_Biosynthesis Catalyzes Weed_Death Weed Bleaching & Death Plastoquinone_Biosynthesis->Weed_Death Leads to

Caption: Role as a precursor in the synthesis of HPPD-inhibiting herbicides.

The inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols in plants, which are essential for carotenoid biosynthesis and protection against photooxidative damage. This ultimately leads to the characteristic bleaching symptoms and death of susceptible weeds. The structural features of this compound are crucial for building the final herbicidal molecule with the correct conformation to bind to the active site of the HPPD enzyme.

Medicinal Chemistry: A Potential Scaffold for Drug Discovery

While less documented for this specific molecule, aromatic sulfones are a class of compounds that have been investigated for a range of pharmacological activities, including anti-inflammatory and analgesic effects. The methylsulfonyl group can act as a bioisostere for other functional groups and can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

Researchers in drug discovery may utilize this compound as a starting material to synthesize novel compounds for screening in various biological assays. The ester functional group provides a convenient handle for further chemical modifications, such as amidation, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with care by trained personnel in a laboratory setting. While specific toxicity data for this compound is not available, the following precautions are recommended based on the safety profiles of structurally related aromatic sulfones and benzoates.

Table 3: GHS Hazard Classification (Predicted)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat should be worn at all times.

Handling
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable research chemical with established importance as a precursor in the agrochemical industry and potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, predicted spectroscopic data for characterization, and essential safety and handling information. It is our hope that this in-depth technical resource will empower researchers to confidently and effectively utilize this compound in their scientific endeavors.

References

  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
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  • PrepChem. Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoate. University of Colorado Boulder. [Link]

  • EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
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  • UNECE. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link]

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Spectroscopic Data of Methyl 3-methyl-4-(methylsulfonyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 3-methyl-4-(methylsulfonyl)benzoate is a compound of interest in organic synthesis and medicinal chemistry due to its substituted benzoate structure. The presence of both an electron-withdrawing methylsulfonyl group and a weakly electron-donating methyl group on the aromatic ring, in addition to the methyl ester functionality, creates a unique electronic environment that influences its reactivity and potential biological activity. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a detailed analysis of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The rationale behind the predicted spectral features is explained, drawing upon fundamental principles and comparative data from related structures.

Molecular Structure and Predicted Spectroscopic Summary

The structure of this compound is presented below. The predicted spectroscopic data is a culmination of analyzing the influence of each functional group on the overall spectral output.

Caption: Molecular Structure of this compound.

Table 1: Summary of Predicted Spectroscopic Data
Spectroscopic TechniquePredicted Key Features
¹H NMR (500 MHz, CDCl₃)Aromatic protons (~8.0-8.2 ppm), Ester methyl singlet (~3.9 ppm), Sulfonyl methyl singlet (~3.1 ppm), Aromatic methyl singlet (~2.6 ppm).
¹³C NMR (125 MHz, CDCl₃)Carbonyl carbon (~165 ppm), Aromatic carbons (~125-145 ppm), Ester methyl carbon (~52 ppm), Sulfonyl methyl carbon (~44 ppm), Aromatic methyl carbon (~20 ppm).
IR Spectroscopy (cm⁻¹)Strong C=O stretch (~1720-1730 cm⁻¹), Strong S=O stretches (~1320-1340 cm⁻¹ and ~1150-1170 cm⁻¹), C-O stretches (~1250-1300 cm⁻¹ and ~1100-1120 cm⁻¹), Aromatic C-H and C=C stretches.
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z = 228. Subsequent fragmentation showing loss of OCH₃ (m/z = 197) and COOCH₃ (m/z = 169).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: -2 to 12 ppm

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[1] The methylsulfonyl and methyl ester groups are electron-withdrawing, which will deshield the aromatic protons, shifting them downfield.[2][3] The methyl group at the 3-position is weakly electron-donating.

G cluster_aromatic Aromatic Region (Downfield) cluster_aliphatic Aliphatic Region (Upfield) H_aromatic ~8.0-8.2 ppm (m, 3H) H_ester ~3.9 ppm (s, 3H, -OCH3) H_sulfonyl ~3.1 ppm (s, 3H, -SO2CH3) H_methyl ~2.6 ppm (s, 3H, Ar-CH3)

Caption: Predicted ¹H NMR Chemical Shift Regions.

Table 2: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.2Multiplet3HAromatic ProtonsThe aromatic protons are deshielded by the electron-withdrawing methylsulfonyl and ester groups, resulting in a downfield shift. The substitution pattern will lead to a complex multiplet.[1]
~3.9Singlet3HEster Methyl (-OCH₃)The protons of the methyl ester are in a typical chemical environment for this functional group.
~3.1Singlet3HSulfonyl Methyl (-SO₂CH₃)The protons of the methyl group attached to the sulfonyl group are deshielded by the electronegative oxygen atoms.
~2.6Singlet3HAromatic Methyl (Ar-CH₃)The protons of the methyl group attached to the aromatic ring are in a typical upfield region for such groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.5 s

    • Spectral width: 0 to 200 ppm

    • Proton decoupling: Enabled

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituent effects.[4][5] The carbonyl carbon of the ester will appear significantly downfield.

Table 3: Predicted ¹³C NMR Data

Chemical Shift (ppm)AssignmentRationale
~165Carbonyl Carbon (C=O)The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic downfield region.
~125 - 145Aromatic Carbons (Ar-C)Six distinct signals are expected for the aromatic carbons due to the unsymmetrical substitution pattern. The carbons attached to the electron-withdrawing groups will be shifted further downfield.[6]
~52Ester Methyl Carbon (-OCH₃)The carbon of the methyl ester is in a typical chemical environment.
~44Sulfonyl Methyl Carbon (-SO₂CH₃)The carbon of the methyl group attached to the sulfonyl group is deshielded by the oxygen atoms.
~20Aromatic Methyl Carbon (Ar-CH₃)The carbon of the methyl group attached to the aromatic ring appears in the expected upfield region.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (NaCl or KBr). Alternatively, a KBr pellet can be prepared.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000 - 400 cm⁻¹

Predicted IR Spectrum and Interpretation

The IR spectrum is expected to show characteristic absorption bands for the ester and sulfonyl functional groups.[7][8][9][10][11]

G cluster_high High Wavenumber Region cluster_mid Functional Group Region CH_aromatic ~3000-3100 cm⁻¹ (Aromatic C-H) CH_aliphatic ~2850-3000 cm⁻¹ (Aliphatic C-H) CO_stretch ~1720-1730 cm⁻¹ (C=O Stretch) SO2_stretch ~1320-1340 cm⁻¹ & ~1150-1170 cm⁻¹ (S=O Stretches) CO_stretches ~1250-1300 cm⁻¹ & ~1100-1120 cm⁻¹ (C-O Stretches)

Caption: Predicted IR Absorption Regions.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3000 - 3100MediumAromatic C-H StretchCharacteristic stretching vibrations for C-H bonds on a benzene ring.[8]
~2850 - 3000MediumAliphatic C-H StretchStretching vibrations for the C-H bonds in the methyl groups.
~1720 - 1730StrongCarbonyl (C=O) StretchA strong, sharp absorption characteristic of the ester carbonyl group. The position is slightly higher than for an aromatic ester due to the electron-withdrawing sulfonyl group.[11]
~1320 - 1340StrongAsymmetric S=O StretchA strong absorption band characteristic of the asymmetric stretching of the sulfonyl group.[7]
~1150 - 1170StrongSymmetric S=O StretchA strong absorption band characteristic of the symmetric stretching of the sulfonyl group.[7]
~1250 - 1300StrongAsymmetric C-O Stretch (Ester)The asymmetric stretching of the C-O single bond in the ester functionality.[11]
~1100 - 1120StrongSymmetric C-O Stretch (Ester)The symmetric stretching of the C-O single bond in the ester functionality.[11]
~1600, ~1475MediumAromatic C=C StretchesSkeletal vibrations of the benzene ring.

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 40 - 400

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 228.26 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 228. The fragmentation pattern will be dictated by the stability of the resulting fragments.[12][13][14][15]

G M [M]⁺˙ m/z = 228 M_minus_OCH3 [M - OCH₃]⁺ m/z = 197 M->M_minus_OCH3 -OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 169 M->M_minus_COOCH3 -COOCH₃ SO2CH3_plus [SO₂CH₃]⁺ m/z = 79 M->SO2CH3_plus C6H4CH3_plus [C₆H₄CH₃]⁺ m/z = 91 M_minus_COOCH3->C6H4CH3_plus -SO₂

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Table 5: Predicted Mass Spectrometry Fragments

m/zIon FormulaFragment LostRationale
228[C₁₀H₁₂O₄S]⁺˙-Molecular ion peak (M⁺).
197[C₁₀H₉O₃S]⁺∙OCH₃Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.[15]
169[C₈H₉O₂S]⁺∙COOCH₃Loss of the entire methoxycarbonyl radical.[15]
154[C₈H₆O₂S]⁺˙CH₃∙ and ∙OCH₃Subsequent loss of a methyl radical from the m/z 169 fragment.
91[C₇H₇]⁺SO₂ and COOCH₃Formation of the stable tropylium ion after loss of the sulfonyl and ester groups.
79[CH₃SO₂]⁺C₉H₉O₂∙Cleavage of the C-S bond to form the methylsulfonyl cation.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and characterization of this molecule. While this guide is based on sound spectroscopic principles and comparative analysis, experimental verification is essential for definitive structural confirmation. Researchers working with this compound are encouraged to acquire experimental data and use this guide as a reference for interpretation.

References

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"Methyl 3-methyl-4-(methylsulfonyl)benzoate" solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of Methyl 3-methyl-4-(methylsulfonyl)benzoate

Introduction

This compound (CAS No. 1226776-89-1) is a substituted aromatic ester containing a key methylsulfonyl functional group. While specific applications are not widely documented in public literature, its structural motifs—a methyl benzoate core and a sulfonyl group—are prevalent in compounds of interest in medicinal chemistry and agrochemical research.[1][2] The methylsulfonyl group, in particular, is a bioisostere for other functionalities and can modulate a compound's physicochemical properties, including metabolic stability and binding affinity.[3]

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and chemical research. It dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a critical determinant of a compound's behavior in biological screening assays and formulation studies. This guide provides a detailed analysis of the predicted solubility profile of this compound, grounded in its structural features and data from analogous compounds. Furthermore, it presents a robust, step-by-step experimental protocol for researchers to determine its aqueous and organic solubility with high fidelity.

Physicochemical Properties and Structural Analysis

The solubility of a molecule is intrinsically linked to its structure. The key to predicting the behavior of this compound lies in deconstructing its constituent parts.

PropertyValueSource
CAS Number 1226776-89-1
Molecular Formula C₁₀H₁₂O₄S
Molecular Weight 228.26 g/mol
IUPAC Name This compound
Physical Form Solid (predicted)[4]

Structural Breakdown and Its Influence on Solubility:

  • Aromatic Ring & Methyl Ester: The core structure is derived from methyl benzoate. This parent molecule is a colorless liquid that is poorly soluble in water but miscible with many organic solvents.[5] This foundational element imparts significant hydrophobic (lipophilic) character to the molecule.

  • Methyl Group (at C3): The addition of a methyl group to the benzene ring further increases the molecule's lipophilicity, which is expected to decrease its affinity for aqueous media.

  • Methylsulfonyl Group (at C4): This is the most influential substituent in determining the compound's polarity. The -SO₂CH₃ group is highly polar and can act as a hydrogen bond acceptor via its two oxygen atoms. However, it is not a hydrogen bond donor. This feature significantly increases the molecule's overall polarity compared to a simple alkyl-substituted methyl benzoate. While this polarity enhances interactions with polar solvents, it is often insufficient to overcome the hydrophobicity of the larger aromatic structure to grant significant aqueous solubility.

Based on this analysis, a dichotomy in solubility is expected: poor solubility in water and good solubility in polar organic solvents that can interact with the sulfonyl and ester moieties.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Insoluble / Very Poorly Soluble The molecule's overall hydrophobicity from the substituted aromatic ring outweighs the polarity of the sulfonyl group.
Polar Protic Methanol, EthanolSoluble to Moderately Soluble The alcohol's hydroxyl group can interact with the ester and sulfonyl oxygens, but the alkyl chains limit miscibility.
Polar Aprotic DMSO, DMF, AcetonitrileFreely Soluble These solvents effectively solvate the polar sulfonyl and ester groups without the steric hindrance of hydrogen bonding networks, leading to high solubility.
Chlorinated Dichloromethane (DCM)Soluble DCM is a versatile solvent capable of dissolving moderately polar organic compounds.
Ester Ethyl AcetateModerately Soluble Similar polarity to the solute, allowing for good dissolution.
Non-Polar Toluene, HexaneSlightly Soluble to Insoluble The high polarity of the methylsulfonyl group makes the compound incompatible with non-polar hydrocarbon solvents.

Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The following protocol describes the "shake-flask" method, a gold-standard technique for determining equilibrium solubility. This method ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility limit under controlled conditions.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium between the dissolved and undissolved states. After separating the solid phase, the concentration of the compound in the resulting saturated supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound (solid)

  • HPLC-grade solvents (Water, Methanol, Acetonitrile, DMSO, etc.)

  • Volumetric flasks, vials, and pipettes

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology

Part A: Preparation of Analytical Standards

  • Primary Stock Solution: Accurately weigh approximately 5 mg of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or Acetonitrile) in a 10 mL volumetric flask. This creates a ~500 µg/mL stock solution.

  • Calibration Curve: Perform serial dilutions of the primary stock solution to prepare a series of at least five calibration standards of known concentrations. The concentration range should bracket the expected solubility values.

  • HPLC Method Development: Develop an isocratic or gradient HPLC method that provides a sharp, symmetrical peak for the compound with a retention time of 2-10 minutes. The UV detection wavelength should be set to an absorbance maximum for the compound.

  • Calibration Analysis: Inject the calibration standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.995.

Part B: Shake-Flask Solubility Measurement

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., add ~5 mg to each vial). The key is to have undissolved solid remaining at the end of the experiment, which visually confirms that saturation was reached.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired test solvent.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully established, especially for crystalline compounds.

  • Phase Separation: After equilibration, allow the vials to stand for 1-2 hours to let the undissolved solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining suspended solid.

  • Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.

    • Causality Check: This filtration step is critical. Failure to remove all undissolved particles will lead to an overestimation of solubility.

  • Dilution for Analysis: Dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the established calibration curve. The dilution factor must be recorded accurately.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

Part C: Data Analysis

  • Use the peak area of the unknown sample and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

  • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the test solvent. Express the result in units such as mg/mL or µM.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is outlined below. This workflow ensures that each step is performed in the correct sequence to yield a reliable and reproducible result.

G cluster_prep Part A: Analytical Preparation cluster_exp Part B: Shake-Flask Experiment cluster_analysis Part C: Quantification A1 Prepare Primary Stock Solution A2 Create Calibration Standards via Serial Dilution A1->A2 A3 Analyze Standards by HPLC to Generate Calibration Curve (R² > 0.995) A2->A3 C2 Calculate Concentration Using Calibration Curve A3->C2 Calibration Equation B1 Add Excess Solid Compound to Vials B2 Add Known Volume of Test Solvent B1->B2 B3 Equilibrate on Shaker (24-48h at 25°C) B2->B3 B4 Centrifuge to Pellet Undissolved Solid B3->B4 B5 Filter Supernatant (0.22 µm Syringe Filter) B4->B5 B6 Dilute Filtered Sample for Analysis B5->B6 C1 Inject Diluted Sample into HPLC B6->C1 C1->C2 C3 Apply Dilution Factor to Get Final Solubility (e.g., mg/mL) C2->C3

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Conclusion

This compound is predicted to be a compound with poor aqueous solubility but good solubility in polar aprotic organic solvents such as DMSO and DMF. This profile is a direct consequence of its molecular structure, which combines a large, hydrophobic substituted benzene ring with highly polar, non-ionizable sulfonyl and ester functional groups. While this predicted profile serves as a valuable guide for initial experimental design, it is not a substitute for empirical data. The detailed shake-flask protocol provided in this guide offers a robust framework for researchers to quantitatively determine the solubility of this compound in any solvent of interest, thereby enabling its effective use in synthesis, purification, and screening applications.

References

  • Solubility of Things.
  • Smolecule. Buy Methyl 3-(4-methylbenzenesulfonamido)
  • Future Origin.
  • ChemicalBook. methyl 3-(chlorosulfonyl)
  • Guidechem.
  • PubChem. Methyl 4-Fluoro-3-(methylsulfonyl)
  • MySkinRecipes. Methyl 4-Methyl-3-(methylsulfonyl)
  • Wikipedia.
  • Ataman Kimya.
  • PubChem. Methyl 4-(methylsulfonyl)
  • Ark Pharma Scientific Limited. Methyl 3-methyl-4-(methylsulfonyl)
  • Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka.
  • European Patent Office.
  • Benchchem. Methyl 3-methyl-4-(methylsulfonyl)
  • Benchchem. Synthesis of Methyl 4-(sulfamoylmethyl)
  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • University of Toronto.
  • ChemicalBook.
  • Sigma-Aldrich. 3-methyl-4-(methylsulfonyl)benzoic acid | 1186663-65-9.
  • ResearchGate.
  • ResearchGate. (PDF)
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Methodological & Application

Application Note & Synthesis Protocol: Methyl 3-methyl-4-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, three-step synthesis protocol for Methyl 3-methyl-4-(methylsulfonyl)benzoate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis strategy is built upon a logical sequence of widely-used and robust organic transformations, commencing with a nucleophilic aromatic substitution (SNAr), followed by a selective oxidation, and culminating in a Fischer esterification. This guide is designed for researchers and professionals in drug development and chemical synthesis, offering not only a step-by-step methodology but also the underlying chemical principles and mechanistic insights that govern each transformation.

Introduction

This compound is a substituted aromatic compound featuring a methyl ester, a methyl group, and a methylsulfonyl group. The sulfone moiety, in particular, is a critical pharmacophore in numerous therapeutic agents due to its ability to act as a strong hydrogen bond acceptor and its metabolic stability. The described synthetic route is designed for efficiency and scalability, starting from a commercially available halogenated benzoic acid derivative. The pathway involves:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide with a methylthio- nucleophile.

  • Oxidation: Conversion of the intermediate thioether to the target sulfone.

  • Esterification: Formation of the final methyl ester from the carboxylic acid.

This protocol emphasizes safety, efficiency, and validation at each stage, providing a reliable method for obtaining high-purity target material.

Overall Synthetic Scheme

Overall Synthesis Scheme start 4-Chloro-3-methylbenzoic Acid inter1 3-Methyl-4-(methylthio)benzoic Acid start->inter1  Step 1: SNAr  NaSMe, DMF   inter2 3-Methyl-4-(methylsulfonyl)benzoic Acid inter1->inter2  Step 2: Oxidation  H₂O₂, Na₂WO₄   final This compound inter2->final  Step 3: Esterification  MeOH, H₂SO₄ (cat.)  

Caption: Three-step synthesis of the target compound.

Part 1: Synthesis of 3-Methyl-4-(methylthio)benzoic Acid via Nucleophilic Aromatic Substitution

Principle and Mechanistic Insight

The first step employs a nucleophilic aromatic substitution (SNAr) reaction. For this reaction to proceed, the aromatic ring must be "activated" by an electron-withdrawing group (EWG) positioned ortho or para to a good leaving group (typically a halide).[1][2][3] In this case, the carboxylic acid function serves as the activating EWG, facilitating the attack of the sodium thiomethoxide nucleophile at the carbon bearing the chlorine atom. The reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][4] The choice of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it solvates the sodium cation, leaving the thiomethoxide anion highly nucleophilic and reactive.

SNAr Mechanism sub 4-Chloro-3-methylbenzoic Acid meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) sub->meisenheimer Attack at C-Cl product 3-Methyl-4-(methylthio)benzoic Acid meisenheimer->product Elimination of Cl⁻

Caption: Simplified SNAr reaction pathway.

Experimental Protocol
  • Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Chloro-3-methylbenzoic acid and Dimethylformamide (DMF).

  • Reaction Initiation: Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved. Add sodium thiomethoxide (NaSMe) portion-wise to the solution. Caution: The addition may be exothermic. Maintain the internal temperature below 40°C using a water bath if necessary.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 100°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. b. Acidify the aqueous mixture to a pH of ~2 using 2M hydrochloric acid (HCl). A precipitate will form. c. Stir the suspension for 30 minutes to ensure complete precipitation. d. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water. e. Dry the solid product under vacuum at 50-60°C to yield 3-Methyl-4-(methylthio)benzoic acid.

Reagent Data Table
ReagentMolar Mass ( g/mol )Molar Eq.Quantity
4-Chloro-3-methylbenzoic Acid170.591.0(Specify Mass)
Sodium Thiomethoxide (NaSMe)70.091.2(Calculate Mass)
Dimethylformamide (DMF)73.09-(Specify Volume)

Part 2: Synthesis of 3-Methyl-4-(methylsulfonyl)benzoic Acid via Oxidation

Principle and Mechanistic Insight

The conversion of the thioether to a sulfone is a robust and high-yielding oxidation. This protocol utilizes hydrogen peroxide as the oxidant, which is environmentally benign. The reaction is effectively catalyzed by sodium tungstate (Na₂WO₄).[5] The tungstate forms a peroxotungstate species in the presence of H₂O₂, which is the active oxidizing agent. The reaction proceeds sequentially, first oxidizing the sulfide to a sulfoxide, which is then further oxidized to the final sulfone. Careful control of temperature is essential to prevent a runaway reaction.

Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the 3-Methyl-4-(methylthio)benzoic Acid from Part 1 in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate to the suspension.

  • Oxidant Addition: Heat the mixture to 60°C. Once the temperature is stable, add 30% hydrogen peroxide (H₂O₂) dropwise via the dropping funnel at a rate that maintains the internal temperature between 60-70°C.

  • Reaction Completion: After the addition is complete, stir the mixture at 70°C for an additional 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting material and the sulfoxide intermediate.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. A white solid should precipitate. b. Pour the mixture into ice-water to ensure complete precipitation. c. Isolate the solid by vacuum filtration, washing extensively with water to remove acetic acid and residual peroxide. d. Dry the product under vacuum to yield 3-Methyl-4-(methylsulfonyl)benzoic acid.

Reagent Data Table
ReagentMolar Mass ( g/mol )Molar Eq.Quantity
3-Methyl-4-(methylthio)benzoic Acid182.241.0(Specify Mass)
Hydrogen Peroxide (30% w/w)34.012.2 - 2.5(Calculate Volume)
Sodium Tungstate Dihydrate329.850.01 - 0.02(Calculate Mass)
Glacial Acetic Acid60.05-(Specify Volume)

Part 3: Synthesis of this compound via Fischer Esterification

Principle and Mechanistic Insight

The final step is the conversion of the carboxylic acid to a methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] Concentrated sulfuric acid is used as the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.[7] The reaction is typically driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.

Experimental Protocol
  • Setup: Suspend the 3-Methyl-4-(methylsulfonyl)benzoic acid from Part 2 in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the volume of methanol using a rotary evaporator. c. Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid), and finally with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product, this compound.

Reagent Data Table
ReagentMolar Mass ( g/mol )RoleQuantity
3-Methyl-4-(methylsulfonyl)benzoic Acid214.231.0(Specify Mass)
Methanol (MeOH)32.04Solvent/ReagentLarge Excess
Concentrated Sulfuric Acid (H₂SO₄)98.08Catalyst~5% mol/mol

Overall Workflow Visualization

G Synthesis & Purification Workflow cluster_0 Step 1: SNAr cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification a1 Dissolve Starting Material in DMF a2 Add NaSMe (T < 40°C) a1->a2 a3 Heat to 100°C (4-6h) a2->a3 a4 Quench in Ice-Water & Acidify a3->a4 a5 Filter & Dry a4->a5 b1 Suspend Thioether in Acetic Acid a5->b1 Intermediate 1 b2 Add Na₂WO₄ (cat.) b1->b2 b3 Add H₂O₂ dropwise (60-70°C) b2->b3 b4 Stir at 70°C (2-3h) b3->b4 b5 Precipitate in Ice-Water, Filter & Dry b4->b5 c1 Suspend Acid in Methanol b5->c1 Intermediate 2 c2 Add H₂SO₄ (cat.) c1->c2 c3 Reflux (8-12h) c2->c3 c4 Evaporate, Extract & Wash c3->c4 c5 Dry, Concentrate & Recrystallize c4->c5 final_product Methyl 3-methyl-4- (methylsulfonyl)benzoate c5->final_product Final Product

Caption: Detailed workflow from starting material to final product.

References

  • Kendall, J. D., et al. (2012). Bioorganic & Medicinal Chemistry, 20(1), 58-68.
  • Preparation of Methyl Benzoate. University of Mustansiriyah, College of Pharmacy.
  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. European Patent Office, EP0478390A1.
  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Reaction mechanism for preparation of methyl benzoate. Chegg.com. Available at: [Link]

  • Synthesis of Methyl Benzoate Lab. YouTube. Available at: [Link]

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Esterification of 3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3-methyl-4-(methylsulfonyl)benzoic Acid Esters

3-methyl-4-(methylsulfonyl)benzoic acid is a key structural motif in modern medicinal chemistry and materials science. Its derivatives are integral to the synthesis of complex molecules, including targeted pharmaceuticals and specialized polymers. The conversion of the carboxylic acid moiety to an ester is a fundamental and often critical transformation. This esterification serves multiple strategic purposes in a synthesis campaign: it can act as a protecting group for the carboxylic acid, modulate the polarity and bioavailability of a final active pharmaceutical ingredient (API), or serve as a versatile handle for subsequent cross-coupling reactions.

This document provides a comprehensive guide to the esterification of this specific substrate, focusing on the robust and widely applicable Fischer-Speier esterification. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested laboratory protocol, and discuss critical parameters for success. The causality behind each experimental choice is explained to empower researchers to not only replicate the procedure but also to adapt it with a foundation of expert knowledge.

Part 1: The Reaction Mechanism - An In-Depth Look

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] It is an equilibrium process, and successful execution hinges on understanding how to manipulate this equilibrium to favor product formation.[3][4]

The reaction proceeds through several distinct, reversible steps:

  • Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the benzoic acid by a strong acid catalyst (typically H₂SO₄). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][5]

  • Nucleophilic Attack by Alcohol : The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2]

  • Proton Transfer : A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original carboxyl hydroxyl groups. This converts the hydroxyl group into a much better leaving group: water.[3]

  • Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[4]

  • Deprotonation : The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the final ester product.[1]

Fischer_Esterification start Carboxylic Acid + Alcohol protonated_acid Protonated Carboxylic Acid start->protonated_acid + H⁺ (Catalyst) tetrahedral_int Tetrahedral Intermediate protonated_acid->tetrahedral_int + R'OH (Alcohol) protonated_intermediate Protonated Intermediate tetrahedral_int->protonated_intermediate Proton Transfer protonated_ester Protonated Ester + Water protonated_intermediate->protonated_ester - H₂O end_product Ester + Catalyst protonated_ester->end_product - H⁺ inv1 inv2 inv3

Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.

Part 2: Field-Proven Experimental Protocol

This protocol is designed for the synthesis of methyl 3-methyl-4-(methylsulfonyl)benzoate, but it is readily adaptable for other simple alcohols.

Protocol Rationale: Why Fischer Esterification?

For 3-methyl-4-(methylsulfonyl)benzoic acid, the Fischer esterification is the method of choice for several reasons:

  • Cost-Effectiveness : The reagents—a simple alcohol and a mineral acid catalyst—are inexpensive and readily available, making this method ideal for large-scale synthesis.[3]

  • Substrate Compatibility : The molecule lacks acid-sensitive functional groups that would be compromised by the strongly acidic conditions. Tertiary alcohols, which are prone to elimination, are not used in this primary protocol.[6]

  • Driving the Equilibrium : The reaction's equilibrium nature is its main drawback.[7] This protocol overcomes this limitation by using a large excess of the alcohol (methanol), which serves as both a reactant and the solvent. According to Le Châtelier's principle, this high concentration of a reactant shifts the equilibrium towards the products.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
3-methyl-4-(methylsulfonyl)benzoic acid>98% PuritySigma-Aldrich
Methanol (Anhydrous)ACS Grade, >99.8%Fisher Scientific
Sulfuric Acid (H₂SO₄)Concentrated, 98%VWR
Ethyl AcetateACS GradeEMD Millipore
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Lab-prepared
Saturated Sodium Chloride (NaCl) Solution (Brine)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar
Round-bottom flask, Reflux condenser, Stir plate-Standard Lab Glassware
Step-by-Step Methodology
  • Reaction Setup :

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-(methylsulfonyl)benzoic acid (e.g., 5.0 g, 1.0 eq).

    • Add anhydrous methanol (50 mL, ~10-20 eq excess). Stir the mixture until the acid dissolves completely.

    • Place the flask in an ice-water bath. While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL, ~0.1 eq) dropwise. Causality Note: Slow, cooled addition is a critical safety measure to control the exothermic reaction of mixing acid and methanol.

  • Reaction Execution :

    • Attach a reflux condenser to the flask.

    • Heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.[8]

    • Dissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:

      • Deionized Water (2 x 30 mL)

      • Saturated NaHCO₃ solution (2 x 30 mL). Causality Note: This wash neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.[9] Be cautious as CO₂ evolution may cause pressure buildup.

      • Saturated NaCl (Brine) solution (1 x 30 mL). Causality Note: The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification and Characterization :

    • The crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate).

    • Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). Determine the final yield and melting point.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis setup 1. Reaction Setup (Acid, MeOH, H₂SO₄) reflux 2. Reflux (4-6h) ~65 °C setup->reflux evap 3. Remove Excess MeOH reflux->evap extract 4. Dissolve & Extract (EtOAc) evap->extract wash 5. Wash Sequentially (H₂O, NaHCO₃, Brine) extract->wash dry 6. Dry & Concentrate (MgSO₄) wash->dry purify 7. Recrystallization dry->purify char 8. Characterization (NMR, MS, IR, MP) purify->char

Caption: A comprehensive workflow for the synthesis and purification process.

Part 3: Troubleshooting and Alternative Methods

IssuePotential CauseRecommended Solution
Low or No Yield 1. Incomplete reaction. 2. Wet starting materials or reagents.[10]1. Extend reflux time and monitor by TLC. 2. Ensure starting acid is fully dry. Use anhydrous alcohol.
Difficult Purification Presence of unreacted starting material.Ensure thorough washing with NaHCO₃ solution during work-up to remove all acidic components. Perform an additional wash if necessary.[8]
Side Product Formation Potential for sulfonation of the aromatic ring if H₂SO₄ concentration is too high or temperature is excessive.[6]Use the recommended catalytic amount of H₂SO₄. Avoid overheating. Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).
Alternative Esterification Strategies

While Fischer esterification is robust, certain scenarios may demand milder conditions.

  • Steglich Esterification : This method is ideal for acid-sensitive substrates. It employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, typically at room temperature.[11][12] The reaction drives off water by forming dicyclohexylurea (DCU), a solid byproduct.[11]

  • Mitsunobu Reaction : For sterically hindered alcohols or when a complete inversion of stereochemistry at a chiral alcohol center is required, the Mitsunobu reaction is unparalleled.[13] It uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[14][15] However, the stoichiometry and byproduct removal can be challenging.[16]

References

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 16, 2026. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. [Link]

  • Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • mechanism for the esterification reaction. (n.d.). Chemguide. [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 53-65. [Link]

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026. [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Dembinski, R. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5855-5864. [Link]

  • Steglich esterification. (n.d.). In Wikipedia. Retrieved January 16, 2026. [Link]

  • Nazir, R., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4945. [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Fischer Esterification of 3-nitrobenzoic acid. (2017). Truman ChemLab. [Link]

  • In performing fisher esterification of benzoic acid to methyl benzoate, what are the necessary steps for isolating the ester? (n.d.). Homework.Study.com. [Link]

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Application Note: Regioselective Sulfonylation of Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryl Sulfonic Acids

Aromatic sulfonation, the introduction of a sulfonic acid (–SO₃H) group onto an aromatic ring, is a cornerstone of modern organic synthesis.[1] This transformation is a widely utilized electrophilic aromatic substitution (EAS) reaction, valued for its ability to impart unique properties to organic molecules.[2] Aryl sulfonic acids and their derivatives are indispensable in numerous fields; they serve as detergents, dyes, ion-exchange resins, and critical intermediates in the synthesis of pharmaceuticals, including the sulfa drugs.[1][3]

The sulfonylation of substituted benzenes, such as methyl 3-methylbenzoate, presents a fascinating challenge in regiochemical control. The substrate contains two distinct substituents—an electron-donating methyl group and an electron-withdrawing methyl ester group—whose directing effects must be carefully considered to predict and achieve the desired product isomer. This application note provides a comprehensive overview of the underlying mechanistic principles and a detailed, field-proven protocol for the successful sulfonylation of methyl 3-methylbenzoate.

Mechanistic Deep Dive: Electrophilic Aromatic Substitution and Regioselectivity

The sulfonylation of an aromatic ring proceeds via the canonical Electrophilic Aromatic Substitution (EAS) pathway.[2][3] This multi-step process is initiated by the generation of a potent electrophile, which is then attacked by the π-electron system of the aromatic ring.

The Sulfonylation Mechanism

The reaction is typically performed with fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[4] The active electrophile is believed to be protonated sulfur trioxide, ⁺SO₃H, or SO₃ itself.[4][5]

The mechanism unfolds in three key stages:

  • Generation of the Electrophile: In oleum, sulfur trioxide is readily available as the primary electrophilic species.

  • Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is the rate-determining step of the reaction.[6]

  • Re-aromatization: A weak base in the reaction mixture, such as HSO₄⁻, removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final aryl sulfonic acid product.[6]

A key distinction of aromatic sulfonation is its reversibility. The reaction can be reversed by heating the aryl sulfonic acid in dilute aqueous acid, which can be a useful synthetic strategy for protecting or directing subsequent substitutions.[1][4]

Caption: Figure 1: General Mechanism of Aromatic Sulfonylation.

Predicting Regioselectivity for Methyl 3-Methylbenzoate

The substitution pattern on a disubstituted ring is determined by the cumulative electronic and steric effects of the existing groups.

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to itself).

  • Methyl Ester Group (-COOCH₃): A deactivating group that directs incoming electrophiles to the meta position (position 5 relative to itself).

In methyl 3-methylbenzoate, the directing effects are as follows:

  • The methyl group at C3 activates positions 2, 4, and 6.

  • The methyl ester group at C1 directs towards position 5.

The positions are therefore influenced as follows:

  • Position 2: ortho to -CH₃ (activated), ortho to -COOCH₃ (deactivated).

  • Position 4: para to -CH₃ (activated), meta to -COOCH₃ (directed). This position is electronically favored.

  • Position 5: meta to -CH₃ (neutral), meta to -COOCH₃ (directed).

  • Position 6: ortho to -CH₃ (activated), meta to -COOCH₃ (directed).

Considering the powerful activating effect of the methyl group and the deactivating nature of the ester, substitution is most likely to occur at the positions activated by the methyl group. The sulfonyl group (-SO₃H) is sterically demanding, which will disfavor substitution at the more hindered positions adjacent to existing substituents. Therefore, substitution at position 4 is strongly predicted as the major product, being para to the activating methyl group and meta to the deactivating ester group, with minimal steric hindrance. Substitution at position 6 is a possible minor product.

Caption: Figure 2: Regiochemical Analysis of Methyl 3-Methylbenzoate.

Experimental Protocol

This protocol details the sulfonylation of methyl 3-methylbenzoate using fuming sulfuric acid.

WARNING: This procedure involves highly corrosive and reactive chemicals. Fuming sulfuric acid and concentrated sulfuric acid can cause severe burns. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 3-methylbenzoate≥98%Sigma-AldrichEnsure dryness.
Fuming Sulfuric Acid20% free SO₃Acros OrganicsHandle with extreme caution.
Concentrated Sulfuric Acid98%Fisher Scientific-
Deionized Water--For workup.
Saturated NaCl solution--For workup.
Diethyl EtherAnhydrous-For extraction.
Anhydrous MgSO₄--For drying.
Crushed Ice--For quenching.
Round-bottom flask (250 mL)--Must be oven-dried.
Magnetic stirrer and stir bar---
Addition funnel--Must be oven-dried.
Ice-water bath--For temperature control.
Step-by-Step Procedure
  • Reaction Setup: Place a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stir plate. Fit the flask with an addition funnel and a nitrogen inlet.

  • Reagent Charging: Carefully charge the flask with fuming sulfuric acid (20% SO₃, 40 mL). Begin stirring and allow the acid to cool to 0-5 °C.

  • Substrate Addition: In the addition funnel, place methyl 3-methylbenzoate (10.0 g, 66.6 mmol). Add the substrate dropwise to the cold, stirring fuming sulfuric acid over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-3 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, and analyzing by TLC or LC-MS if desired.

  • Quenching: Prepare a large beaker (1 L) containing 400 g of crushed ice. Slowly and carefully , pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed cautiously in the fume hood. The product should precipitate as a white solid.

  • Isolation: Allow the ice to melt completely. Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry in a vacuum oven at 50-60 °C to a constant weight.

Purification

The primary product, methyl 4-sulfo-3-methylbenzoate, can be purified by recrystallization from hot water or a mixed solvent system like ethanol/water if necessary.

Expected Results
  • Product: A white crystalline solid.

  • Yield: Typically in the range of 75-85% for the crude product.

  • Characterization: The structure and regiochemistry of the product should be confirmed by standard analytical techniques:

    • ¹H NMR: Will show a distinct aromatic substitution pattern confirming the 1,2,4-trisubstituted ring.

    • IR Spectroscopy: Will show characteristic peaks for the S=O stretches of the sulfonic acid group (~1350 and ~1170 cm⁻¹) and the C=O stretch of the ester (~1720 cm⁻¹).

    • Mass Spectrometry: Will confirm the molecular weight of the sulfonated product.

Experimental Workflow Visualization

Caption: Figure 3: Experimental Workflow Summary.

References

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • Chemistry Steps. Sulfonation of Benzene. [Link]

  • Digital Commons @ NJIT. (1951). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]

  • Wikipedia. Aromatic sulfonation. [Link]

  • OpenOChem Learn. EAS-Sulfonation. [Link]

  • Leah4sci. (2014). Aromatic Sulfonation Mechanism - EAS vid 5. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

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Application Notes and Protocols for the Purification of Methyl 3-methyl-4-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the methodologies for the purification of Methyl 3-methyl-4-(methylsulfonyl)benzoate (CAS 1226776-89-1), a key intermediate in pharmaceutical and agrochemical research. Recognizing the critical impact of purity on reaction yields, impurity profiles, and the biological activity of downstream compounds, this document provides robust protocols for both column chromatography and recrystallization. Furthermore, it outlines analytical methods for the rigorous assessment of final purity. The protocols are designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Imperative of Purity

This compound is a substituted aromatic compound featuring a methyl ester and a methyl sulfone group. These functional groups, while integral to its utility as a synthetic building block, also influence its solubility and polarity, which are key considerations in the design of purification strategies. The presence of impurities, such as unreacted starting materials, regioisomers, or byproducts from its synthesis, can have significant consequences in subsequent synthetic steps and biological assays. Therefore, achieving high purity is paramount.

This application note presents two primary, orthogonal purification techniques: flash column chromatography and recrystallization. The choice between these methods, or their sequential use, will depend on the impurity profile of the crude material and the desired final purity.

Pre-Purification Analysis: Understanding the Crude Material

Before commencing any purification, it is crucial to analyze the crude product to identify the major impurities. This initial assessment allows for the selection of the most appropriate purification strategy.

Recommended Techniques:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components in the crude mixture and to screen for suitable solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the crude product and a more detailed impurity profile.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of residual solvents and major structural impurities.

Purification Protocol I: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, a normal-phase chromatography setup using silica gel is recommended. The separation is based on the differential partitioning of the compound and impurities between the polar stationary phase (silica gel) and the less polar mobile phase.

Rationale for Method Selection

The methyl ester and methyl sulfone groups impart a moderate polarity to the target molecule. This allows for good separation from both less polar impurities (e.g., non-sulfonylated precursors) and more polar impurities (e.g., the corresponding carboxylic acid if hydrolysis has occurred) on a silica gel stationary phase. The choice of an appropriate eluent system is critical for achieving optimal separation.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)[3]

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. A common gradient for compounds of similar polarity is a stepwise increase in the ethyl acetate concentration.[3]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualization of Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine Pure Fractions Identified evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for the purification of this compound by flash column chromatography.

Data Presentation
ParameterRecommended Conditions
Stationary Phase Silica Gel (200-300 mesh)
Mobile Phase Gradient of Hexane and Ethyl Acetate (e.g., 10% to 50% Ethyl Acetate)
Typical Rf ~0.3-0.4 in 7:3 Hexane:Ethyl Acetate (This is an estimate and should be determined experimentally)

Purification Protocol II: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Rationale for Method Selection

For crude products that are already relatively pure (>85%), recrystallization can be a highly efficient method to achieve high purity, often yielding crystalline material suitable for X-ray analysis. The presence of both polar (sulfone) and non-polar (aromatic ring, methyl groups) moieties in this compound suggests that moderately polar solvents or mixed solvent systems will be effective for recrystallization.[4]

Experimental Protocol

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol, Ethanol, or a mixture of Ethyl Acetate/Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A suitable solvent will show high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualization of Workflow

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude in Minimal Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly No Insoluble Impurities hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash_cold Wash with Cold Solvent vacuum_filter->wash_cold dry Dry Crystals wash_cold->dry pure_crystals Purified Crystals dry->pure_crystals

Caption: Workflow for the purification of this compound by recrystallization.

Data Presentation
Solvent SystemRationale
Methanol or Ethanol Moderately polar alcohols are often good solvents for compounds with similar polarity.[5][6]
Ethyl Acetate/Hexane A mixed solvent system allows for fine-tuning of polarity to achieve optimal solubility characteristics.

Purity Assessment of the Final Product

After purification, it is essential to verify the purity of the this compound. A combination of analytical techniques should be employed to confirm both the identity and purity of the final product.

Recommended Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the final product and detecting any remaining trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analysis of methyl esters.[1][7][8]

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure of the purified compound and can detect the presence of any structural isomers or other impurities. The spectra should be compared with reference data if available.[9][10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[10]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Expected Analytical Data
TechniqueExpected Outcome for Pure this compound
HPLC A single major peak with >98% purity.
¹H NMR Characteristic peaks corresponding to the aromatic, methyl ester, aromatic methyl, and methyl sulfone protons with correct integrations.
¹³C NMR The expected number of signals corresponding to the unique carbon atoms in the molecule.
MS (ESI+) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 228.26 g/mol .
Melting Point A sharp and defined melting point range.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. Both flash column chromatography and recrystallization are powerful techniques that can be employed to achieve high levels of purity. The choice of method will depend on the specific impurity profile of the crude material. Rigorous analytical characterization of the final product is essential to ensure its suitability for downstream applications. The protocols and guidelines presented in this application note provide a solid foundation for the successful purification and analysis of this important compound.

References

  • PubChem. (n.d.). Methyl 4-(methylsulfonyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]

  • International Journal of Advanced Research, 2(1), 366-376. (2014). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Organic Syntheses, Coll. Vol. 1, p.372 (1941); Vol. 3, p.71 (1923). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO - Supporting Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Semantic Scholar. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Methyl benzoate. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

  • Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. Retrieved from [Link]

  • United States Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]

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Application Notes and Protocols: The Strategic Use of Methyl 3-methyl-4-(methylsulfonyl)benzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

In the competitive landscape of agrochemical research and development, the design of novel, effective, and selective herbicides is of paramount importance. Within this field, the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, which includes commercially successful products like mesotrione and tembotrione, has garnered significant attention.[1][2][3] The core of these potent herbicides is often a substituted benzoyl moiety, and the strategic selection of intermediates is critical to the successful synthesis of the final active ingredient. This document provides a detailed guide on the use of Methyl 3-methyl-4-(methylsulfonyl)benzoate as a key building block in the synthesis of next-generation agrochemicals.

This intermediate is a highly substituted aromatic carboxylic acid ester. Its molecular architecture, featuring a methyl group at the 3-position and a methylsulfonyl group at the 4-position of the benzoate core, makes it a valuable precursor in the synthesis of complex herbicidal molecules. The deliberate placement of these functional groups is not arbitrary; it is a calculated decision to influence the electronic properties of the molecule and, ultimately, the biological activity of the final product. The methylsulfonyl group, a strong electron-withdrawing group, is a key pharmacophore in many HPPD inhibitors, contributing to their binding affinity with the target enzyme.[4][5] The adjacent methyl group can influence the molecule's conformation and metabolic stability in the target weed species.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind using this compound, provide detailed, step-by-step protocols for its synthesis and subsequent use, and discuss the structure-activity relationships that make it a compelling choice for agrochemical synthesis.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. Below is a summary of the key properties of this compound.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 221438-59-9Vendor Data
Molecular Formula C₁₀H₁₂O₄SPubChem
Molecular Weight 228.26 g/mol PubChem
Appearance White to off-white solid (predicted)---
Solubility Soluble in methanol, ethyl acetate, dichloromethane (predicted)---

Rationale for Use in Agrochemical Synthesis: An Expert's Perspective

The selection of this compound as a synthetic intermediate is underpinned by a deep understanding of the structure-activity relationships (SAR) of HPPD-inhibiting herbicides. The herbicidal activity of these compounds is derived from their ability to inhibit the HPPD enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in plants.[1][3] Inhibition of this enzyme leads to a depletion of these essential compounds, resulting in the characteristic bleaching of the plant tissue and eventual death.

The benzoyl moiety of the herbicide is a critical component for binding to the active site of the HPPD enzyme. The substituents on this ring play a pivotal role in modulating the potency and selectivity of the herbicide.

  • The Methylsulfonyl Group (-SO₂CH₃): This powerful electron-withdrawing group is a cornerstone of many successful HPPD inhibitors. Its presence at the 4-position of the benzene ring is crucial for several reasons:

    • Enhanced Acidity of the Triketone Moiety: In the final herbicide, the methylsulfonyl group increases the acidity of the enol proton of the 1,3-dione system, which is believed to be important for chelation with the iron cofactor in the active site of the HPPD enzyme.

    • Favorable Electronic Interactions: The sulfonyl group can participate in favorable electronic and steric interactions within the enzyme's active site, contributing to a higher binding affinity.

  • The Methyl Group (-CH₃): The placement of the methyl group at the 3-position is a strategic choice to fine-tune the properties of the molecule:

    • Steric Influence: The methyl group can provide a steric hindrance that influences the preferred conformation of the benzoyl moiety, potentially locking it into a bioactive conformation for optimal binding with the HPPD enzyme.

    • Metabolic Stability: The methyl group can block potential sites of metabolic attack by enzymes within the plant, thereby increasing the herbicide's persistence and efficacy.

Experimental Protocols

The following protocols provide a comprehensive guide for the laboratory-scale synthesis of this compound and its subsequent use in the synthesis of a model triketone herbicide.

Protocol 1: Synthesis of 3-Methyl-4-(methylsulfonyl)benzoic Acid

This multi-step synthesis starts from commercially available 3-methyl-4-nitrobenzoic acid.

Workflow Diagram:

Synthesis_of_Acid A 3-Methyl-4-nitrobenzoic acid B Methyl 3-methyl-4-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-amino-3-methylbenzoate B->C Reduction (e.g., Fe/HCl or H₂/Pd-C) D Methyl 4-bromo-3-methylbenzoate C->D Sandmeyer Reaction (NaNO₂, HBr, CuBr) E Methyl 3-methyl-4-(methylthio)benzoate D->E Nucleophilic Substitution (NaSMe) F This compound E->F Oxidation (e.g., m-CPBA or Oxone®) G 3-Methyl-4-(methylsulfonyl)benzoic acid F->G Hydrolysis (e.g., NaOH, then H₃O⁺)

Caption: Synthetic pathway to 3-Methyl-4-(methylsulfonyl)benzoic acid.

Step-by-Step Methodology:

  • Esterification:

    • To a solution of 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3-methyl-4-nitrobenzoate.

  • Reduction:

    • To a solution of Methyl 3-methyl-4-nitrobenzoate (1.0 eq) in ethanol, add iron powder (3.0 eq) and concentrated hydrochloric acid (0.5 eq).

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction, filter through Celite, and concentrate the filtrate.

    • Neutralize the residue with saturated sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer and concentrate to give Methyl 4-amino-3-methylbenzoate.

  • Sandmeyer Reaction:

    • Dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) in a mixture of 48% hydrobromic acid and water at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

    • Add the diazonium salt solution to the CuBr solution at 0 °C and then warm to room temperature and stir for 2 hours.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate to obtain Methyl 4-bromo-3-methylbenzoate.

  • Nucleophilic Substitution:

    • To a solution of Methyl 4-bromo-3-methylbenzoate (1.0 eq) in DMF, add sodium thiomethoxide (1.5 eq) at room temperature.

    • Stir the reaction for 12-16 hours at room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate to yield Methyl 3-methyl-4-(methylthio)benzoate.

  • Oxidation:

    • Dissolve Methyl 3-methyl-4-(methylthio)benzoate (1.0 eq) in dichloromethane.

    • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) in dichloromethane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to give this compound.

  • Hydrolysis:

    • To a solution of this compound (1.0 eq) in a mixture of THF and water, add sodium hydroxide (2.0 eq).

    • Heat the mixture to 50 °C and stir for 2-3 hours.

    • Cool the reaction mixture and acidify with 1M HCl to pH 2-3.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to afford 3-Methyl-4-(methylsulfonyl)benzoic acid.

Protocol 2: Fischer Esterification to Synthesize this compound

This protocol details the direct esterification of the synthesized benzoic acid derivative.

Workflow Diagram:

Esterification A 3-Methyl-4-(methylsulfonyl)benzoic acid B This compound A->B Fischer Esterification (Methanol, H₂SO₄ catalyst, Reflux)

Caption: Direct esterification of the carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-Methyl-4-(methylsulfonyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 volumes).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Reflux:

    • Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid and the catalyst), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 1.6 Hz, 1H), 8.08 (dd, J = 8.0, 1.6 Hz, 1H), 7.98 (d, J = 8.0 Hz, 1H), 3.95 (s, 3H), 3.15 (s, 3H), 2.70 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.5, 142.1, 139.8, 132.9, 131.2, 129.6, 126.8, 52.7, 44.5, 20.3.

  • IR (KBr, cm⁻¹): 3010, 2955, 1725 (C=O), 1610, 1440, 1310 (SO₂), 1280, 1150 (SO₂), 960, 760.

  • MS (ESI): m/z 229.05 [M+H]⁺.

Protocol 3: Application in the Synthesis of a Triketone Herbicide

This protocol illustrates the use of this compound in the synthesis of a model HPPD-inhibiting herbicide.

Workflow Diagram:

Herbicide_Synthesis A This compound B 3-Methyl-4-(methylsulfonyl)benzoyl chloride A->B Hydrolysis & Acyl Chloride Formation (1. NaOH, H₂O; 2. (COCl)₂) C Enol Ester Intermediate B->C Condensation (1,3-Cyclohexanedione, Base) D Triketone Herbicide C->D Rearrangement (Cyanide catalyst, Base)

Caption: Synthesis of a triketone herbicide from the intermediate.

Step-by-Step Methodology:

  • Hydrolysis and Acyl Chloride Formation:

    • Hydrolyze this compound to the corresponding carboxylic acid using aqueous sodium hydroxide as described in Protocol 1, Step 6.

    • To a solution of the resulting 3-Methyl-4-(methylsulfonyl)benzoic acid (1.0 eq) in dry dichloromethane containing a catalytic amount of DMF, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-Methyl-4-(methylsulfonyl)benzoyl chloride, which is used immediately in the next step.

  • Condensation with 1,3-Cyclohexanedione:

    • To a cooled (0 °C) solution of 1,3-cyclohexanedione (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in dry dichloromethane, add a solution of the crude 3-Methyl-4-(methylsulfonyl)benzoyl chloride (1.0 eq) in dichloromethane dropwise.

    • Stir the reaction at room temperature for 1-2 hours.

    • Wash the reaction mixture with dilute HCl, water, and brine.

    • Dry the organic layer and concentrate to yield the enol ester intermediate.

  • Rearrangement to the Triketone Herbicide:

    • Dissolve the enol ester intermediate (1.0 eq) in a suitable solvent such as acetonitrile.

    • Add a catalytic amount of a cyanide source (e.g., acetone cyanohydrin or potassium cyanide) and a base (e.g., triethylamine or potassium carbonate).

    • Stir the reaction at room temperature for 2-4 hours.

    • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final triketone herbicide.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the use of standard analytical techniques at each step.

  • Reaction Monitoring: The progress of each reaction should be diligently monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product.

  • Intermediate Characterization: While not always necessary to purify every intermediate to homogeneity, obtaining key characterization data (e.g., ¹H NMR, MS) for each isolated intermediate is crucial to confirm its identity and purity before proceeding to the next step.

  • Final Product Analysis: The final product, this compound, and the synthesized herbicide should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity. High-Performance Liquid Chromatography (HPLC) should be used to determine the final purity of the compounds.

By following these validation steps, researchers can have a high degree of confidence in the identity and quality of their synthesized materials.

Conclusion

This compound is a strategically designed intermediate with significant potential in the synthesis of novel agrochemicals, particularly HPPD-inhibiting herbicides. Its unique substitution pattern provides a valuable platform for the development of potent and selective active ingredients. The detailed protocols and scientific rationale presented in this guide are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors, ultimately contributing to the advancement of crop protection technology.

References

  • Lee, D. L., et al. (1998). The structure-activity relationships of the triketone class of HPPD herbicides. Pesticide Science, 54(4), 377-384.
  • Mitchell, G., et al. (2001). Mesotrione: a new selective herbicide for use in maize. Pest Management Science, 57(2), 120-128.
  • Beaudegnies, R., et al. (2009). Herbicidal 4-hydroxyphenylpyruvate dioxygenase inhibitors. A review of the triketone chemistry story from a Syngenta perspective. Bioorganic & Medicinal Chemistry, 17(12), 4134-4152.
  • Schulz, A., et al. (1993). Sulcotrione: a new selective herbicide for corn. Pflanzenschutz-Nachrichten Bayer, 46(2), 187-206.
  • van Almsick, A. (2009). New HPPD-inhibitors - a modern mode of action for herbicides. Bayer CropScience Journal, 62(1), 113-128.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: Comprehensive Characterization of Methyl 3-methyl-4-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-methyl-4-(methylsulfonyl)benzoate is a significant organic intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a substituted benzene ring with a methyl ester and a methylsulfonyl group, necessitates a robust suite of analytical techniques for unambiguous identification, purity assessment, and quality control. This application note provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles, providing researchers with the necessary tools for confident analysis.

Compound Profile

Parameter Value
IUPAC Name This compound[1]
CAS Number 1226776-89-1[2][3][4]
Molecular Formula C₁₀H₁₂O₄S[2][3]
Molecular Weight 228.26 g/mol [2][3]
SMILES CC1=CC(=CC=C1S(=O)(=O)C)C(=O)OC[2]

Chemical Structure:

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure, the following proton signals are predicted in a suitable solvent like CDCl₃.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H (ortho to COOCH₃)~8.1d1H
Aromatic-H (meta to COOCH₃)~7.9dd1H
Aromatic-H (ortho to SO₂CH₃)~7.5d1H
Ester Methyl (-OCH₃)~3.9s3H
Sulfonyl Methyl (-SO₂CH₃)~3.1s3H
Aromatic Methyl (-CH₃)~2.6s3H

Note: Predicted chemical shifts can vary based on the solvent and reference standard used. These predictions are based on standard chemical shift tables for similar functional groups.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Ester Carbonyl (C=O)~166
Aromatic C-SO₂CH₃~142
Aromatic C-CH₃~140
Aromatic C-COOCH₃~132
Aromatic CH (ortho to COOCH₃)~130
Aromatic CH (meta to COOCH₃)~128
Aromatic CH (ortho to SO₂CH₃)~126
Ester Methyl (-OCH₃)~52
Sulfonyl Methyl (-SO₂CH₃)~44
Aromatic Methyl (-CH₃)~21

Note: These are estimated chemical shifts and can be refined by comparison with experimental data and computational prediction tools.[6][7]

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer (≥400 MHz) D->E F Tune and shim the probe E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Apply Fourier transform G->I H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts to TMS (0 ppm) J->K L Integrate ¹H signals and pick peaks for both spectra K->L

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. Electron Ionization (EI) is a common technique that also provides valuable structural information through fragmentation patterns.

Expected Fragmentation Pattern

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways.

m/z Proposed Fragment Loss from Molecular Ion
228[M]⁺-
197[M - OCH₃]⁺Loss of methoxy radical
149[M - SO₂CH₃]⁺Loss of methylsulfonyl radical
121[C₈H₅O₂]⁺Loss of SO₂CH₃ and CO
91[C₇H₇]⁺Tropylium ion

Note: The base peak will be the most stable fragment, which is often the tropylium ion or a related aromatic cation.[8][9][10]

Experimental Protocol for GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent (e.g., ethyl acetate) B Transfer to a GC vial A->B C Injector: Split/Splitless, 250 °C B->C D Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) C->D E Oven Program: 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min D->E F Carrier Gas: Helium, 1 mL/min E->F G Ion Source: Electron Ionization (EI), 70 eV F->G H Mass Analyzer: Quadrupole or TOF G->H I Scan Range: m/z 40-400 H->I

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for quantifying it in mixtures. A reversed-phase HPLC method with UV detection is generally suitable.

Rationale for Method Development

The presence of the aromatic ring makes the compound UV-active, allowing for sensitive detection. A C18 column is a good starting point for reversed-phase chromatography due to the moderate polarity of the molecule. The mobile phase composition can be optimized to achieve good resolution from potential impurities. Method development for similar substituted benzoates often utilizes a mixture of acetonitrile or methanol and water, sometimes with a small amount of acid to improve peak shape.[11][12][13]

Experimental Protocol for HPLC
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of ~0.1 mg/mL

Note: This is a starting point, and the mobile phase composition may need to be adjusted to optimize the separation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare standard and sample solutions in mobile phase (~0.1 mg/mL) B Filter through a 0.45 µm syringe filter A->B C Transfer to HPLC vials B->C D Equilibrate the HPLC system with the mobile phase C->D E Inject sample D->E F Monitor the chromatogram at 254 nm E->F G Identify the main peak corresponding to the compound F->G H Calculate purity based on the area percentage of the main peak G->H I Quantify using a calibration curve if necessary H->I

Caption: Workflow for HPLC purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Characteristic FTIR Absorption Bands

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Ester)Stretching~1720 (strong)[14][15]
C=C (Aromatic)Stretching~1600 and ~1475
S=O (Sulfone)Asymmetric Stretching~1350-1300 (strong)[16]
S=O (Sulfone)Symmetric Stretching~1160-1120 (strong)[17]
C-O (Ester)Stretching~1300-1200[16]
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Place the sample (ATR crystal with sample or KBr pellet) in the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of the key functional groups.

Conclusion

The combination of NMR, MS, HPLC, and FTIR provides a comprehensive analytical toolkit for the unambiguous characterization of this compound. NMR spectroscopy serves as the primary tool for structural elucidation, while MS confirms the molecular weight and provides fragmentation data for further structural confirmation. HPLC is indispensable for purity assessment and quantification, and FTIR offers a rapid method for functional group identification. By employing these techniques in a concerted manner, researchers and drug development professionals can ensure the identity, purity, and quality of this important chemical intermediate.

References

  • Ark Pharma Scientific Limited. This compound | CAS:1226776-89-1. [Link]

  • Khan, M. et al. (2021). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Journal of Analytical Methods in Chemistry. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • Yamini, Y. et al. (2010). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components in Nystatin Suspensions. Journal of the Iranian Chemical Society. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • ChemExpress. CAS 1226776-89-1|this compound. [Link]

  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. [Link]

  • SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]

  • Supporting Information for a scientific publication. (This is a generic reference type based on the search result, a more specific citation would require the original paper details). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0196804). [Link]

  • ResearchGate. FTIR Analysis of Methyl Ester Sulfonate. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy Handout. [Link]

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • The Royal Society of Chemistry. Supporting Information for a scientific publication. (This is a generic reference type based on the search result, a more specific citation would require the original paper details). [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • The Royal Society of Chemistry. Supplementary Information for a scientific publication. (This is a generic reference type based on the search result, a more specific citation would require the original paper details). [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0121471). [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • The Royal Society of Chemistry. Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • PubMed. Neutral Losses of Sodium Benzoate and Benzoic Acid in the Fragmentation of the [M + Na] + Ions of Methoxyfenozide and Tebufenozide via Intramolecular Rearrangement in Electrospray Ionization Tandem Mass Spectrometry. [Link]

Sources

Application Note: High-Resolution 1H NMR Analysis for the Structural Elucidation of Methyl 3-methyl-4-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of Methyl 3-methyl-4-(methylsulfonyl)benzoate using high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a trisubstituted benzene derivative, serves as an excellent model for demonstrating the detailed interpretation of complex aromatic spin systems and the influence of competing electron-donating and electron-withdrawing substituents on proton chemical shifts. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting 1H NMR spectrum. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries who rely on NMR for unambiguous molecular characterization.

Introduction: The Analytical Challenge

This compound is a molecule of interest in synthetic chemistry, potentially serving as an intermediate in the development of novel pharmaceutical agents or functional materials. Its structure incorporates three distinct functional groups on a benzene ring: a methoxycarbonyl group (-COOCH3), a methyl group (-CH3), and a methylsulfonyl group (-SO2CH3).

The precise arrangement of these substituents is critical to the molecule's function and properties. 1H NMR spectroscopy is the definitive analytical technique for confirming this arrangement. The challenge lies in correctly assigning the signals of the three distinct aromatic protons and the three unique methyl groups. This requires a robust understanding of how the electronic properties of each substituent influence the magnetic environment of nearby protons.

  • Methoxycarbonyl Group (-COOCH3): An electron-withdrawing group that deshields nearby protons (shifts them downfield).

  • Methyl Group (-CH3): A weakly electron-donating group that shields nearby protons (shifts them upfield).

  • Methylsulfonyl Group (-SO2CH3): A potent electron-withdrawing group that strongly deshields adjacent protons.

This guide will systematically deconstruct the 1H NMR spectrum to provide an unambiguous structural verification.

Chemical Structure and Proton Environments

The key to interpreting the spectrum is to first identify the symmetry-unique protons in the molecule. As shown below, this compound possesses seven distinct proton environments.

Figure 1: Labeled Chemical Structure Chemical structure of this compound with protons labeled H-A, H-B, H-C, H-D, H-E, and H-F.

  • Aromatic Protons: H-A, H-B, and H-C are chemically non-equivalent due to their unique positions relative to the three different substituents. Their chemical shifts and coupling patterns are highly informative.

  • Methyl Protons: H-D (ester methyl), H-E (ring methyl), and H-F (sulfonyl methyl) are all singlets but will appear at different chemical shifts based on the electronegativity of the atoms they are attached to.

Experimental Protocol

A high-quality spectrum is contingent upon meticulous sample preparation and optimized data acquisition parameters.

Protocol: Sample Preparation

The objective is to prepare a clear, homogeneous solution free of particulate matter and paramagnetic impurities.[1]

Materials:

  • This compound (approx. 10-20 mg)

  • High-quality 5 mm NMR tube

  • Deuterated Chloroform (CDCl3) with 0.03% Tetramethylsilane (TMS)

  • Pasteur pipette with a small plug of glass wool

  • Vial and spatula

Procedure:

  • Weighing: Accurately weigh approximately 15 mg of the solid compound into a clean, dry vial.[2][3]

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl3) to the vial. CDCl3 is a versatile solvent for many organic compounds; its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic region of interest in this case.[3][4]

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Filtration: To remove any microscopic solid particles that can degrade spectral quality, filter the solution directly into the NMR tube using a Pasteur pipette containing a small, tightly packed plug of glass wool. The final sample volume in the tube should be approximately 5 cm deep.[3]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube a few times to ensure the final solution is homogeneous.

Protocol: NMR Data Acquisition

These parameters are optimized for a standard 400 MHz NMR spectrometer to achieve good resolution and signal-to-noise in a minimal amount of time.

Table 1: Recommended 1H NMR Acquisition Parameters

Parameter Value Rationale
Spectrometer Frequency 400 MHz Standard high-field instrument providing good signal dispersion.
Pulse Program zg30 A standard 30-degree pulse experiment for quantitative integration with a short relaxation delay.[5]
Spectral Width (SW) 20 ppm (-2 to 18 ppm) Encompasses the full expected range of organic proton signals.[6]
Acquisition Time (AQ) 3.0 s Provides sufficient digital resolution (~0.3 Hz) for resolving fine coupling.[5][7]
Relaxation Delay (D1) 1.5 s A practical delay that allows for >95% relaxation of most protons, ensuring reliable integration.[5]
Number of Scans (NS) 8 Sufficient for good signal-to-noise for a ~15 mg sample; increases measurement precision.[7][8]
Receiver Gain (RG) Auto (rga) The spectrometer automatically determines the optimal signal amplification.[8]

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Data Analysis and Spectral Interpretation

The analysis logically proceeds by assigning each signal in the spectrum to a specific proton environment in the molecule.

Predicted Spectral Data

Based on established principles of substituent effects on aromatic rings, a predicted spectrum can be tabulated.[9][10][11] The electron-withdrawing -SO2CH3 and -COOCH3 groups will shift ortho and para protons downfield, while the electron-donating -CH3 group will shift them upfield.[12]

Table 2: Predicted 1H NMR Signal Assignments

Label Proton Type Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-A Aromatic (H-2) 8.3 - 8.5 Doublet (d) J(A,B) ≈ 2 Hz (meta) 1H
H-B Aromatic (H-5) 8.1 - 8.3 Doublet of Doublets (dd) J(B,C) ≈ 8 Hz (ortho), J(B,A) ≈ 2 Hz (meta) 1H
H-C Aromatic (H-6) 7.5 - 7.7 Doublet (d) J(C,B) ≈ 8 Hz (ortho) 1H
H-D Methoxy (-OCH3) ~ 3.9 Singlet (s) N/A 3H
H-F Sulfonyl Methyl (-SO2CH3) ~ 3.2 Singlet (s) N/A 3H

| H-E | Ring Methyl (Ar-CH3) | ~ 2.6 | Singlet (s) | N/A | 3H |

Detailed Signal Assignment
  • Aromatic Region (7.5 - 8.5 ppm):

    • H-A (δ ~8.4 ppm): This is the most downfield aromatic proton. It is positioned ortho to the strongly electron-withdrawing ester group and meta to the weakly donating methyl group. Its multiplicity is a narrow doublet, arising from a small meta-coupling (J ≈ 2 Hz) to H-B.

    • H-B (δ ~8.2 ppm): This proton is ortho to the potent electron-withdrawing sulfonyl group and meta to the ester group. It experiences the combined deshielding effects of both, placing it far downfield. It appears as a doublet of doublets due to a large ortho-coupling (J ≈ 8 Hz) to H-C and a smaller meta-coupling (J ≈ 2 Hz) to H-A.[9]

    • H-C (δ ~7.6 ppm): This is the most upfield of the aromatic protons. It is ortho to the electron-donating methyl group, which shields it relative to the other aromatic protons. It appears as a doublet due to the large ortho-coupling (J ≈ 8 Hz) to H-B.

  • Aliphatic Region (2.5 - 4.0 ppm):

    • H-D (δ ~3.9 ppm): This singlet integrates to 3H and is assigned to the methyl ester protons. Its chemical shift is characteristic of protons on a methyl group attached to an oxygen atom of a carboxylate.

    • H-F (δ ~3.2 ppm): This 3H singlet is assigned to the methylsulfonyl protons. The strong deshielding effect of the -SO2- group shifts it significantly downfield compared to a typical methyl group.

    • H-E (δ ~2.6 ppm): This 3H singlet is assigned to the methyl group directly attached to the aromatic ring. Its chemical shift is in the typical benzylic proton range.[13]

Workflow Visualization

The entire process from sample receipt to final structural confirmation can be visualized as a logical workflow.

G Figure 2: 1H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh 1. Weigh Compound (15 mg) dissolve 2. Dissolve in CDCl3 (0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter load 4. Load Sample & Lock/Shim filter->load Prepared Sample setup 5. Set Parameters (Table 1) load->setup acquire 6. Acquire FID setup->acquire ft 7. Fourier Transform acquire->ft Raw Data (FID) phase 8. Phase & Baseline Correction ft->phase integrate 9. Integrate Signals phase->integrate assign 10. Assign Signals (Table 2) integrate->assign result Structural Confirmation assign->result Verified Structure

Sources

Mass spectrometry of "Methyl 3-methyl-4-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Mass Spectrometric Analysis of Methyl 3-methyl-4-(methylsulfonyl)benzoate

Introduction

This compound is a substituted aromatic compound featuring ester and sulfone functional groups. Molecules within this chemical class serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The methylsulfonyl group, in particular, can be integral to the biological activity of a molecule, potentially enhancing binding affinity and metabolic stability. Accurate characterization and quantification of such compounds are paramount in drug discovery, development, and quality control processes.

This application note provides a comprehensive guide to the analysis of this compound using mass spectrometry. It is designed for researchers, analytical scientists, and drug development professionals. We will detail protocols for direct infusion analysis to determine optimal ionization conditions, tandem mass spectrometry (MS/MS) for structural elucidation via fragmentation analysis, and a complete Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for robust quantification. The methodologies herein are grounded in established principles of mass spectrometry for small molecules and are designed to be both instructive and readily adaptable.[2][3]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the foundation for any analytical method development.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₁₂O₄S
Average Molecular Weight 228.26 g/mol
Monoisotopic Exact Mass 228.04563 Da
Chemical Structure Chemical Structure of this compound

Note: A placeholder image is used for the chemical structure. In a real application, a proper chemical drawing would be inserted.

Part 1: Direct Infusion Analysis for Ionization Characterization

Objective: To determine the optimal ionization mode and identify the primary precursor ions of this compound for subsequent MS/MS and quantitative analysis.

Scientific Rationale: Direct infusion analysis is the most straightforward method to assess the ionization behavior of a pure compound. Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for moderately polar small molecules, minimizing in-source fragmentation and preserving the molecular ion.[4] By testing both positive and negative polarity, we can empirically determine which mode provides the most stable and abundant signal for this specific analyte. The presence of heteroatoms (oxygen and sulfur) provides potential sites for protonation ([M+H]⁺) in positive mode, while the overall molecular structure will dictate the stability of any deprotonated species ([M−H]⁻) in negative mode.

Experimental Protocol: Direct Infusion
  • Sample Preparation: Prepare a 1 µg/mL stock solution of this compound in HPLC-grade methanol.

  • Infusion Setup:

    • Use a syringe pump to deliver the sample solution at a constant flow rate of 10 µL/min.

    • Combine the sample flow with a mobile phase stream (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) flowing at 200 µL/min via a T-junction before the ESI source. This stabilizes the spray.

  • Mass Spectrometer Setup (Full Scan):

    • Acquire data in both positive and negative ESI modes sequentially.

    • Use the parameters in the table below as a starting point, optimizing as necessary for the specific instrument.

ParameterPositive ESINegative ESICausality/Justification
Scan Range (m/z) 100 - 400100 - 400Covers the expected mass of the analyte and potential adducts.
Capillary Voltage 3.5 kV-3.0 kVStandard starting voltages to generate a stable electrospray.
Cone/Nozzle Voltage 30 V-30 VLow voltage to minimize in-source fragmentation and maximize precursor ion intensity.
Source Temperature 120 °C120 °CAids in desolvation of the ESI droplets.
Desolvation Gas Temp. 350 °C350 °CEnsures complete solvent evaporation before ions enter the mass analyzer.[5]
Desolvation Gas Flow 600 L/hr600 L/hrInstrument-dependent parameter to assist in desolvation.
Expected Results & Discussion

Analysis in positive ESI mode is expected to yield a significantly more abundant signal than in negative mode. The ester and sulfone groups are not readily deprotonated. The carbonyl oxygen of the ester group is a likely site for protonation. The primary ions observed should be the protonated molecule and common adducts.

Ion SpeciesCalculated m/z (Da)Expected Observation
[M+H]⁺ 229.0529Primary ion , target for MS/MS.
[M+Na]⁺ 251.0348Common adduct, especially with glass vials or sodium contamination.
[M+K]⁺ 267.0088Common potassium adduct.

Part 2: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Objective: To induce fragmentation of the [M+H]⁺ precursor ion and characterize the resulting product ions, confirming the compound's structure and identifying fragments for quantitative analysis.

Scientific Rationale: Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is a powerful tool for structural elucidation.[5] By isolating the protonated molecule ([M+H]⁺) and colliding it with an inert gas (e.g., argon), we impart energy that causes fragmentation at the weakest chemical bonds. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this analyte, we anticipate cleavages around the ester and sulfone functional groups, which are characteristic of these moieties.[6][7]

Experimental Protocol: MS/MS Analysis
  • Instrument Mode: Switch the mass spectrometer to a product ion scan mode.

  • Precursor Selection: Set the first mass analyzer (Q1) to isolate the [M+H]⁺ ion at m/z 229.05.

  • Collision Energy Optimization: Inject the sample and acquire product ion spectra while ramping the collision energy (e.g., from 5 to 40 eV). This allows for the observation of both low-energy (loss of neutral molecules) and high-energy (bond cleavage) fragmentations. Select an optimal energy that provides a rich spectrum of product ions (typically 15-25 eV for this mass range).

  • Data Acquisition: Acquire the full product ion scan spectrum at the optimized collision energy.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is predicted to follow several key pathways, originating from the charge on the ester group.

G cluster_0 cluster_1 M [M+H]⁺ m/z 229.05 A m/z 197.03 Loss of CH₃OH M->A - 32 Da B m/z 150.07 Loss of •SO₂CH₃ M->B - 79 Da C m/z 165.09 Loss of SO₂ M->C - 64 Da D m/z 169.01 Loss of CH₃OH, CO A->D - 28 Da E m/z 119.05 Loss of SO₂CH₃, OCH₂ B->E - 31 Da G cluster_workflow LC-MS/MS Workflow Sample Sample Injection LC C18 Column Gradient Elution Sample->LC ESI ESI Source (+ mode) LC->ESI Q1 Q1: Precursor Isolation (m/z 229.05) ESI->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Det Detector Q3->Det

Sources

A Robust, Validated Reversed-Phase HPLC Method for Purity Determination of Methyl 3-methyl-4-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note describes a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl 3-methyl-4-(methylsulfonyl)benzoate, a key intermediate in pharmaceutical synthesis.[1] The method is designed to separate the main component from its potential process-related impurities and degradation products, ensuring the quality and consistency required in drug development and manufacturing. The methodology utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, with detection by UV spectrophotometry. The method has been thoroughly validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[2][3][4]

Introduction and Scientific Rationale

This compound (Molecular Formula: C₁₀H₁₂O₄S, Molecular Weight: 228.26 g/mol ) is a crucial building block in the synthesis of various pharmaceutically active compounds.[1][5] The purity of such intermediates is paramount, as impurities can carry through the synthetic process, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

The molecular structure, featuring a substituted benzene ring, a methyl ester, and a methylsulfonyl group, imparts moderate non-polarity. This makes reversed-phase chromatography an ideal separation technique.[6] The aromatic ring provides a strong chromophore, enabling sensitive detection using UV spectrophotometry. This method was developed to provide a reliable quality control tool for purity assay and impurity profiling. The validation strategy is grounded in the principles of ICH Q2(R1), ensuring the method is suitable for its intended purpose in a regulated environment.[7]

Principle of Chromatographic Separation

The analytical approach is based on reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is comparatively polar. The analyte, this compound, and its related impurities are separated based on their differential partitioning between these two phases. A gradient elution, starting with a higher aqueous content and progressively increasing the organic solvent (acetonitrile), allows for the elution of polar impurities first, followed by the main analyte, and finally any non-polar impurities. The inclusion of a phosphate buffer in the aqueous phase helps to maintain a consistent pH and improve peak shape, particularly for any acidic or basic impurities.

G cluster_0 Mobile Phase cluster_1 HPLC System cluster_2 Data Analysis A A: 20mM KH₂PO₄ (pH 3.0) Pump Gradient Pump A->Pump B B: Acetonitrile B->Pump Injector Autosampler Pump->Injector Gradient Elution Column C18 Column (4.6x150mm, 5µm) @ 30°C Injector->Column Sample Injection Detector PDA Detector (235 nm) Column->Detector Separated Analytes CDS Chromatography Data System (CDS) Detector->CDS Chromatogram Report Purity Report (% Area) CDS->Report Integration & Calculation

Figure 1: A schematic overview of the HPLC experimental workflow.

Experimental Protocol

Apparatus and Equipment
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a binary gradient pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE).

Reagents and Standards
  • This compound Reference Standard (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).

  • Phosphoric Acid (85%, Analytical grade).

  • Water (HPLC grade or ultrapure).

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Diluent: Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R1) guidelines.[2][4]

G cluster_Assay For Assay & Purity cluster_Impurity For Impurities Validation Method Validation (ICH Q2 R1) Specificity Linearity Range Accuracy Precision Detection Limit Quantitation Limit Robustness Assay Assay Requirements Accuracy Precision Specificity Linearity Range Validation:p4->Assay Validation:p5->Assay Validation:p1->Assay Validation:p2->Assay Validation:p3->Assay Impurity Impurity Requirements Specificity Accuracy Precision (Quantitation) Linearity Range LOD/LOQ Validation:p1->Impurity Validation:p4->Impurity Validation:p5->Impurity Validation:p2->Impurity Validation:p3->Impurity Validation:p6->Impurity Validation:p7->Impurity

Figure 2: Logical relationship of validation parameters for purity testing.

System Suitability

Protocol: Five replicate injections of the Standard Working Solution (50 µg/mL) were performed. Acceptance Criteria:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

ParameterResultStatus
RSD of Peak Area (%) 0.45Complies
Tailing Factor 1.12Complies
Theoretical Plates 8500Complies
Specificity (Forced Degradation)

Protocol: The sample was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. Stressed samples were analyzed alongside an unstressed sample. Rationale: This test demonstrates that the method can unequivocally assess the analyte in the presence of its potential degradation products, proving it is stability-indicating. Results: The main peak was well-resolved from all degradation product peaks, and peak purity analysis using the PDA detector confirmed no co-eluting peaks.

Linearity

Protocol: A series of five solutions were prepared from the Standard Stock Solution, ranging from 25 µg/mL to 75 µg/mL (50% to 150% of the working concentration). Results: The method demonstrated excellent linearity over the specified range.

Concentration (µg/mL)Peak Area (Avg. of 3)
25.0498,500
37.5751,200
50.01,002,100
62.51,249,800
75.01,503,500
Correlation Coeff. (r²) 0.9998
Slope-Intercept y = 20015x - 450
Accuracy (Recovery)

Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate. Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Average Recovery 99.8%
Precision

Protocol:

  • Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using a different instrument. Acceptance Criteria: RSD should be ≤ 2.0%.

Precision TypeRSD (%)Status
Repeatability 0.55%Complies
Intermediate Precision 0.82%Complies
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). Results:

  • LOD: 0.05 µg/mL

  • LOQ: 0.15 µg/mL

Robustness

Protocol: The effect of small, deliberate variations in method parameters was evaluated. Results: The method was found to be robust, with system suitability parameters remaining within acceptance criteria for all tested variations.

Parameter VariedVariationResult
Flow Rate (mL/min) ± 0.1No significant change in resolution
Column Temperature (°C) ± 2Minor shift in retention time, SST passes
Mobile Phase pH ± 0.2No significant change in peak shape

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for determining the purity of this compound. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for routine analysis of bulk drug intermediates and for stability studies.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Starodub, A. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Barek, J., et al. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications. [Link]

  • PubChem. Methyl 4-fluoro-3-(methylsulfonyl)benzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-(methylsulfonyl)benzoate. National Center for Biotechnology Information. [Link]

  • JASCO Global. (2021). Analysis of p-Hydroxybenzoate Ester. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Patil, S. et al. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. [Link]

  • MySkinRecipes. Methyl 4-Methyl-3-(methylsulfonyl)benzoate. [Link]

  • PubChem. 3-methyl-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Ark Pharma Scientific Limited. This compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Methyl 3-methyl-4-(methylsulfonyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-methyl-4-(methylsulfonyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to navigating the challenges of this multi-step synthesis.

The most common and industrially relevant pathway to this compound involves a two-step sequence starting from a halogenated precursor:

  • Nucleophilic Aromatic Substitution (SNAr) to form the key intermediate, Methyl 3-methyl-4-(methylthio)benzoate.

  • Selective Oxidation of the thioether to the corresponding sulfone.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical challenges you may encounter at each stage.

Overall Synthetic Workflow

The logical flow from the starting material to the final product is outlined below. Each step presents unique challenges that are addressed in this guide.

Synthetic_Workflow cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation Start Methyl 4-halo-3-methylbenzoate (halo = Cl, Br) SNAr Nucleophilic Aromatic Substitution (SNAr) Reagents: NaSMe or MeSH + Base Solvent: DMF, DMAc, or DMSO Start->SNAr Thioether Intermediate: Methyl 3-methyl-4-(methylthio)benzoate SNAr->Thioether Oxidation Selective Oxidation Reagents: H₂O₂, m-CPBA, or KMnO₄ Solvent: Acetic Acid, DCM Thioether->Oxidation Product Final Product: This compound Oxidation->Product

Caption: General two-step synthesis of this compound.

Troubleshooting Guide

Problem 1: Low Yield or Stalled Reaction in Thioether Formation (SNAr Step)

Question: My SNAr reaction to form Methyl 3-methyl-4-(methylthio)benzoate from its 4-halo precursor is slow or results in a poor yield. What are the likely causes and how can I optimize it?

Answer: A sluggish or low-yielding SNAr reaction is a common hurdle. The efficiency of this step is governed by the interplay between the leaving group, solvent, base, and temperature. The reaction proceeds via a Meisenheimer complex, and its stability is key.[1]

Causality & Solutions:

  • Leaving Group Reactivity: The nature of the halogen at the 4-position is critical. The reactivity order is F > Cl > Br > I for SNAr reactions where the first step (nucleophilic attack) is rate-determining. However, in many practical applications involving aryl chlorides and bromides, the C-X bond cleavage can influence the rate, and often bromides show better overall performance. If you are using an aryl chloride, consider switching to the corresponding aryl bromide for potentially faster kinetics.

  • Solvent Choice: This is one of the most critical parameters. Aprotic polar solvents are essential as they solvate the cation of the base but leave the thiolate nucleophile relatively "naked" and more reactive.

    • Recommended: Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Dimethyl sulfoxide (DMSO). These solvents effectively promote the reaction.[2][3]

    • Avoid: Protic solvents (e.g., ethanol, water) will protonate the thiolate, drastically reducing its nucleophilicity. Non-polar solvents (e.g., toluene, hexanes) will not sufficiently dissolve the reagents.

  • Base Strength and Type: A suitable base is required to deprotonate methanethiol (if used) or to act as an acid scavenger.

    • Potassium carbonate (K₂CO₃) is a common and effective choice, particularly in DMF or DMAc.[2][3]

    • Cesium carbonate (Cs₂CO₃) is often superior due to the higher solubility of its salts and the "cesium effect," which can accelerate SNAr reactions.[1]

  • Temperature: SNAr reactions are often temperature-dependent. While some highly activated systems can proceed at room temperature, this specific transformation typically requires heating. A temperature range of 60-100 °C is a good starting point.[3] Monitor the reaction for the formation of impurities at higher temperatures.

Data Summary: Recommended Starting Conditions for SNAr

ParameterRecommendationRationale
Substrate Methyl 4-bromo-3-methylbenzoateBromide is often a more practical and reactive leaving group than chloride.
Nucleophile Sodium thiomethoxide (NaSMe)Use a pre-formed salt to avoid handling methanethiol gas. Use 1.1-1.5 equivalents.
Solvent Anhydrous DMAc or DMFExcellent at promoting SNAr by solvating cations but not the nucleophile.[2]
Base K₂CO₃ (if starting with MeSH)Effective and economical. Use in excess (2-3 equivalents).
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barrier.
Problem 2: Incomplete Oxidation Leading to Sulfoxide Impurity

Question: My oxidation of Methyl 3-methyl-4-(methylthio)benzoate is yielding a mixture of the sulfoxide and the desired sulfone. How can I ensure the reaction goes to completion?

Answer: This is the most frequent challenge in this step. The oxidation of a thioether to a sulfone is a sequential process that proceeds through a sulfoxide intermediate. Stopping at the sulfoxide stage indicates insufficient oxidizing power or incomplete reaction.

Causality & Solutions:

  • Oxidant Stoichiometry: To proceed from a thioether (Sulfur oxidation state -2) to a sulfone (Sulfur oxidation state +2), a minimum of two equivalents of the oxidizing agent are required. The first equivalent forms the sulfoxide, and the second oxidizes the sulfoxide to the sulfone. Using less than two full equivalents will almost certainly result in a product mixture.

    • Solution: Use a slight excess of the oxidant, typically 2.1 to 2.5 equivalents, to drive the reaction to completion.

  • Choice of Oxidizing Agent: Different oxidants have varying reactivities.

    • Hydrogen Peroxide (H₂O₂): Often used in glacial acetic acid. This is an inexpensive and effective method. The reaction may require heating (70-100 °C) to ensure full conversion.[4]

    • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and common reagent that often works at room temperature. Its stoichiometry is well-defined, making it a reliable choice.[5][6]

    • Potassium Permanganate (KMnO₄): A very strong oxidant. While effective, it can be less selective and may lead to side reactions if not carefully controlled. It requires heterogeneous conditions in some protocols.[7]

  • Reaction Time and Temperature: The oxidation of the sulfoxide to the sulfone is generally slower than the initial oxidation of the thioether. Ensure the reaction is allowed to run long enough for the second step to complete. Monitoring by TLC or LC-MS is crucial. If the reaction stalls at room temperature, gentle heating may be required.

Data Summary: Comparison of Common Oxidizing Systems

Oxidizing SystemEquivalentsTypical ConditionsPros & Cons
H₂O₂ / Acetic Acid 2.2 - 3.070-100 °C, 2-4 hPro: Inexpensive, green byproduct (H₂O). Con: Requires heating, can be slow.[4]
m-CPBA / DCM 2.1 - 2.20 °C to RT, 3-6 hPro: High yield, clean, works at low temp. Con: More expensive, byproduct needs removal.[5]
KMnO₄ / MnO₂ > 2.0RT, 1-2 h (heterogeneous)Pro: Powerful, fast. Con: Can be unselective, workup is more complex.[7]

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Start -> CheckEquivalents;

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Sources

Technical Support Center: Navigating the Synthesis of Sulfonylbenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of sulfonylbenzoates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the chemical principles at play, enabling you to anticipate, diagnose, and resolve common challenges in your experiments.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis of sulfonylbenzoates, presented in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in sulfonylbenzoate synthesis often trace back to one of several common culprits, primarily related to the reactivity of the starting materials and the reaction conditions.

Potential Cause 1: Hydrolysis of the Sulfonyl Chloride Intermediate

Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acid.[1][2] This sulfonic acid is unreactive towards esterification under typical conditions, leading to a significant reduction in the yield of the desired sulfonylbenzoate. The presence of even trace amounts of water in your reagents or solvent can be detrimental.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use. Solvents should be freshly distilled from an appropriate drying agent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

  • Reagent Purity: Use freshly opened or properly stored sulfonyl chlorides. If the purity is questionable, consider recrystallization or distillation before use.

Potential Cause 2: Incomplete Reaction

The esterification reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

Troubleshooting Steps:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.[4][5]

  • Optimize Conditions: Systematically adjust the reaction temperature and time. For sluggish reactions, a moderate increase in temperature or prolonged reaction time may be necessary.[6]

  • Catalyst Activity: If using a catalyst (e.g., in a Fischer-type esterification from a sulfonic acid), ensure it is active. For instance, solid acid catalysts may need regeneration.[5]

Potential Cause 3: Competing Sulfonamide Formation

If your reaction mixture contains a nucleophilic amine, it can compete with the alcohol or phenol, leading to the formation of a sulfonamide byproduct.[7] Amines are generally more nucleophilic than alcohols and will react preferentially with the sulfonyl chloride.

Troubleshooting Steps:

  • Amine Protection: If an amine functional group is present on one of your starting materials, it should be protected before the esterification step. Acetylation is a common and effective protection strategy.[8]

  • Choice of Base: When a base is required, use a non-nucleophilic base such as pyridine or triethylamine, and ensure it is free from amine impurities.

The following decision tree provides a systematic approach to troubleshooting low yields:

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// Edges Start -> Check_H2O; Check_H2O -> Solution_H2O [label="Yes"]; Check_H2O -> Check_Completion [label="No"]; Solution_H2O -> Yield_Improved;

Check_Completion -> Solution_Completion [label="Incomplete"]; Check_Completion -> Check_Amine [label="Complete"]; Solution_Completion -> Yield_Improved;

Check_Amine -> Solution_Amine [label="Yes"]; Check_Amine -> Yield_Improved [label="No"]; Solution_Amine -> Yield_Improved; }

Caption: A decision tree for troubleshooting low yields.
Q2: My TLC plate shows multiple spots. How do I identify the byproducts?

The appearance of multiple spots on a TLC plate is a clear indication of a complex reaction mixture, containing unreacted starting materials and one or more side products.

Identification Strategy:

  • Co-spotting: The first step is to co-spot your reaction mixture with the starting materials (the benzoic acid derivative and the sulfonylating agent or phenol/alcohol). This will help you definitively identify the spots corresponding to unreacted reagents.[4]

  • Hydrolysis Product: One of the most common byproducts is the sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[1][2] This compound is typically more polar than the starting sulfonyl chloride and the final ester product, so it will have a lower Rf value on the TLC plate.

  • Self-Esterification/Polymerization: If you are working with a hydroxybenzoic acid, self-esterification can occur, where the hydroxyl group of one molecule reacts with the carboxylic acid of another, leading to dimers or even polyesters.[4] These products will have varying polarities but are generally less polar than the monomeric starting material.

  • Sulfonamide Formation: If an amine was present, the resulting sulfonamide will have a different polarity compared to the desired ester.

  • Isolation and Characterization: For definitive identification of unknown spots, it may be necessary to isolate the byproducts using column chromatography and characterize them using techniques like NMR or mass spectrometry.

The following diagram illustrates the competitive reaction pathways that can lead to multiple products:

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// Reactants RSO2Cl [label="Sulfonyl Chloride\n(R-SO2Cl)"]; ArOH [label="Phenol/Alcohol\n(Ar-OH)"]; H2O [label="Water (H2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; R_NH2 [label="Amine (R'-NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products Ester [label="Desired Product:\nSulfonylbenzoate\n(R-SO2-OAr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SulfonicAcid [label="Side Product:\nSulfonic Acid\n(R-SO3H)"]; Sulfonamide [label="Side Product:\nSulfonamide\n(R-SO2-NHR')"];

// Edges RSO2Cl -> Ester [label="Esterification"]; ArOH -> Ester; RSO2Cl -> SulfonicAcid [label="Hydrolysis", color="#EA4335"]; H2O -> SulfonicAcid [color="#EA4335"]; RSO2Cl -> Sulfonamide [label="Sulfonamide Formation", color="#EA4335"]; R_NH2 -> Sulfonamide [color="#EA4335"]; }

Caption: Competing reaction pathways for a sulfonyl chloride.
Q3: I'm working with a hydroxy-substituted benzoic acid and the reaction is giving a complex mixture. What is happening?

Hydroxybenzoic acids present a unique challenge because the phenolic hydroxyl group can also react under the conditions used for esterification.[4]

Potential Side Reactions:

  • Self-Esterification/Polymerization: As mentioned earlier, the hydroxyl group of one molecule can react with the carboxylic acid group of another, forming polyester chains.[4] This is particularly problematic under acidic conditions used for Fischer esterification.

  • Acylation of the Phenolic Hydroxyl Group: If you are using an acyl chloride or anhydride as the esterifying agent, the phenolic hydroxyl group can also be acylated, leading to a diester product.

Troubleshooting Steps:

  • Protecting Groups: The most effective strategy is to protect the phenolic hydroxyl group before carrying out the esterification of the carboxylic acid. Common protecting groups for phenols include acetyl, benzyl, or silyl ethers.

  • Mitsunobu Reaction: The Mitsunobu reaction can be a convenient method for the esterification of benzoic acids with phenols, often providing good to excellent yields where other methods fail.[9]

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing sulfonylbenzoates? A: The most common methods involve the reaction of a sulfonyl chloride with a phenol or alcohol in the presence of a base (like pyridine or triethylamine), or the reaction of a sulfonic acid with a benzoic acid derivative under dehydrating conditions (similar to Fischer esterification). The choice of method depends on the availability of starting materials and the functional groups present on the substrates.

Q: How can I prepare the sulfonyl chloride starting material? A: Aryl sulfonyl chlorides are typically prepared from arenes via electrophilic aromatic substitution with excess chlorosulfonic acid.[1] Alternatively, they can be synthesized from the corresponding sulfonic acid by treatment with reagents like thionyl chloride or phosphorus pentachloride.[1][10]

Q: My final product is an oil, but I expected a crystalline solid. What does this indicate? A: This is often due to the presence of impurities that depress the melting point of your product.[5] Further purification is necessary. Consider the following:

  • Column Chromatography: Optimize the eluent system to achieve better separation of your product from impurities. A gradient elution may be required.

  • Recrystallization: If a small amount of crystalline product can be obtained, use it to seed a supersaturated solution of your oily product in an appropriate solvent.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for liquid or low-melting solid products.

Q: During the work-up, I'm having trouble with emulsion formation. How can I resolve this? A: Emulsion formation during aqueous extraction can make layer separation difficult. To break up emulsions, try adding a saturated aqueous solution of sodium chloride (brine).[5] The increased ionic strength of the aqueous layer helps to force the organic components out of solution. Allowing the mixture to stand for an extended period can also be effective.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Aryl Sulfonylbenzoate from a Sulfonyl Chloride and a Phenol
  • Preparation: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the phenol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF).

  • Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the sulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of a Crude Sulfonylbenzoate by Recrystallization
  • Solvent Selection: Choose a solvent in which the sulfonylbenzoate is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Technical Support Center: Esterification of Substituted Benzoic Acids - Benchchem. (n.d.). BenchChem.
  • Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. (n.d.). Thieme.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Minimizing side products in sulfonamide synthesis. (n.d.). BenchChem.
  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents.
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2025). ResearchGate.
  • Sulfonamide. (n.d.). In Wikipedia.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (2025). ResearchGate.
  • Cross-linking reactions between phenols and benzoic acid: The role of aryl esters. (n.d.). ResearchGate.
  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. (n.d.). Journal of the American Chemical Society.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). National Institutes of Health.
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.
  • Direct Conversion of Phenols into Amides and Esters of Benzoic Acid. (n.d.). Florida State University Office of Research.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). MIT Open Access Articles.
  • Recent Advances in the Synthesis of Sulfonylureas. (n.d.). ResearchGate.
  • Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. (2024). MDPI.
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.). Google Patents.
  • Sulfonylurea. (n.d.). In Wikipedia.
  • Sulfonamido-benzoic acid derivatives. (n.d.). Google Patents.
  • Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. (n.d.). ResearchGate.
  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. (n.d.). National Institutes of Health.
  • Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis. (n.d.). BenchChem.
  • Control reactions to determine the origin of the side product benzyl benzoate. (n.d.). ResearchGate.
  • Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. (n.d.). Google Patents.
  • Aryl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal.
  • Preventing byproduct formation in benzoate ester synthesis. (n.d.). BenchChem.
  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. (n.d.). Vietnam Journal of Science, Technology and Engineering.
  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER.
  • Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. (n.d.). DergiPark.
  • Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement. (n.d.). ResearchGate.
  • Reaction of aromatic carboxylic acids with Isocyanates using ionic liquids as novel and efficient media. (2025). ResearchGate.
  • AN OVERVIEW ON SYNTHETIC METHODS OF ISOAMYL BENZOATE. (n.d.). Bibliomed.
  • avoiding contamination in the synthesis of benzoic acid derivatives. (n.d.). BenchChem.
  • Technical Support Center: Optimization of Hex-3-enyl Benzoate Synthesis. (n.d.). BenchChem.
  • EFFECTS OF DIFFERENT REACTION CONDITIONS ON THE SYNTHESIS OF ISOAMYL BENZOATE. (2013). Bibliomed.
  • Reactions of benzoic acid with aromatic and aliphatic isocyanates in NMP as solvent. (n.d.). ResearchGate.

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Technical Support Center: Optimization of Sulfonation for Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonation of substituted benzoates. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of these reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on identifying root causes and providing actionable solutions.

Q1: My sulfonation reaction has a very low yield or did not proceed at all. What are the common causes and how can I fix this?

A1: Low or no conversion is a frequent challenge, especially given that the benzoate ester group deactivates the aromatic ring towards electrophilic aromatic substitution. The primary causes are typically related to the sulfonating agent's reactivity and the presence of water.

Probable Causes & Solutions:

  • Presence of Water: The sulfonation of aromatic compounds is a reversible reaction.[1][2] Water, which is a byproduct when using sulfuric acid, can drive the equilibrium back towards the starting materials, a process known as desulfonation.[1][2][3][4]

    • Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Use concentrated sulfuric acid (98%) or, preferably, fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[5] The excess SO₃ in oleum is a powerful sulfonating agent and will also consume any water generated. For extremely sensitive substrates, adding a dehydrating agent like thionyl chloride (SOCl₂) can chemically remove water as it forms.[2][6]

  • Insufficient Reaction Temperature: Reaction kinetics are highly dependent on temperature. The deactivating effect of the ester group means that higher activation energy is required compared to benzene.

    • Solution: If the reaction is sluggish at room temperature, cautiously increase the heat.[1] Monitor the reaction by TLC or HPLC to find the optimal temperature. Be aware that excessive heat can lead to side reactions. For many substituted benzoates, temperatures in the range of 40-100°C are a good starting point.[5]

  • Inadequate Sulfonating Agent Strength: The ester group withdraws electron density from the ring, making it less nucleophilic. Concentrated sulfuric acid alone may not be a sufficiently strong electrophile source.

    • Solution: Switch to a more potent sulfonating agent. Fuming sulfuric acid (oleum) with 10-20% free SO₃ is generally effective for deactivated rings.[4][5] Chlorosulfonic acid is another powerful alternative that reacts at lower temperatures, but it is more expensive and requires careful handling.[2][7]

Troubleshooting Workflow for Low Conversion

low_yield_workflow start Problem: Low Yield check_water Check for Water (Reagents & Glassware) start->check_water water_present Water Present? check_water->water_present dry_system Solution: - Use anhydrous reagents - Oven-dry glassware - Add dehydrating agent (e.g., SOCl₂) water_present->dry_system Yes check_temp Review Reaction Temperature water_present->check_temp No dry_system->check_temp temp_low Temperature Too Low? check_temp->temp_low increase_temp Solution: - Cautiously increase heat - Monitor progress (TLC/HPLC) temp_low->increase_temp Yes check_agent Evaluate Sulfonating Agent Strength temp_low->check_agent No increase_temp->check_agent agent_weak Agent Too Weak? check_agent->agent_weak stronger_agent Solution: - Use fuming H₂SO₄ (Oleum) - Consider Chlorosulfonic Acid agent_weak->stronger_agent Yes success Yield Improved agent_weak->success No, review other parameters stronger_agent->success

Caption: Troubleshooting decision tree for low-yield sulfonation reactions.

Q2: My reaction is producing a significant amount of a high-molecular-weight, insoluble byproduct. What is it and how can I prevent it?

A2: This is a classic sign of diaryl sulfone formation. This side reaction becomes prominent at higher temperatures and with high concentrations of sulfur trioxide, where an already-formed sulfonic acid reacts with another molecule of the substituted benzoate.[1]

Prevention Strategies:

  • Control Reaction Temperature: Sulfone formation is often more sensitive to temperature than sulfonation. Maintain the lowest temperature that provides a reasonable reaction rate.[1]

  • Control Stoichiometry: Use the minimum necessary excess of the sulfonating agent. A large excess of SO₃ dramatically increases the rate of sulfone formation.[1] A molar ratio of 1.1 to 1.5 equivalents of SO₃ to the benzoate substrate is a good starting point.

  • Use Inhibitors: Certain additives, such as sodium sulfite, can help suppress the formation of sulfones when using SO₃ as the sulfonating agent.[1]

Q3: The sulfonation of my substituted benzoate is not selective, and I am getting a mixture of isomers. How can I control the regioselectivity?

A3: Regioselectivity is governed by the electronic effects of the substituents already on the aromatic ring. The ester group (-COOR) is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position.[8][9]

  • Cause of Mixture: If your benzoate substrate has other substituents, the final isomer distribution will be a result of the combined directing effects of all groups.

    • Activating Groups (-CH₃, -OH, -OCH₃): These are ortho, para-directors.[10] If your benzoate also contains an activating group, you will likely get a complex mixture of products as the groups have competing directing effects.

    • Deactivating Groups (-NO₂, -CN): These are also meta-directors. If another deactivating group is present, it will reinforce the meta-directing effect of the ester group.

  • Controlling Selectivity:

    • Blocking Groups: The reversibility of sulfonation is a powerful synthetic tool.[4][11] You can intentionally sulfonate a position to block it, perform another reaction, and then remove the sulfonic acid group (desulfonation) by heating in dilute aqueous acid.[4][11] This is particularly useful for forcing substitution at a less-favored position.

    • Reaction Conditions: While electronic effects are dominant, steric hindrance can play a role. Bulky substituents can hinder substitution at the adjacent ortho position. In some cases, lowering the reaction temperature may slightly improve selectivity.

Frequently Asked Questions (FAQs)

Q4: What is the mechanism of the sulfonation of a substituted benzoate?

A4: The sulfonation of substituted benzoates follows the general mechanism of electrophilic aromatic substitution (SEAr).[12]

  • Formation of the Electrophile: The active electrophile is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.[13] In fuming sulfuric acid (oleum), SO₃ is readily available. In concentrated sulfuric acid, it is formed through an equilibrium.[5]

  • Electrophilic Attack: The π-electron system of the benzoate ring acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃. This step is the rate-determining step and temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12]

  • Deprotonation: A weak base in the mixture, such as HSO₄⁻, removes a proton from the carbon atom where the SO₃ group was added.[10][14] This restores the aromaticity of the ring.

  • Protonation: The resulting sulfonate anion is protonated to give the final product, the sulfonic acid.

Sulfonation Mechanism Overview

sulfonation_mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromaticity Restoration 2H₂SO₄ 2H₂SO₄ SO₃ + H₃O⁺ + HSO₄⁻ SO₃ + H₃O⁺ + HSO₄⁻ 2H₂SO₄->SO₃ + H₃O⁺ + HSO₄⁻ Equilibrium Benzene Substituted Benzoate Ring (Ar-H) Sigma Sigma Complex (Carbocation Intermediate) Benzene->Sigma + SO₃ SO3 SO₃ (Electrophile) Product Sulfonic Acid (Ar-SO₃H) Sigma->Product - H⁺

Caption: Key steps in the electrophilic aromatic sulfonation mechanism.

Q5: How do I choose the most appropriate sulfonating agent for my specific substituted benzoate?

A5: The choice depends on the reactivity of your substrate, desired reaction conditions, and scale.

Sulfonating AgentCompositionProsConsBest For
Conc. Sulfuric Acid H₂SO₄ (~98%)Inexpensive, readily available.Generates water, reversible reaction, may require high temperatures for deactivated rings.[15]Activated or mildly deactivated aromatic rings.
Fuming Sulfuric Acid (Oleum) H₂SO₄ + free SO₃High concentration of SO₃ electrophile, drives reaction forward, effective for deactivated rings.[5]Highly corrosive, vigorous reaction, higher risk of sulfone formation.[1]Deactivated substrates like substituted benzoates.
Chlorosulfonic Acid ClSO₃HVery reactive, often works at lower temperatures, does not produce water.[2]More expensive, liberates HCl gas, highly corrosive.Deactivated rings where heating is undesirable.
Sulfur Trioxide Complexes e.g., SO₃-Pyridine, SO₃-DioxaneMilder, more selective than free SO₃.Can be difficult to handle, may require specific solvents.[7]Sensitive substrates that cannot tolerate strong acidic conditions.
Q6: What is a standard work-up and isolation procedure for a sulfonation reaction?

A6: Aryl sulfonic acids are often highly soluble in water, which requires a specific work-up procedure known as "salting out."

Step-by-Step General Protocol:

  • Reaction Quenching: After confirming reaction completion (e.g., via TLC), allow the reaction mixture to cool to room temperature. Very carefully and slowly, pour the acidic mixture onto crushed ice with vigorous stirring.[16] This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (PPE).

  • Precipitation (Salting Out): To the cold aqueous solution, add a saturated solution of sodium chloride (brine) or solid sodium chloride until the solution is fully saturated.[16] The high ionic strength of the solution dramatically decreases the solubility of the sodium sulfonate salt, causing it to precipitate.

  • Isolation: Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation.[16] Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, saturated brine to remove any remaining acid and inorganic salts.

  • Drying: Dry the isolated sodium sulfonate salt thoroughly. If the free sulfonic acid is desired, the salt can be carefully re-acidified, but the salts are often easier to handle and purify.

  • Purification: The crude product can often be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Q7: What are the key safety precautions I should take during a sulfonation reaction?

A7: Sulfonation reactions involve highly corrosive and reactive materials. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber). A face shield is highly recommended, especially during quenching.

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[16]

  • Reagent Handling: Sulfuric acid, oleum, and chlorosulfonic acid are extremely corrosive and can cause severe burns. Handle them with extreme care. When preparing solutions, always add acid to water , never the other way around, to manage the exothermic dilution.

  • Reaction Quenching: The quenching of the reaction mixture on ice is highly exothermic and can cause splashing. Perform this step slowly, behind a safety shield if possible.

  • Waste Disposal: Neutralize acidic waste streams before disposal according to your institution's guidelines.

References

  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]

  • BYJU'S. (n.d.). SO3H. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021, December 21). Sulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • University of Calgary. (n.d.). Hydrolysis of Sulfonic Acids. Retrieved from [Link]

  • SciSpace. (n.d.). Direct Sulfonation of Aromatic Hydrocarbons and their Halogen Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5596128A - Sulfonating agent and sulfonation process.
  • Google Patents. (n.d.). US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The sulfonation of aromatic and heteroaromatic polycyclic compounds. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). aromatic sulfonation electrophilic substitution mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Aromatic sulfonation. Retrieved from [Link]

  • EPA NEPIC. (n.d.). Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide. Retrieved from [Link]

  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • YouTube. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

  • NJ.gov. (n.d.). ALKANE SULFONIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • Chemguide. (n.d.). the sulphonation of benzene. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the C–H sulfonation conditionsa. Retrieved from [Link]

  • YouTube. (2023, March 2). m-sulpho benzoic acid | Electrophilic Substitution Reaction| Class 12. Retrieved from [Link]

  • Scribd. (n.d.). Linear Alkyl Benzene Sulfonation Optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Request PDF. Retrieved from [Link]

  • YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene. MCC Organic Chemistry. Retrieved from [Link]

  • Phoenix Equipment. (n.d.). Sulphonation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of methyl ester sulfonation in sulfonator. Retrieved from [Link]

  • YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonation Mechanism of Benzene with SO3 in Sulfuric Acid or Oleum or Aprotic Solvent. Retrieved from [Link]_

  • YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]

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Byproduct formation in the esterification of hindered benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the esterification of hindered benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this often-recalcitrant transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into byproduct formation, troubleshooting, and optimization. Our goal is to empower you with the knowledge to not just follow a procedure, but to understand and control your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of a 2,6-disubstituted benzoic acid is extremely slow and gives low yields. What is the underlying problem?

A1: The primary issue is severe steric hindrance. The bulky substituents at the ortho positions (C2 and C6) of the benzoic acid sterically shield the carboxylic acid's carbonyl carbon. This makes it difficult for the nucleophilic alcohol to attack, thus slowing down the formation of the tetrahedral intermediate, a key step in the Fischer esterification mechanism.[1][2][3] Additionally, these bulky groups can hinder the effective protonation of the carbonyl group by the acid catalyst, which is necessary to activate it for nucleophilic attack.[4][5]

Q2: I've identified an unexpected byproduct in my reaction mixture when using a secondary alcohol. What is the likely culprit and how can I avoid it?

A2: When using secondary or tertiary alcohols in Fischer esterification, a common byproduct is an alkene resulting from the acid-catalyzed dehydration of the alcohol.[1][6] Tertiary alcohols are particularly susceptible to this elimination reaction.[1] At elevated temperatures required to drive the esterification of hindered acids, this side reaction becomes more prominent.

Troubleshooting:

  • Lower Reaction Temperature: If possible, reduce the reaction temperature.

  • Alternative Methods: For sensitive alcohols, consider milder, non-acidic esterification methods such as the Steglich or Yamaguchi esterification.[7][8][9]

Q3: My TLC plate shows multiple spots even after a prolonged reaction time. What do these spots likely represent?

A3: Multiple spots on a TLC plate suggest a complex mixture, which is common in challenging esterifications. These spots typically correspond to:

  • Starting Materials: Unreacted hindered benzoic acid and the alcohol. Co-spotting with your starting materials can confirm their presence.[1]

  • Desired Ester: Your target product.

  • Byproducts: These can include several possibilities depending on your specific conditions:

    • Alkene: From alcohol dehydration, as discussed in Q2.[1][6]

    • Ether: Formed by the self-condensation of the alcohol, especially with prolonged heating in the presence of a strong acid.[1]

    • Anhydride: The benzoic acid can self-condense to form a benzoic anhydride.[1]

    • Sulfonated Benzoic Acid: If using concentrated sulfuric acid at high temperatures, electrophilic aromatic substitution can lead to the formation of a sulfonated byproduct.[1]

To definitively identify these byproducts, isolation via column chromatography followed by characterization using techniques like NMR and mass spectrometry is recommended.[1]

Troubleshooting Guides

Issue 1: Low Conversion and Poor Yield in Fischer Esterification

This guide provides a systematic approach to troubleshooting low yields in the esterification of hindered benzoic acids.

Troubleshooting Workflow:

G start Low Yield Observed check_water Is water being effectively removed? start->check_water check_catalyst Is the acid catalyst sufficient and active? check_water->check_catalyst Yes solution_water Use Dean-Stark trap or drying agents (e.g., molecular sieves) check_water->solution_water No check_conditions Are reaction time and temperature optimized? check_catalyst->check_conditions Yes solution_catalyst Ensure anhydrous conditions and use adequate catalyst loading (e.g., H2SO4, p-TsOH) check_catalyst->solution_catalyst No consider_alternatives Consider alternative esterification methods check_conditions->consider_alternatives Yes solution_conditions Increase reflux time and/or temperature cautiously, monitoring for byproducts check_conditions->solution_conditions No solution_alternatives Yamaguchi or Steglich esterification for highly hindered substrates consider_alternatives->solution_alternatives

Caption: A decision tree for troubleshooting low yields in esterification reactions.

Detailed Explanation:

  • Water Removal: Fischer esterification is an equilibrium reaction.[5][10] The presence of water, a byproduct, will shift the equilibrium back towards the starting materials, reducing your yield.[11]

    • Solution: Employ a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[1] Alternatively, use dehydrating agents like anhydrous salts or molecular sieves.[12][13] Ensure all glassware and reagents are scrupulously dry before starting the reaction.[1]

  • Catalyst Activity: The acid catalyst (e.g., H₂SO₄, p-TsOH) is crucial for protonating the carbonyl oxygen, making it more electrophilic and susceptible to attack by the alcohol.[1][14]

    • Solution: Ensure the catalyst is not old or deactivated. Use a sufficient catalytic amount. Concentrated sulfuric acid is a strong dehydrating agent and can improve yields by removing water.[14][15]

  • Reaction Conditions: Due to steric hindrance, these reactions are inherently slow and often require forcing conditions.[1]

    • Solution: Increase the reaction time and/or temperature, but monitor carefully for an increase in byproduct formation using TLC.[1] Using a large excess of the alcohol can also help drive the equilibrium towards the product.[10][16]

Issue 2: Byproduct Formation Dominates the Reaction

When byproducts become the major components of your reaction mixture, a change in strategy is often required.

ByproductLikely CauseMitigation Strategy
Alkene Dehydration of secondary/tertiary alcohol at high temperatures with strong acid.[1][6]Use milder conditions or switch to a non-acidic esterification method (e.g., Steglich, Yamaguchi).[7][8]
Ether Acid-catalyzed self-condensation of the alcohol during prolonged heating.[1]Lower the reaction temperature if possible; minimize reaction time once the starting acid is consumed.
Anhydride Self-condensation of the benzoic acid.[1]Ensure the alcohol is present in sufficient excess from the start of the reaction.
Sulfonation Reaction of the aromatic ring with concentrated H₂SO₄ at high temperatures.[1]Use a non-sulfonating acid catalyst like p-toluenesulfonic acid (p-TsOH) or employ an alternative esterification method.

Advanced Protocols for Hindered Systems

For cases where Fischer esterification is ineffective, alternative methods that activate the carboxylic acid in a different manner are highly recommended.

Protocol 1: Yamaguchi Esterification

This method is particularly effective for the synthesis of highly functionalized esters and macrolactones from sterically hindered carboxylic acids.[8][17][18] The reaction proceeds via a mixed anhydride intermediate.

Reaction Workflow:

G start Hindered Benzoic Acid + Et3N add_tcbc Add 2,4,6-Trichlorobenzoyl Chloride (TCBC) start->add_tcbc form_anhydride Formation of Mixed Anhydride add_tcbc->form_anhydride add_dmap_alcohol Add Alcohol and DMAP form_anhydride->add_dmap_alcohol form_ester Ester Formation add_dmap_alcohol->form_ester workup Aqueous Workup to Remove Byproducts form_ester->workup product Purified Ester workup->product

Caption: Workflow for the Yamaguchi Esterification protocol.

Step-by-Step Methodology:

  • Anhydride Formation:

    • Dissolve the hindered benzoic acid (1.0 eq) in an aprotic solvent such as toluene or THF.[17]

    • Add triethylamine (Et₃N, 1.1 eq) and stir for 10-15 minutes at room temperature.[19]

    • Add 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent, 1.1 eq) and stir for 1-2 hours.[17][19]

  • Esterification:

    • In a separate flask, dissolve the alcohol (1.5 eq) and 4-dimethylaminopyridine (DMAP, 1.2 eq) in the same solvent.[8]

    • Add the solution of the mixed anhydride dropwise to the alcohol/DMAP solution at room temperature.

    • Stir the reaction mixture for 2-12 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The primary byproduct is 2,4,6-trichlorobenzoic acid, which is readily removed during the aqueous workup.[17]

Protocol 2: Steglich Esterification

This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of DMAP.[9] It is performed under mild, neutral conditions and is suitable for acid-sensitive substrates.[7][9]

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the hindered benzoic acid (1.0 eq), alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in a suitable solvent like dichloromethane (DCM).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent:

    • Add the carbodiimide (DCC or EDC, 1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Workup and Purification:

    • If using DCC, the N,N'-dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

    • If using EDC, the urea byproduct is water-soluble and can be removed during an aqueous workup.

    • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

References

  • What Dehydrating Agents Do in Chemistry | RevisionDojo. [Link]

  • In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent? - Quora. [Link]

  • Yamaguchi Esterification - Organic Chemistry Portal. [Link]

  • Anhydrous Salts for Esterification - IU Indianapolis - Indiana University. [Link]

  • New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN) | Request PDF - ResearchGate. [Link]

  • Using H2SO4 as a dehydrating agent in esterification reaction increases the yield of ester. But won't this mess up the equilibrium? And if we keep removing H2O from the products, will one of the products be consumed completely and defy equilibrium? - Quora. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • Yamaguchi esterification - Wikipedia. [Link]

  • Method for esterifying hindered carboxylic acids - Google P
  • Acid to Ester - Common Conditions. [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - NIH. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Esterification - Dehydration through Elimination - YouTube. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Why esterification of benzoic acid is easy but not in case of 2,6 dimethyl benzoic acid. [Link]

  • Benzoic Acid + 1-propanol = ESTER + water - YouTube. [Link]

  • Esterification of benzoic acid in microwave tubular flow reactor - ResearchGate. [Link]

  • Fischer Esterification - Chemistry Steps. [Link]

  • Mechanism of the esterification between benzoic acid (and derivatives)... - ResearchGate. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed. [Link]

Sources

Technical Support Center: Reaction Monitoring for Methyl 3-methyl-4-(methylsulfonyl)benzoate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of Methyl 3-methyl-4-(methylsulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) for this specific application. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction to the Synthesis and Monitoring Challenge

The synthesis of this compound most commonly involves the oxidation of its sulfide precursor, Methyl 3-methyl-4-(methylthio)benzoate. This reaction proceeds through a key intermediate, Methyl 3-methyl-4-(methylsulfinyl)benzoate (the sulfoxide).

The primary challenge in monitoring this reaction is to distinguish between three key species that may be present in the reaction mixture at any given time: the starting sulfide, the intermediate sulfoxide, and the final sulfone product. Thin-Layer Chromatography (TLC) is an ideal technique for this purpose due to its speed, simplicity, and low cost. Effective TLC monitoring allows for the determination of reaction completion and the detection of any potential side products, ensuring the synthesis of a pure final product.[1][2]

Core Principles: Polarity and Separation

The success of TLC in this context hinges on the significant polarity differences between the sulfide, sulfoxide, and sulfone. On a standard silica gel (normal-phase) TLC plate, the separation is governed by the polarity of the compounds.[3]

  • Methyl 3-methyl-4-(methylthio)benzoate (Sulfide): Least polar.

  • Methyl 3-methyl-4-(methylsulfinyl)benzoate (Sulfoxide): Intermediate polarity.[4]

  • This compound (Sulfone): Most polar.[4]

This polarity trend dictates their mobility on a TLC plate. The least polar compound (sulfide) will travel the furthest up the plate, resulting in the highest Retention Factor (Rƒ), while the most polar compound (sulfone) will travel the shortest distance, giving the lowest Rƒ value.[5] The sulfoxide will have an Rƒ value in between the two.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rƒ value I should aim for?

A1: For optimal separation and accurate assessment, aim for an Rƒ value for your target compound (the sulfone) between 0.2 and 0.4.[3] This range generally ensures that all three key spots (sulfide, sulfoxide, and sulfone) are well-resolved on the plate and are not compressed at the baseline or washed out at the solvent front.[6]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The key is to find a solvent or solvent mixture that provides good separation of the three key compounds. Given the polar nature of the sulfone and sulfoxide, a mixture of a non-polar and a moderately polar solvent is typically a good starting point.

A common and effective initial solvent system to try is a mixture of Hexane and Ethyl Acetate . Start with a ratio of 7:3 (Hexane:Ethyl Acetate) and adjust as needed.

  • If all spots are too low (low Rƒ): The solvent system is not polar enough. Increase the proportion of Ethyl Acetate.

  • If all spots are too high (high Rƒ): The solvent system is too polar. Increase the proportion of Hexane.

Q3: How do I visualize the spots on the TLC plate?

A3: Since the benzoate moiety provides a chromophore, the primary and most convenient visualization method is Ultraviolet (UV) light at 254 nm .[7] Most commercial TLC plates contain a fluorescent indicator that glows green under UV light. Compounds that absorb UV light will appear as dark spots.[8]

For enhanced or alternative visualization, especially for the sulfide and sulfoxide which are susceptible to oxidation, a Potassium Permanganate (KMnO₄) stain is highly effective.[8] This stain reacts with oxidizable functional groups, causing yellow-to-brown spots to appear on a purple background.

Q4: Can the compounds degrade on the TLC plate?

A4: While sulfones are generally very stable on silica gel, sulfoxides can sometimes be susceptible to degradation, which might manifest as streaking or the appearance of unexpected spots.[9][10][11] To mitigate this, use fresh TLC plates and run the chromatography promptly after spotting.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or "tailing" 1. Sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica. 3. Potential decomposition on the silica plate (especially the sulfoxide).1. Dilute the reaction mixture sample before spotting. 2. Add a small amount (e.g., 1%) of acetic acid or methanol to the eluting solvent to improve spot shape. 3. Run the TLC at a lower temperature or use a less acidic stationary phase if available.
No spots are visible under UV light 1. The sample is too dilute.[7] 2. The compounds are not UV-active (unlikely for this system). 3. The compound has evaporated from the plate.1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[7] 2. Use a chemical stain for visualization, such as Potassium Permanganate or an Iodine chamber.[6] 3. Visualize the plate immediately after development.
Poor separation between spots (spots are too close) 1. The solvent system polarity is not optimized.1. Methodically adjust the solvent ratio. Small changes can have a significant impact. Try a different solvent system, for example, Dichloromethane:Methanol (e.g., 98:2) to alter the selectivity.
Rƒ values are inconsistent between runs 1. The TLC chamber was not saturated with solvent vapor. 2. The composition of the solvent mixture changed due to evaporation. 3. Temperature fluctuations.1. Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapor. 2. Use fresh solvent for each run and keep the chamber covered. 3. Run TLCs under consistent temperature conditions.
A spot appears at the solvent front 1. The eluting solvent is too polar. 2. The compound is very non-polar.1. Decrease the polarity of the solvent system (e.g., increase the proportion of hexane).[6] 2. This is expected for any very non-polar impurities.
A spot remains at the baseline 1. The eluting solvent is not polar enough. 2. The sample was spotted below the level of the solvent in the chamber.1. Increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate).[6] 2. Ensure the baseline where the sample is spotted is above the solvent level in the chamber.

Experimental Protocols

Protocol 1: Step-by-Step TLC Monitoring
  • Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Lane 1 (Reference - Sulfide): Dissolve a small amount of the starting material, Methyl 3-methyl-4-(methylthio)benzoate, in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot to the origin.

    • Lane 2 (Reaction Mixture): Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it directly onto the origin.

    • Lane 3 (Co-spot): Apply a spot of the starting material (Lane 1) on the origin, and then carefully spot the reaction mixture (Lane 2) directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.

  • Development: Place the spotted TLC plate in a covered chamber containing the chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[8]

    • If necessary, use a potassium permanganate dip or spray for further visualization.[12]

  • Interpretation:

    • Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front) .[13]

    • Monitor the disappearance of the starting material spot (highest Rƒ) and the appearance of the product spot (lowest Rƒ). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The presence of the intermediate sulfoxide spot (mid Rƒ) indicates an incomplete reaction.

Protocol 2: Preparation of Potassium Permanganate Stain
  • Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

  • Store the solution in a dark bottle. The stain is typically stable for about 3 months.[8]

  • To use, dip the dried TLC plate into the solution briefly, then gently heat with a heat gun until spots appear. Oxidizable compounds will show up as yellow/brown spots against a purple/pink background.

Visualizations and Workflows

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Origin) prep_sample Prepare Samples (S, Rxn, Co-spot) prep_plate->prep_sample prep_chamber Prepare & Saturate Developing Chamber prep_sample->prep_chamber spot_plate Spot Plate prep_chamber->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize (UV Lamp) dry_plate->visualize_uv visualize_stain Stain (e.g., KMnO4) visualize_uv->visualize_stain calculate_rf Calculate Rf Values visualize_stain->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: A logical guide for troubleshooting common TLC issues.

References

  • PrepChem. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from [Link]

  • All about chemistry. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism [Video]. YouTube. [Link]

  • Clark College. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ACS Publications. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. Retrieved from [Link]

  • ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Retrieved from [Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]

  • MDPI. (n.d.). Enhanced Mechanical and Thermal Properties of Epoxy Resins Through Hard–Soft Biphasic Synergistic Toughening with Modified POSS/Polysulfide Rubber. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Lisa Nichols. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). TLC Solvent Systems – Lipid Migration. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • PubMed. (2013). Vinyl sulfone silica: application of an open preactivated support to the study of transnitrosylation of plant proteins by S-nitrosoglutathione. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Pediaa. (2021, January 19). Difference Between Sulfone and Sulfoxide. Retrieved from [Link]

  • ACS Publications. (2026). Copper-Catalyzed Three-Component Sulfur-Stereogenic Sulfilimination of Conjugated and Cumulated Dienes. Retrieved from [Link]

  • MilliporeSigma. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

  • Academic Journals. (n.d.). The preparation of methyl benzoate and methyl salicylate on silica gel column. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of compounds based on Rf values and colour from TLC... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Retrieved from [Link]

  • National Centre for Biotechnology Education. (n.d.). Thin layer chromatography. Retrieved from [Link]

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Technical Support Center: Purification of Methyl 3-methyl-4-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-methyl-4-(methylsulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. We provide troubleshooting guidance and frequently asked questions in a direct Q&A format to address specific experimental issues.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality of the final product. The primary challenges in its purification often stem from the presence of structurally similar impurities that can be difficult to remove using standard techniques. These impurities typically arise from incomplete reactions or side reactions during its synthesis.

The most common synthetic route to this compound involves two key transformations: the oxidation of a methylthio-precursor to the sulfone and the esterification of the corresponding carboxylic acid. This process can lead to a mixture of the desired product along with unreacted starting materials and reaction intermediates.

dot graph "Synthetic_Pathway_and_Impurities" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Synthetic pathways leading to this compound and the origin of common impurities.

Troubleshooting Guide

This section addresses specific purification challenges in a question-and-answer format.

I'm having trouble removing the unreacted carboxylic acid precursor, 3-methyl-4-(methylsulfonyl)benzoic acid. How can I effectively separate it from my final product?

Likely Cause: The unreacted starting material, 3-methyl-4-(methylsulfonyl)benzoic acid, is a common impurity if the esterification reaction has not gone to completion. Due to its acidic nature, it can be separated from the neutral ester product through an acid-base extraction. The melting point of the related 4-(methylsulfonyl)benzoic acid is high (268-271 °C), suggesting that the 3-methyl analog is also a solid at room temperature.[2][3]

Solution: Acid-Base Extraction

This protocol leverages the difference in acidity between the carboxylic acid impurity and the desired ester.

Experimental Protocol:

  • Dissolve the crude product mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, venting frequently to release the carbon dioxide gas that evolves.

  • Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer as its sodium salt, while the desired ester remains in the organic layer.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution (2-3 times) to ensure complete removal of the acidic impurity.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified ester.

dot graph "Acid_Base_Extraction_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for the removal of acidic impurities via acid-base extraction.

My purified product is contaminated with the sulfide and/or sulfoxide precursors. How can I remove these impurities?

Likely Cause: The presence of methyl 3-methyl-4-(methylthio)benzoate (the sulfide) or methyl 3-methyl-4-(methylsulfinyl)benzoate (the sulfoxide) indicates an incomplete oxidation reaction. These compounds have very similar structures to the desired sulfone product, making their separation challenging due to similar polarities. The melting point of a similar compound, methyl 4-(methylthio)benzoate, is 79-81°C.[4]

Solution 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures. For compounds similar to methyl 3-nitrobenzoate, a mixture of ethanol and water is often effective.[5][6]

Experimental Protocol: Recrystallization from an Ethanol/Water Mixture

  • Place the crude product in a flask.

  • Add a minimal amount of hot ethanol to dissolve the solid.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Solution 2: Column Chromatography

If recrystallization is ineffective, column chromatography is the next logical step. The separation of aromatic sulfones from their corresponding sulfides and sulfoxides can be achieved on silica gel.[7][8]

Experimental Protocol: Silica Gel Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the column.

  • Elution: Start with a non-polar mobile phase, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 9:1). The less polar sulfide will elute first, followed by the sulfoxide, and finally the more polar sulfone (the desired product).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the more polar compounds.

  • Monitor the Elution: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

TLC Visualization: Aromatic sulfones, sulfoxides, and sulfides can often be visualized on a TLC plate using a UV lamp (254 nm) as they are typically UV active.[9][10] Staining with potassium permanganate can also be effective, as the sulfide and sulfoxide are more readily oxidized than the sulfone.[11]

dot graph "Purification_Decision_Tree" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

Q2: What are some good starting solvents for solubility testing for recrystallization?

Based on the structure of the target molecule, which contains both polar (sulfone, ester) and non-polar (aromatic ring, methyl groups) moieties, a range of solvents should be tested. Good starting points include:

  • Alcohols: Methanol, Ethanol[14]

  • Esters: Ethyl acetate

  • Halogenated solvents: Dichloromethane

  • Aromatic hydrocarbons: Toluene

  • Non-polar solvents: Hexane or Heptane

Solvent mixtures, such as hexane/ethyl acetate or ethanol/water, are often very effective for achieving the desired solubility profile for recrystallization.[9]

Q3: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can also be used to assess purity by identifying signals from impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O stretch of the ester, S=O stretches of the sulfone).

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of high purity.[6]

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample by separating it from any impurities.[15][16]

Q4: My compound seems to be an oil, not a solid. What should I do?

If your product is an oil, it may be due to the presence of impurities that are depressing the melting point. Alternatively, the compound itself may have a low melting point.

  • First, try to induce crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound if available.

  • If crystallization fails: Column chromatography is the most appropriate purification method for oils.

Q5: Are there any specific safety precautions I should take during the purification?

Yes, always follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Handle all organic solvents in a well-ventilated fume hood.

  • Heating: When heating flammable solvents for recrystallization, use a heating mantle or a steam bath, not an open flame.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers.

Summary of Key Purification Parameters

Purification TechniqueKey ParametersTypical Impurities Removed
Acid-Base Extraction - Organic Solvent (Ethyl Acetate, DCM)- Aqueous Base (Saturated NaHCO₃)Carboxylic acid precursors
Recrystallization - Solvent Selection (e.g., Ethanol/Water, Hexane/Ethyl Acetate)- Slow CoolingSulfide and sulfoxide precursors, other neutral impurities
Column Chromatography - Stationary Phase (Silica Gel)- Mobile Phase (Hexane/Ethyl Acetate Gradient)Sulfide and sulfoxide precursors, isomers, and other closely related impurities

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Chemistry Stack Exchange. Retrieved from [Link]

  • Večeřa, M., & Spěvák, A. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
  • FranklyChemistry. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Identification, characterization and synthesis of impurities of zafirlukast. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of zafirlukast and its impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of zafirlukast impurities A–H. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Zafirlukast Monohydrate impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Zafirlukast Impurities and Related Compound. Retrieved from [Link]

  • Chemsrc. (2025). 4-Methylsulfonyl benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-Methyl-3-(methylsulfonyl)benzoate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemsrc. (2025). Benzoic acid, 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)-. Retrieved from [Link]

  • PubMed. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Retrieved from [Link]

  • Ark Pharm, Inc. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-[(methylthio)methyl]benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(methylsulfonyl)benzoate. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Retrieved from [Link]

  • Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-Fluoro-3-(methylsulfonyl)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-methyl-4-nitrobenzoate. Retrieved from [Link]

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"Methyl 3-methyl-4-(methylsulfonyl)benzoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the stability and storage of Methyl 3-methyl-4-(methylsulfonyl)benzoate, alongside troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature in a dry, well-ventilated area .[1][2] It is crucial to keep the container tightly closed to prevent moisture absorption and potential degradation.[2]

Q2: What is the expected shelf-life of this compound?

Q3: I've observed a change in the physical appearance of the solid (e.g., clumping, discoloration). What could be the cause?

A3: Changes in physical appearance can indicate instability. Clumping may suggest moisture absorption, while discoloration could be a sign of chemical degradation. It is recommended to assess the purity of the compound using analytical techniques if any changes are observed.

Q4: Is this compound sensitive to light or air?

A4: While specific photostability data is unavailable, it is good laboratory practice to store all chemicals, including this one, in opaque or amber containers to minimize exposure to light. The methyl benzoate moiety is generally stable in air, but keeping the container tightly sealed is recommended to prevent slow oxidation or interaction with atmospheric moisture over time.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Inconsistent or Unexpected Experimental Results

If you are experiencing variability in your experimental outcomes, it could be due to the degradation of your starting material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Suspected Degradation of this compound

The two primary functional groups susceptible to degradation are the methyl ester and the methylsulfonyl group.

Potential Degradation Pathways:

  • Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-methyl-4-(methylsulfonyl)benzoic acid, in the presence of water, especially under acidic or basic conditions.[3]

  • Reactions involving the Sulfonyl Group: While generally stable, the sulfonyl group can undergo reactions under harsh conditions, though this is less common under standard laboratory procedures.

Proposed Degradation Pathway Diagram:

G A This compound B 3-methyl-4-(methylsulfonyl)benzoic acid A->B Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary degradation pathway of this compound.

Stability and Storage Summary

ParameterRecommendationRationale
Temperature Room TemperatureAvoids potential thermal degradation.
Atmosphere Dry, well-ventilatedMinimizes moisture absorption and hydrolysis.[1][2]
Container Tightly sealed, opaquePrevents moisture ingress and potential photodegradation.[2]
Incompatibilities Strong oxidizing agents, strong acids, strong basesThe methyl benzoate moiety can react with these substances.[3][4]

Experimental Protocols for Purity Assessment

If you suspect degradation, the following analytical techniques can be used to assess the purity of your sample.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for quantifying the purity of the compound and detecting the primary degradation product, 3-methyl-4-(methylsulfonyl)benzoic acid.[][6]

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare a mobile phase mixture, for example, 60:40 acetonitrile:water with 0.1% formic acid. The exact ratio may need to be optimized.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Run a gradient or isocratic method to separate the components.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The purity can be determined by the relative peak area of the main component. The presence of a more polar peak appearing at an earlier retention time could indicate the presence of the carboxylic acid degradation product.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy can confirm the chemical structure and detect impurities.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Spectral Analysis:

    • This compound: Look for the characteristic singlet for the methyl ester protons (~3.9 ppm), the singlet for the methyl group on the ring (~2.7 ppm), and the singlet for the methylsulfonyl protons (~3.2 ppm), in addition to the aromatic protons.

    • 3-methyl-4-(methylsulfonyl)benzoic acid (degradation product): The disappearance of the methyl ester singlet and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm) would indicate hydrolysis.

References

  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET: Methyl Benzoate.
  • Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET: Methyl benzoate.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: Benzoic acid, 2-(chlorosulfonyl)-, methyl ester.
  • AA Blocks. (2025, January 18). Safety Data Sheet: Methyl 5-fluoro-2-(methylsulfonyl)benzoate.
  • Ataman Kimya. (n.d.). METHYL BENZOATE.
  • CPAchem Ltd. (2023, December 14). Safety data sheet: Methyl benzoate.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 3-(Methylsulfonyl)benzoic acid.
  • Santa Cruz Biotechnology. (n.d.). Methyl benzoate.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (2025). Troubleshooting C14H14Cl2O2 degradation during sample preparation.
  • ChemicalBook. (2025, December 31). Methyl benzoate.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Schleheck, D., et al. (2011). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Journal of Bacteriology, 193(21), 5997-6008.
  • ECHEMI. (n.d.). 93-58-3, Methyl benzoate Formula.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Echemi. (n.d.). Methyl 4-Fluoro-3-(Methylsulfonyl)benzoate SDS, 160819-39-6 Safety Data Sheets.
  • LookChem. (2017, August 20). Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • ChemCon GmbH. (n.d.). Identity determination and purity testing.

Sources

Preventing decomposition of "Methyl 3-methyl-4-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-methyl-4-(methylsulfonyl)benzoate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and experimentation with this compound. Our goal is to ensure the integrity of your experiments by preventing the unintended decomposition of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

A1: this compound possesses two key functional groups that dictate its chemical behavior: a methyl ester and an aryl sulfone .

  • Methyl Ester Group (-COOCH₃): This group is susceptible to hydrolysis, which is the primary pathway for decomposition under common laboratory conditions. Hydrolysis can be catalyzed by both acids and bases.[1] Basic hydrolysis, also known as saponification, is an irreversible process that yields the corresponding carboxylate salt and methanol.[1][2][3] Acid-catalyzed hydrolysis is a reversible reaction where the ester reacts with water to form the carboxylic acid and methanol.[1][2]

  • Aryl Sulfone Group (-SO₂CH₃): The methylsulfonyl group attached to the benzene ring is exceptionally stable.[4][5][6] Aryl sulfones exhibit high thermal stability, often with decomposition points well above 350°C.[6][7] They are also generally resistant to photochemical degradation under typical laboratory light conditions.[4] The carbon-sulfur bonds in aryl sulfones are strong, making this moiety robust in many chemical environments.

Q2: What are the most common causes of decomposition for this compound in a laboratory setting?

A2: The most prevalent cause of decomposition is the hydrolysis of the methyl ester . This can be inadvertently triggered by:

  • Exposure to moisture, especially under non-neutral pH conditions.

  • Use of strongly acidic or basic reagents in reaction mixtures.

  • Contaminated solvents containing water, acids, or bases.

  • Prolonged storage in non-anhydrous conditions.

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

A3: To maintain the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area .[8][9] For optimal long-term stability, we recommend the following:

  • Temperature: Refrigeration is recommended for long-term storage.[10]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[8]

  • Container: Use a tightly sealed container made of a non-reactive material.

  • Desiccation: Store in a desiccator, especially if the container will be opened frequently.

ParameterRecommended ConditionRationale
Temperature Refrigerator (2-8 °C)Slows down potential degradation pathways.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents contact with atmospheric moisture.[8]
Environment Dry, Well-ventilatedMinimizes ambient moisture and ensures safety.[8][9]
Container Tightly SealedPrevents ingress of moisture and other contaminants.

Troubleshooting Guide

Issue 1: My analytical results (e.g., NMR, LC-MS) show the presence of 3-methyl-4-(methylsulfonyl)benzoic acid in my sample of this compound.

This indicates that the methyl ester has undergone hydrolysis.

Potential Causes & Solutions:

  • Cause A: Hydrolysis during aqueous work-up.

    • Explanation: The presence of water, especially if the pH is not neutral, can lead to hydrolysis.

    • Solution:

      • Perform aqueous extractions quickly and at reduced temperatures (e.g., using an ice bath).

      • If an acidic or basic wash is necessary, use dilute solutions and minimize contact time.

      • Ensure the organic phase is thoroughly dried with an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.

  • Cause B: Use of wet solvents or reagents.

    • Explanation: Solvents and reagents can absorb atmospheric moisture, which can then lead to hydrolysis of the ester.

    • Solution:

      • Use anhydrous solvents for all reactions and dilutions.

      • Ensure all reagents are dry. If necessary, dry them using standard laboratory procedures.

  • Cause C: Improper storage of the compound.

    • Explanation: Storing the compound in a non-desiccated or improperly sealed container can lead to gradual hydrolysis over time due to exposure to atmospheric moisture.

    • Solution:

      • Review and implement the recommended storage conditions outlined in the FAQ section.

      • For highly sensitive experiments, consider using a freshly opened container of the compound or purifying the existing stock.

Issue 2: I am observing unexpected side products in a reaction involving this compound.

Potential Causes & Solutions:

  • Cause A: Incompatible reaction conditions.

    • Explanation: The use of strong bases (e.g., NaOH, KOH, LiOH) will readily hydrolyze the methyl ester, leading to the formation of the corresponding carboxylate salt.[11] Similarly, strong acids in the presence of water can also cause hydrolysis.

    • Solution:

      • If a base is required for your reaction, consider using a non-nucleophilic, hindered base (e.g., DBU, DIPEA) if it is compatible with your desired transformation.

      • If your reaction requires acidic conditions, ensure the reaction is run under strictly anhydrous conditions to minimize hydrolysis.

  • Cause B: Thermal decomposition.

    • Explanation: While the aryl sulfone and the aromatic ring are thermally stable, prolonged heating at very high temperatures could potentially lead to decomposition.[6][12][13] However, this is unlikely under typical synthetic conditions.

    • Solution:

      • Consult the literature for the thermal stability of similar compounds to determine a safe temperature range for your reaction.[6][7]

      • If high temperatures are necessary, consider shorter reaction times or alternative synthetic routes.

Experimental Protocols & Visualizations

Protocol 1: Handling and Preparation of a Standard Solution of this compound

This protocol is designed to minimize the risk of hydrolysis during the preparation of a solution for experimental use.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF, THF, Dichloromethane)

  • Inert gas source (Argon or Nitrogen)

  • Dry glassware (oven or flame-dried)

  • Syringes and needles

Procedure:

  • Dry all necessary glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator under vacuum.

  • Assemble the glassware and purge with a gentle stream of inert gas.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Weigh the required amount of the compound quickly and transfer it to the reaction flask under a positive pressure of inert gas.

  • Add the anhydrous solvent via a syringe.

  • If storing the solution, ensure the container is tightly sealed, the headspace is flushed with inert gas, and store at the recommended temperature. The stability of a compound in solution is highly dependent on the specific compound and solvent.[14]

G cluster_prep Preparation cluster_storage Storage Dry Glassware Dry Glassware Equilibrate Compound Equilibrate Compound Dry Glassware->Equilibrate Compound Inert Atmosphere Weigh Compound Weigh Compound Equilibrate Compound->Weigh Compound Under Inert Gas Add Solvent Add Solvent Weigh Compound->Add Solvent Anhydrous Solvent Store Solution Store Solution Add Solvent->Store Solution Seal & Flush

Caption: Workflow for preparing a stable solution.

Decomposition Pathway: Base-Catalyzed Hydrolysis (Saponification)

The primary decomposition pathway of concern is the hydrolysis of the methyl ester, which is most efficiently catalyzed by a base.

G Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate + OH⁻ (from base) Product1 3-methyl-4-(methylsulfonyl)benzoate (salt) Intermediate->Product1 - CH₃O⁻ Product2 Methanol Intermediate->Product2

Caption: Base-catalyzed hydrolysis of the methyl ester.

References

  • Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. (n.d.).
  • Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study. (n.d.).
  • Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. (n.d.).
  • Thermoanalytical investigation of some sulfone-containing drugs. (2012). PubMed.
  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs. (2012).
  • Thermochemistry of Sulfones Relevant to Oxidative Desulfuriz
  • Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • hydrolysis of esters. (n.d.). Chemguide.
  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
  • Ester hydrolysis. (n.d.). Wikipedia.
  • SAFETY DATA SHEET for Furan-2-sulfonyl chloride. (2023). Thermo Fisher Scientific.
  • How long can a compound be stable in DMSO for? (2014).
  • CHEMICAL STORAGE FACT SHEET. (2023).
  • handling and safety precautions for 4-Methyl-3-nitrobenzoic acid. (n.d.). BenchChem.

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Technical Support Center: Scaling Up the Synthesis of Methyl 3-methyl-4-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-methyl-4-(methylsulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for scaling up this important chemical synthesis. Our focus is on providing practical, field-proven insights to ensure a robust, safe, and efficient process.

Introduction to the Synthesis

The synthesis of this compound typically proceeds through a two-step process:

  • Oxidation: The oxidation of a suitable methyl sulfide precursor, such as Methyl 3-methyl-4-(methylthio)benzoate, to the corresponding sulfone.

  • Esterification: The esterification of 3-methyl-4-(methylsulfonyl)benzoic acid with methanol to yield the final product.

Alternatively, the order of these steps can be reversed. Each step presents unique challenges, especially during scale-up. This guide will address potential issues in both stages of the synthesis.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Part 1: The Oxidation Step

Q1: My oxidation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: A sluggish or incomplete oxidation reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Oxidant: Ensure the stoichiometry of your oxidizing agent (e.g., hydrogen peroxide) is correct. For a complete conversion of the sulfide to the sulfone, at least two equivalents of the oxidant are required. It is often beneficial to use a slight excess to drive the reaction to completion.

  • Low Reaction Temperature: While exothermic control is crucial, a temperature that is too low can significantly slow down the reaction kinetics. If you are running the reaction at a low temperature to begin with, consider a gradual increase while carefully monitoring the reaction progress and temperature.

  • Poor Catalyst Activity: If you are employing a catalytic system, the catalyst may be deactivated or poisoned. Ensure the catalyst is fresh and that the reaction medium is free from potential inhibitors.

  • Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" and areas of low reactant concentration, resulting in incomplete conversion.[1] Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogeneous mixture.

Q2: I am observing a significant amount of the sulfoxide byproduct. How can I favor the formation of the sulfone?

A2: The formation of the sulfoxide is a common intermediate in the oxidation of sulfides to sulfones. Minimizing its presence in the final product is key to achieving high purity.

  • Reaction Time and Temperature: The oxidation of the sulfoxide to the sulfone often requires more forcing conditions (higher temperature or longer reaction time) than the initial oxidation of the sulfide. By carefully monitoring the reaction by TLC or HPLC, you can determine the optimal time and temperature to drive the reaction past the sulfoxide stage.

  • Choice of Oxidant: Some oxidizing agents are more aggressive than others. While a milder oxidant might be chosen for a selective oxidation to the sulfoxide, a more potent system, such as hydrogen peroxide in the presence of an acid catalyst, will more readily facilitate the over-oxidation to the sulfone.[2]

  • Stoichiometry of the Oxidant: As mentioned previously, ensure at least two equivalents of the oxidant are used. An excess will further favor the formation of the sulfone.

Q3: The oxidation reaction is highly exothermic, and I'm concerned about thermal runaway during scale-up. What safety precautions should I take?

A3: This is a critical consideration, as uncontrolled exothermic reactions can be extremely dangerous.[3][4]

  • Slow Addition of the Oxidant: The oxidizing agent should be added slowly and in a controlled manner to the reaction mixture. This allows the cooling system of the reactor to dissipate the generated heat effectively.

  • Adequate Cooling: Ensure your reactor's cooling system is capable of handling the heat load of the reaction at the desired scale. Perform a thorough hazard evaluation to understand the thermal profile of the reaction.[5]

  • Real-time Monitoring: Continuously monitor the internal temperature of the reactor. An automated system with alarms and an emergency shutdown protocol is highly recommended for large-scale production.[6]

  • Process Safety Management (PSM): Implement a robust PSM system that includes a thorough hazard analysis, detailed operating procedures, and comprehensive training for all personnel involved.[7]

Part 2: The Esterification Step

Q4: My Fischer esterification is giving a low yield. How can I drive the equilibrium towards the product?

A4: Fischer esterification is a reversible reaction, and achieving a high yield depends on shifting the equilibrium to the product side.[8][9]

  • Use of Excess Alcohol: Employing a large excess of methanol is a common and effective strategy to push the equilibrium towards the formation of the methyl ester, according to Le Chatelier's principle.[8][10]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. On a laboratory scale, a Dean-Stark apparatus can be used to remove water azeotropically. In a larger-scale setting, the use of a dehydrating agent or operating under conditions that favor water removal is beneficial.

  • Effective Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Q5: I am observing hydrolysis of my ester product during the workup. How can I prevent this?

A5: Ester hydrolysis is a common issue, particularly in the presence of strong bases.

  • Avoid Strong Bases: During the workup, avoid using strong bases like sodium hydroxide to neutralize the acid catalyst. Instead, use a milder base such as a saturated aqueous solution of sodium bicarbonate. The neutralization should be performed at a low temperature (0-5 °C) to minimize the rate of hydrolysis.

  • Efficient Extraction: Once the reaction is complete and neutralized, promptly extract the product into a suitable organic solvent. Minimize the contact time between the ester and the aqueous phase.

  • Brine Wash: After the aqueous washes, a final wash with brine (saturated aqueous sodium chloride) will help to remove residual water from the organic layer before drying.

Part 3: Purification

Q6: How can I effectively remove the sulfoxide impurity from my final sulfone product?

A6: The separation of the sulfone from the structurally similar sulfoxide can be challenging but is achievable through several methods.

  • Recrystallization: This is often the most effective method for purifying solid compounds.[11][12] The choice of solvent is critical. A solvent system in which the sulfone has a lower solubility than the sulfoxide, especially at lower temperatures, will allow for the selective crystallization of the desired product. Toluene or mixtures of ethyl acetate and hexanes are often good starting points for aryl sulfones.[13]

  • Column Chromatography: For smaller scales or when recrystallization is not effective, silica gel column chromatography can be used. A solvent gradient from a non-polar to a more polar eluent will typically elute the less polar sulfone before the more polar sulfoxide.

  • Reductive Removal (for trace amounts): In some specific cases, if only a small amount of sulfoxide is present, a selective reduction of the sulfoxide back to the sulfide followed by another purification step might be considered, although this adds complexity to the process.[14]

Frequently Asked Questions (FAQs)

Q: What is the typical synthetic route for this compound?

A: A common and effective route involves the oxidation of Methyl 3-methyl-4-(methylthio)benzoate using an oxidizing agent like hydrogen peroxide in an acidic medium, followed by purification. Alternatively, 3-methyl-4-(methylsulfonyl)benzoic acid can be esterified using methanol and a strong acid catalyst in a Fischer esterification reaction.

Q: What are the key safety considerations when scaling up the oxidation step?

A: The primary safety concern is the exothermic nature of the oxidation reaction, which can lead to a thermal runaway if not properly controlled.[3][4] Key safety measures include slow, controlled addition of the oxidant, a robust cooling system, continuous temperature monitoring, and the implementation of a comprehensive Process Safety Management (PSM) program.[6][7]

Q: How can I maximize the yield of the Fischer esterification?

A: To maximize the yield, you need to shift the reaction equilibrium to the product side. This can be achieved by using a large excess of the alcohol (methanol) and/or by removing the water that is formed as a byproduct.[8][9]

Q: My final product has a persistent impurity. What is it likely to be and how do I remove it?

A: A common impurity is the corresponding sulfoxide, which results from incomplete oxidation. This can typically be removed by careful recrystallization from a suitable solvent system.[11][12] Unreacted starting materials (the sulfide precursor or the carboxylic acid) are also possible impurities and can be removed by chromatography or appropriate aqueous washes during the workup.

Experimental Protocols

Protocol 1: Oxidation of Methyl 3-methyl-4-(methylthio)benzoate
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, a temperature probe, and an addition funnel, charge Methyl 3-methyl-4-(methylthio)benzoate and a suitable solvent such as acetic acid.

  • Cooling: Cool the mixture to 10-15 °C.

  • Oxidant Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (2.2 equivalents) via the addition funnel, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC until the starting material and the intermediate sulfoxide are consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 10 °C and slowly add a saturated aqueous solution of sodium sulfite to quench any unreacted hydrogen peroxide.

  • Workup: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes).

Protocol 2: Fischer Esterification of 3-methyl-4-(methylsulfonyl)benzoic acid
  • Reaction Setup: In a reactor equipped with a reflux condenser and a mechanical stirrer, charge 3-methyl-4-(methylsulfonyl)benzoic acid and a large excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid.

  • Solvent Removal: Remove the excess methanol under reduced pressure.

  • Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with additional organic solvent.

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization if necessary.

Visualizations

General Synthesis Workflow

SynthesisWorkflow cluster_oxidation Oxidation Step cluster_esterification Esterification Step cluster_purification Purification Start_Ox Methyl 3-methyl-4-(methylthio)benzoate Oxidation Oxidation (e.g., H2O2, Acetic Acid) Start_Ox->Oxidation Crude_Sulfone Crude this compound Oxidation->Crude_Sulfone Purification Recrystallization / Chromatography Crude_Sulfone->Purification Start_Est 3-methyl-4-(methylsulfonyl)benzoic acid Esterification Fischer Esterification (Methanol, H2SO4) Start_Est->Esterification Crude_Ester Crude this compound Esterification->Crude_Ester Crude_Ester->Purification Final_Product Pure Product Purification->Final_Product

Caption: General synthetic routes to this compound.

Troubleshooting Low Yield in Fischer Esterification

EsterificationTroubleshooting cluster_equilibrium Equilibrium Issues cluster_workup Workup Issues Start Low Yield in Fischer Esterification Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Workup Is product lost during workup? Check_Equilibrium->Check_Workup No Increase_MeOH Increase excess of Methanol Check_Equilibrium->Increase_MeOH Yes Avoid_Base Use mild base (NaHCO3) for neutralization Check_Workup->Avoid_Base Yes Remove_H2O Remove water (e.g., Dean-Stark) Increase_MeOH->Remove_H2O Check_Catalyst Ensure sufficient acid catalyst Remove_H2O->Check_Catalyst Solution Improved Yield Check_Catalyst->Solution Low_Temp Perform neutralization at low temperature Avoid_Base->Low_Temp Efficient_Extraction Ensure efficient extraction Low_Temp->Efficient_Extraction Efficient_Extraction->Solution

Caption: Decision tree for troubleshooting low yields in Fischer esterification.

References

  • TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. [Link]

  • Hanson, J. E., & Jingwen, C. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link]

  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. [Link]

  • Exothermic reaction safety. (2024, July 6). YouTube. [Link]

  • EPM, Inc. (n.d.). Chemical Safety. [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. WordPress. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Ripin, D. H., et al. (2001). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 101(2), 277-314. [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Gardner, J. N. (1980). A Convenient Procedure for the Reduction of Sulfones to Sulfoxides. Semantic Scholar. [Link]

  • Senieer. (n.d.). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. [Link]

  • National Institutes of Health. (2025). A reagent to access methyl sulfones. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. [Link]

  • Fischer Esterification. (n.d.). [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. [Link]

  • Senieer. (n.d.). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. [Link]

  • Future4200. (n.d.). Large-Scale Oxidations in the Pharmaceutical Industry†. [Link]

Sources

Catalyst selection for the synthesis of "Methyl 3-methyl-4-(methylsulfonyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-methyl-4-(methylsulfonyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this important synthetic transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both success and understanding in your work.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-step process starting from a suitable benzoic acid derivative. The key transformation is the selective oxidation of a sulfide intermediate to the desired sulfone. This strategy allows for precise control over the introduction of the methylsulfonyl group, a common and important moiety in medicinal chemistry.[1][2]

Synthesis_Overview start Methyl 3-methyl-4-aminobenzoate or related precursor precursor Methyl 3-methyl-4-(methylthio)benzoate (Sulfide Intermediate) start->precursor Diazotization & Thiolation target This compound (Target Sulfone) precursor->target Catalytic Oxidation

Caption: Overall synthetic pathway to the target molecule.

II. Frequently Asked Questions (FAQs): Catalyst Selection for Sulfide Oxidation

The critical step in this synthesis is the oxidation of the sulfide group in "Methyl 3-methyl-4-(methylthio)benzoate" to the sulfone. Catalyst selection is paramount to ensure high yield and selectivity, avoiding the common pitfall of stopping at the intermediate sulfoxide stage.[3]

Q1: Why is catalytic oxidation preferred over stoichiometric methods for converting the sulfide to the sulfone?

A1: While stoichiometric oxidants like meta-chloroperoxybenzoic acid (mCPBA) can be effective, catalytic methods are highly favored in modern synthetic chemistry for several reasons rooted in green chemistry principles.[4][5] Catalytic approaches, especially those using hydrogen peroxide (H₂O₂) or molecular oxygen as the terminal oxidant, are significantly more atom-economical and generate fewer hazardous byproducts.[4][6] For instance, when using H₂O₂, the only byproduct is water, making the process environmentally benign.[6] Furthermore, catalytic systems can be fine-tuned to offer superior selectivity for the sulfone over the sulfoxide, and many catalysts are recoverable and reusable, reducing overall cost.[7][8]

Q2: What are the most common and effective catalysts for oxidizing sulfides to sulfones using hydrogen peroxide?

A2: Several transition metal-based catalysts have proven highly effective for this transformation. The choice of catalyst directly impacts reaction efficiency, selectivity, and conditions. Below is a comparison of leading catalytic systems.

Catalyst SystemTypical OxidantKey AdvantagesConsiderations & Potential Issues
Tungsten-based (e.g., Sodium Tungstate, Na₂WO₄)30% H₂O₂High efficiency, excellent selectivity for sulfones, readily available, and cost-effective.[8][9]Can require acidic conditions or phase-transfer catalysts for optimal performance.
Molybdenum-based (e.g., MoO₂Cl₂, Mo(VI) salts)30% H₂O₂High selectivity and activity at room temperature.[6][10] Tolerant of various functional groups.[6]Catalyst stability and recovery can sometimes be a challenge depending on the specific complex.
Niobium Carbide (NbC)30% H₂O₂Specifically noted for affording sulfones in high yields, while related Tantalum Carbide (TaC) yields sulfoxides.[8] Catalyst is recoverable and reusable.[8]May be less common in standard labs compared to tungstate or molybdate salts.
Ruthenium-based (e.g., RuCl₃, Ru(II) complexes)Aerobic (O₂) or H₂O₂Can utilize air as the oxidant, which is highly desirable. Effective under mild conditions.Ruthenium is a precious metal, making it a more expensive option.
Q3: My reaction stops at the sulfoxide intermediate. How can I drive the reaction to completion to form the sulfone?

A3: This is a common and critical challenge. The oxidation of a sulfide to a sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone.[11] Several factors can be adjusted to favor the formation of the sulfone:

  • Stoichiometry of the Oxidant: Ensure you are using at least two equivalents of the oxidant (e.g., H₂O₂) for every one equivalent of the sulfide. Using a slight excess (e.g., 2.2 - 2.5 equivalents) can help drive the reaction to completion.

  • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can provide the necessary energy to overcome the activation barrier for the second oxidation step. Monitor the reaction by TLC or LC-MS to track the disappearance of the sulfoxide.

  • Catalyst Choice: Some catalysts are inherently more active for the sulfoxide-to-sulfone oxidation. Niobium carbide, for instance, is reported to be particularly efficient for producing sulfones directly.[8]

  • Solvent and pH: Acidic conditions, such as performing the reaction in acetic acid, can promote full oxidation to the sulfone when using hydrogen peroxide.[3][12]

Catalyst_Decision cluster_0 Catalyst Selection Workflow start Goal: Sulfide to Sulfone Oxidation q1 Primary Concern? start->q1 cost Cost & Availability q1->cost green Green Chemistry q1->green speed Reaction Speed q1->speed tungsten Use Sodium Tungstate (Na₂WO₄) - Economical & Robust cost->tungsten ruthenium Consider Ru-based catalyst - Utilizes air as oxidant green->ruthenium molybdenum Use Molybdenum catalyst - Fast at room temperature speed->molybdenum

Caption: Decision workflow for selecting an appropriate catalyst system.

III. Troubleshooting Guide

Even with a well-designed protocol, unexpected issues can arise. This section addresses specific problems you might encounter during the oxidation step.

Q4: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes?

A4: Incomplete conversion is often traced back to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Inactivity:

    • Cause: The catalyst may have degraded due to improper storage or impurities in the reaction mixture. Some catalysts are sensitive to moisture or air.

    • Solution: Use a fresh batch of catalyst. Ensure solvents are anhydrous if the protocol specifies. Consider purifying the starting sulfide if impurities are suspected.

  • Insufficient Oxidant:

    • Cause: Hydrogen peroxide solutions can decompose over time. The actual concentration may be lower than stated on the bottle.

    • Solution: Use a fresh bottle of H₂O₂ or titrate it to determine its exact concentration. Add the oxidant in portions if decomposition during the reaction is suspected.

  • Poor Mixing/Mass Transfer:

    • Cause: If the reaction is heterogeneous (e.g., solid catalyst in a liquid), inefficient stirring can limit the interaction between the substrate, oxidant, and catalyst.

    • Solution: Increase the stirring rate. Consider using a mechanical stirrer for larger-scale reactions.

Troubleshooting cluster_1 Troubleshooting Flowchart problem problem cause_low_conv cause_low_conv problem:m->cause_low_conv cause_sulfoxide cause_sulfoxide problem:n->cause_sulfoxide cause_decomp cause_decomp problem:o->cause_decomp solution_low_conv solution_low_conv cause_low_conv->solution_low_conv solution_sulfoxide solution_sulfoxide cause_sulfoxide->solution_sulfoxide solution_decomp solution_decomp cause_decomp->solution_decomp

Caption: A logical flowchart for troubleshooting common reaction issues.

IV. Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of Sulfide Precursor (Methyl 3-methyl-4-(methylthio)benzoate)

This procedure is a representative method based on common organic transformations.

  • Starting Material: Methyl 3-methyl-4-aminobenzoate.

  • Step 1: Diazotization

    • In a flask cooled to 0-5 °C, dissolve Methyl 3-methyl-4-aminobenzoate (1.0 eq) in an aqueous solution of HCl (approx. 3 M).

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Step 2: Thiolation

    • In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe, approx. 1.5 eq).

    • Slowly add the cold diazonium salt solution to the sodium thiomethoxide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Step 3: Work-up and Purification

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure sulfide precursor.

Protocol 2: Tungstate-Catalyzed Oxidation to this compound

This protocol is adapted from established methods for the selective oxidation of sulfides to sulfones using a robust tungstate/H₂O₂ system.[8][9]

  • Materials & Reagents:

    • Methyl 3-methyl-4-(methylthio)benzoate (1.0 eq)

    • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, 0.01-0.05 eq)

    • Hydrogen Peroxide (30% aqueous solution, 2.2 eq)

    • Methanol or Ethanol (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the sulfide precursor (1.0 eq) and the solvent (e.g., methanol).

    • Add the sodium tungstate catalyst (0.01-0.05 eq) to the mixture and stir until dissolved.

    • Heat the mixture to a gentle reflux (approx. 60-70 °C).

    • Add the 30% hydrogen peroxide solution (2.2 eq) dropwise over 30-60 minutes. Caution: The reaction can be exothermic.

    • Maintain the reaction at reflux and monitor its progress by TLC or LC-MS (typically 2-6 hours). Check for the disappearance of both the starting sulfide and the intermediate sulfoxide.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench any excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃).

    • Remove the bulk of the organic solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

V. References

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. [Link]

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. ResearchGate. [Link]

  • Oxidation of sulfide to sulfone in different conditions. ResearchGate. [Link]

  • Sulfoxidation of methyl-p-tolyl sulfide with H2O2/CHP catalyzed by TPA-Ti(IV), V(V), Mo(VI) and W(VI) complexes. ResearchGate. [Link]

  • Oxidation of methyl-p-tolyl sulfide with H2O2 (filled circle) and TBHP (filled square). ResearchGate. [Link]

  • Optimization of the reaction conditions for the oxidation of methyl p-tolyl sulfide under visible light irradiation using eosin Y or EY-APTES@PDA@PUF as photocatalyst. ResearchGate. [Link]

  • Conversion of sulfide to sulfone? Reddit. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Patsnap.

  • Conversion of sulfide to sulfone? Reddit. [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Google Patents.

  • 13.8 Sulfides. YouTube. [Link]

  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents.

  • Method for preparing methylthio benzoic acid. Google Patents.

  • Methyl 4-Methyl-3-(methylsulfonyl)benzoate. MySkinRecipes. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Evaluation of Methyl 3-methyl-4-(methylsulfonyl)benzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the subtle art of molecular architecture plays a pivotal role in determining biological activity. The placement of functional groups on an aromatic scaffold can dramatically alter a compound's pharmacological profile, influencing its efficacy, selectivity, and pharmacokinetic properties. This guide delves into a comparative analysis of Methyl 3-methyl-4-(methylsulfonyl)benzoate and its key positional isomers. While direct comparative biological data for these specific molecules is not extensively available in the public domain, this document serves as a strategic framework for their evaluation. By leveraging established principles of medicinal chemistry and outlining robust experimental protocols, we aim to provide researchers with a comprehensive roadmap for investigating the structure-activity relationships (SAR) within this chemical series.

The sulfonyl group is a cornerstone in drug design, known for its ability to form hydrogen bonds and act as a bioisostere for other functional groups, thereby modulating a compound's interaction with biological targets.[1][2] Compounds containing a methylsulfonylbenzoate scaffold have been explored as intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic agents, as well as agrochemicals.[3][4] This guide will present a hypothetical, yet scientifically rigorous, comparative study of this compound and its isomers, proposing a series of biological assays to elucidate their potential therapeutic applications.

The Isomeric Landscape: Structures and Hypothesized Significance

The differential positioning of the methyl and methylsulfonyl groups on the benzoate ring is anticipated to significantly impact steric and electronic properties, thereby influencing receptor binding and enzyme inhibition. The primary compounds for our comparative analysis are:

Compound NameStructureCAS Number
This compound1226776-89-1 [5]
Methyl 4-methyl-3-(methylsulfonyl)benzoate906816-32-8 [3]
Methyl 2-methyl-4-(methylsulfonyl)benzoate (Hypothetical structure, for illustrative purposes)Not readily available
Methyl 4-(methylsulfonyl)benzoate (Parent)51996-33-9 [6]

The inclusion of the parent compound, Methyl 4-(methylsulfonyl)benzoate, provides a crucial baseline to understand the influence of the methyl group's introduction and placement.

Proposed Biological Assays for Comparative Evaluation

Given the prevalence of sulfonyl-containing compounds as enzyme inhibitors, a logical starting point for the biological evaluation of these isomers is to screen them against a panel of enzymes implicated in disease.[1][2] We propose a tiered approach, beginning with broad-spectrum enzymatic assays and progressing to more specific cellular and mechanistic studies.

Tier 1: Primary Enzymatic Screening

The initial screening will focus on enzymes where sulfonyl-containing inhibitors have shown promise. These include cyclooxygenases (COX-1 and COX-2), carbonic anhydrases (CAs), and various kinases.

Experimental Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay will determine the inhibitory potential of the compounds against the two key enzymes in the prostaglandin synthesis pathway, which are major targets for anti-inflammatory drugs.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are procured. Arachidonic acid is prepared as the substrate.

  • Compound Preparation: The test compounds (this compound and its isomers) are dissolved in DMSO to create stock solutions, followed by serial dilutions to achieve a range of concentrations.

  • Assay Procedure:

    • The enzymes are pre-incubated with the test compounds or a vehicle control (DMSO) in a reaction buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for each compound against both COX-1 and COX-2.

dot

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme COX-1/COX-2 Enzyme Incubation Pre-incubation: Enzyme + Compound Enzyme->Incubation Substrate Arachidonic Acid Reaction Initiate Reaction: + Arachidonic Acid Substrate->Reaction Compounds Test Compounds & Isomers Compounds->Incubation Incubation->Reaction Termination Terminate Reaction Reaction->Termination Quantification Quantify PGE2 (ELISA) Termination->Quantification IC50 Calculate IC50 Values Quantification->IC50

Caption: Workflow for COX-1/COX-2 Inhibition Assay.

Tier 2: Cellular Assays and Mechanistic Studies

Compounds showing promising activity in the primary enzymatic screens will be advanced to cell-based assays to assess their effects in a more biologically relevant context.

Experimental Protocol: Cellular Anti-inflammatory Assay in LPS-stimulated Macrophages

This assay evaluates the ability of the compounds to suppress the inflammatory response in immune cells.

Step-by-Step Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Production Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified by ELISA.

  • Cell Viability Assay: A parallel assay (e.g., MTT or PrestoBlue) is performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Data Analysis: The dose-dependent inhibition of NO and cytokine production is determined for each compound.

dot

Cellular_Anti_inflammatory_Assay cluster_setup Setup cluster_treatment Treatment & Stimulation cluster_measurement Measurement (24h) Culture Culture Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Test Compounds Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO Measure Nitric Oxide (Griess Assay) Stimulate->NO Cytokines Measure Cytokines (ELISA) Stimulate->Cytokines Viability Assess Cell Viability (MTT Assay) Stimulate->Viability

Caption: Workflow for Cellular Anti-inflammatory Assay.

Hypothesized Structure-Activity Relationships (SAR)

The biological activity of the isomeric series of Methyl (methylsulfonyl)benzoates is expected to be critically dependent on the substitution pattern.

  • Steric Hindrance: The position of the methyl group relative to the methylsulfonyl and ester moieties will influence the molecule's ability to fit into the active site of a target enzyme. For instance, a methyl group at the 2-position could introduce steric hindrance that may be either beneficial or detrimental to binding, depending on the topology of the active site.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the aromatic ring and the acidity of adjacent protons. This can impact the strength of interactions with amino acid residues in the target protein.

  • Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the molecule compared to the parent compound. This can affect membrane permeability and bioavailability.

dot

SAR_Hypothesis cluster_properties Molecular Properties cluster_outcomes Biological Outcomes Sterics Steric Hindrance Binding Target Binding Affinity Sterics->Binding Electronics Electronic Effects Electronics->Binding Lipophilicity Lipophilicity ADME Pharmacokinetics (ADME) Lipophilicity->ADME Activity Biological Activity Binding->Activity ADME->Activity

Caption: Factors Influencing Structure-Activity Relationships.

Data Summary and Interpretation

The data from the proposed assays should be compiled into a clear, comparative table to facilitate analysis.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexCellular NO Inhibition IC50 (µM)
This compoundExperimentalExperimentalCalculatedExperimental
Methyl 4-methyl-3-(methylsulfonyl)benzoateExperimentalExperimentalCalculatedExperimental
Methyl 2-methyl-4-(methylsulfonyl)benzoateExperimentalExperimentalCalculatedExperimental
Methyl 4-(methylsulfonyl)benzoate (Parent)ExperimentalExperimentalCalculatedExperimental

A successful outcome of this proposed study would be the identification of an isomer with potent and selective biological activity. For example, an isomer with high COX-2 selectivity would be a promising candidate for development as a novel anti-inflammatory agent with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.

Conclusion

While the existing literature does not provide a direct comparison of the biological activities of this compound and its isomers, a systematic and logical approach to their evaluation can unlock their therapeutic potential. This guide provides a foundational framework for researchers to undertake such a study. By employing the outlined enzymatic and cellular assays, and by carefully analyzing the resulting structure-activity relationships, it is possible to identify promising lead compounds for further drug development. The principles of rational drug design, grounded in a thorough understanding of how subtle structural modifications impact biological function, remain a cornerstone of modern pharmaceutical research.

References

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed. Available at: [Link]

  • This compound | CAS:1226776-89-1 | Ark Pharma Scientific Limited. Available at: [Link]

  • Methyl 4-Methyl-3-(methylsulfonyl)benzoate - MySkinRecipes. Available at: [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications - ResearchGate. Available at: [Link]

  • Sulfonyl ureas pharmacology Presented by arjumand | PPTX - Slideshare. Available at: [Link]

  • Sulfonylureas - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap. Available at: [Link]

  • Methyl 4-(methylsulfonyl)benzoate | C9H10O4S | CID 6432253 - PubChem - NIH. Available at: [Link]

  • 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476 - PubChem. Available at: [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - European Patent Office - EP - Googleapis.com.
  • Methyl 3-Fluoro-4-(methylsulfonyl)benzoate - MySkinRecipes. Available at: [Link]

  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents.
  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Available at: [Link]

  • Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors - PubMed. Available at: [Link]

  • Antidiabetics - Sulfonylureas: Tolbutamide, Chlorpropamide, Glipizide, & Glimepiride. Available at: [Link]

  • Methyl 4-Fluoro-3-(methylsulfonyl)benzoate | C9H9FO4S | CID 10752025 - PubChem. Available at: [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Available at: [Link]

  • Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Available at: [Link]

  • Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Available at: [Link]

  • Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC - NIH. Available at: [Link]

  • 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies - PubMed. Available at: [Link]

  • Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - NIH. Available at: [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of Methyl 3-methyl-4-(methylsulfonyl)benzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel small molecules is a cornerstone of therapeutic innovation. This guide provides an in-depth comparative analysis of a focused series of analogs based on the "Methyl 3-methyl-4-(methylsulfonyl)benzoate" scaffold. We will delve into their synthesis, predicted physicochemical properties, and a logical framework for evaluating their potential as anticancer and antimicrobial agents, with a particular focus on kinase inhibition. The experimental protocols provided are robust and designed for reproducibility, ensuring the integrity of your findings.

Introduction: The Rationale for Analog Development

The methylsulfonyl group is a key pharmacophore in medicinal chemistry, often enhancing the metabolic stability and binding affinity of drug candidates.[1] The "this compound" core provides a versatile template for chemical modification. By systematically altering the substituents on the aromatic ring, we can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. This guide will focus on a comparative analysis of the parent compound and three virtual analogs, each with a distinct substitution pattern, to explore potential structure-activity relationships (SAR).

I. Synthesis of this compound and Its Analogs

A plausible synthetic route for the parent compound and its analogs involves a multi-step process, beginning with the appropriate substituted toluene. The following workflow outlines a generalizable synthetic strategy.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Benzoic Acid Formation cluster_3 Step 4: Esterification A Substituted Toluene B Substituted Phenyl Methyl Sulfide A->B 1. Chlorosulfonic acid 2. Na2SO3 C Substituted Phenyl Methyl Sulfone B->C H2O2, Acetic Acid D Substituted Methylsulfonyl Benzoic Acid C->D KMnO4, heat E Final Analog D->E Methanol, H2SO4 (cat.) G cluster_0 In Vitro Testing Workflow A Compound Synthesis and Characterization B Anticancer Screening (MTT Assay) A->B C Antimicrobial Screening (MIC Determination) A->C D Kinase Inhibition Assay B->D C->D E Data Analysis and SAR Determination D->E

Caption: Experimental workflow for the in vitro evaluation of analogs.

G cluster_0 Representative Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C D Cell Proliferation, Survival, and Angiogenesis C->D E Kinase Inhibitor (Analog) E->B

Caption: Simplified representation of a kinase signaling pathway targeted by inhibitors.

VI. Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of "this compound" analogs. By combining rational synthesis, predictive modeling, and robust experimental protocols, researchers can efficiently explore the structure-activity relationships within this chemical series. The illustrative data presented herein, based on established principles, suggests that substitutions on the aromatic ring can significantly impact the biological activity of these compounds. Future work should focus on the synthesis and experimental validation of these and other analogs to identify lead candidates for further preclinical development.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

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A Comparative Guide to the Orthogonal Purity Validation of Methyl 3-methyl-4-(methylsulfonyl)benzoate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the quality of an Active Pharmaceutical Ingredient (API) is paramount. This quality is not merely defined at the final step but is built meticulously from the quality of its precursors. Pharmaceutical intermediates, such as Methyl 3-methyl-4-(methylsulfonyl)benzoate , are foundational building blocks whose impurity profiles can directly influence the safety and efficacy of the final drug product. An uncharacterized impurity in an intermediate can carry through the synthetic process, potentially leading to the formation of toxic byproducts, reducing the therapeutic efficacy, or causing unforeseen side effects.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances, establish thresholds for reporting, identification, and qualification of impurities, underscoring the need for robust and validated analytical methods.[1][2][3]

This guide provides a comprehensive comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity validation of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

The Analyte: Deconstructing this compound

This compound (MMMB) is an organic intermediate characterized by a benzoate ester, a methyl group, and a methylsulfonyl group attached to the aromatic ring. Its structure makes it a versatile precursor in multi-step syntheses.

Plausible Synthetic Route and Potential Impurities

A thorough understanding of the synthetic pathway is critical to anticipating potential impurities. A plausible and common route to MMMB involves a two-step process:

  • Oxidation: Starting from Methyl 3-methyl-4-(methylthio)benzoate, the sulfide group is oxidized to a sulfone.

  • Esterification: If starting from the corresponding carboxylic acid, a Fischer esterification with methanol is performed.

Based on this, we can predict several classes of process-related impurities:

  • Starting Materials:

    • Unreacted Methyl 3-methyl-4-(methylthio)benzoate.

    • Unreacted 3-methyl-4-(methylsulfonyl)benzoic acid.

  • Intermediates/Byproducts:

    • Methyl 3-methyl-4-(methylsulfinyl)benzoate (The Sulfoxide): Incomplete oxidation of the sulfide is a very common byproduct and represents the most likely process-related impurity.[4] Over-oxidation is not a concern for the sulfone group itself.

    • Positional Isomers: Impurities in the starting materials could lead to isomers such as Methyl 2-methyl-4-(methylsulfonyl)benzoate or Methyl 3-methyl-2-(methylsulfonyl)benzoate.

  • Degradation Products:

    • 3-methyl-4-(methylsulfonyl)benzoic acid: Hydrolysis of the methyl ester group upon exposure to moisture or acidic/basic conditions.[5]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetic acid, methanol, toluene).

Comparative Analysis of Purity Validation Methodologies

The choice of an analytical method is a balance of specificity, sensitivity, accuracy, and the specific question being asked. Here, we compare three powerful, yet fundamentally different, analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power, sensitivity, and robustness.[6][7]

Causality of Experimental Choices:

  • Technique: Reversed-Phase HPLC is chosen because MMMB is a moderately polar organic molecule, making it well-suited for retention on a non-polar stationary phase (C18) with a polar mobile phase.

  • Detector: UV detection is selected because the benzene ring in MMMB is a strong chromophore, providing excellent sensitivity. A photodiode array (PDA) detector is preferred to assess peak purity and identify impurities by their UV spectra.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., formic or phosphoric acid) is used. The acid improves peak shape by suppressing the ionization of any acidic impurities, such as the corresponding carboxylic acid. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 60 40
    20.0 10 90
    25.0 10 90
    25.1 60 40

    | 30.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm (scan range 200-400 nm for PDA).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of MMMB and dissolve in 10 mL of Acetonitrile/Water (50:50 v/v) to prepare a 1 mg/mL stock. Dilute to 0.1 mg/mL with the same solvent for analysis.

Data Interpretation: Purity is typically calculated using the area percent method. Purity (%) = (Area of MMMB Peak / Total Area of All Peaks) x 100 This calculation assumes that all impurities have the same response factor as the main peak at the chosen wavelength. For higher accuracy, a reference standard for each impurity is needed to determine its relative response factor (RRF).

Workflow Visualization: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s_weigh Weigh ~10 mg of Sample s_dissolve Dissolve in 10 mL ACN/Water (50:50) s_weigh->s_dissolve s_dilute Dilute to 0.1 mg/mL s_dissolve->s_dilute s_filter Filter (0.45 µm) s_dilute->s_filter a_inject Inject 5 µL onto C18 Column s_filter->a_inject a_separate Gradient Elution (ACN/Water) a_inject->a_separate a_detect PDA Detection (200-400 nm) a_separate->a_detect d_integrate Integrate Peaks a_detect->d_integrate d_calculate Calculate Area % Purity d_integrate->d_calculate d_report Generate Report d_calculate->d_report

Caption: HPLC-UV analytical workflow for MMMB purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It offers superior specificity compared to HPLC-UV due to mass detection.

Causality of Experimental Choices:

  • Technique: GC is suitable for MMMB due to its relatively low molecular weight and expected volatility. The high temperatures of the GC inlet and oven, however, pose a risk of thermal degradation for the sulfone moiety, which must be carefully evaluated.

  • Detector: Mass Spectrometry provides both quantitative data (from the total ion chromatogram, TIC) and qualitative structural information (from the mass spectrum of each peak), allowing for the tentative identification of unknown impurities. Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.

  • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point. It provides a good balance of retention for various potential impurities.

Experimental Protocol: GC-MS

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a quadrupole).

  • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C (A lower temperature should be tested to assess thermal degradation).

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Accurately weigh ~10 mg of MMMB and dissolve in 10 mL of Dichloromethane or Ethyl Acetate.

Data Interpretation: Purity is calculated from the Total Ion Chromatogram (TIC) using the area percent method. The mass spectrum of each impurity peak can be compared to a spectral library (like NIST) or analyzed to propose a structure based on fragmentation patterns. For example, the loss of a methoxy group (-OCH3, 31 Da) or a methylsulfonyl group (-SO2CH3, 79 Da) would be indicative fragments.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_weigh Weigh ~10 mg of Sample s_dissolve Dissolve in 10 mL of Dichloromethane s_weigh->s_dissolve a_inject Inject 1 µL into Split/Splitless Inlet s_dissolve->a_inject a_separate Temperature Programmed Separation (DB-5ms) a_inject->a_separate a_detect EI-MS Detection (Scan 40-450 amu) a_separate->a_detect d_integrate Integrate TIC a_detect->d_integrate d_identify Analyze Mass Spectra of Impurity Peaks d_integrate->d_identify d_calculate Calculate Area % Purity d_integrate->d_calculate

Caption: GC-MS analytical workflow for MMMB purity and impurity ID.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[10]

Causality of Experimental Choices:

  • Technique: ¹H NMR is chosen because protons are abundant in MMMB and provide distinct, well-resolved signals. qNMR is particularly powerful as an orthogonal technique to chromatography.

  • Internal Standard: An internal standard (IS) of known high purity and weight is crucial. Maleic acid is a good choice because it is non-volatile, stable, not hygroscopic, and its vinylic protons (~6.3 ppm) typically do not overlap with signals from the analyte or common impurities.

  • Solvent: DMSO-d₆ is a suitable solvent as it dissolves both the analyte and the polar internal standard (Maleic Acid).

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified is critical to ensure complete relaxation and accurate integration. A 90° pulse angle is used to maximize signal intensity.

Experimental Protocol: qNMR

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the MMMB sample into a vial.

    • Accurately weigh ~10 mg of a high-purity internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard 90° pulse-acquire.

    • Relaxation Delay (D1): 30 seconds (or 5 x T₁ of the slowest relaxing proton).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Number of Scans (NS): 8-16 (for good signal-to-noise).

  • Data Processing:

    • Apply an appropriate window function (e.g., small exponential multiplication, LB=0.3 Hz).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal for the analyte (e.g., the ester methyl protons) and a signal for the internal standard (e.g., the two vinylic protons of Maleic Acid).

Data Interpretation: The purity of the analyte (Purityₐ) is calculated using the following equation:

Purityₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass (weight)

  • Purity: Purity of the standard

  • a: Analyte (MMMB)

  • std: Internal Standard (Maleic Acid)

Workflow Visualization: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation s_weigh_analyte Accurately Weigh ~20 mg Analyte (mₐ) s_dissolve Co-dissolve in ~0.7 mL DMSO-d₆ s_weigh_analyte->s_dissolve s_weigh_std Accurately Weigh ~10 mg Int. Std. (mₛₜᏧ) s_weigh_std->s_dissolve a_acquire Acquire ¹H Spectrum (Long D1, 90° Pulse) s_dissolve->a_acquire d_process Phase & Baseline Correct a_acquire->d_process d_integrate Integrate Analyte (Iₐ) & Standard (IₛₜᏧ) Peaks d_process->d_integrate d_calculate Calculate Purity using qNMR Equation d_integrate->d_calculate

Caption: qNMR analytical workflow for absolute purity determination of MMMB.

Data Presentation and Method Comparison

To illustrate the application of these methods, let's consider a hypothetical batch of MMMB analyzed by all three techniques.

Table 1: Quantitative Purity Analysis of MMMB (Batch #XYZ-001)

ParameterHPLC-UV (Area %)GC-MS (TIC Area %)qNMR (% w/w)
Purity of MMMB 99.52%99.45%98.7%
Impurity 1 (Sulfoxide) 0.28%0.31%0.3%
Impurity 2 (Acid) 0.15%Not Detected*0.1%
Unidentified Impurity 0.05%0.09%-
Non-volatile Residue Not DetectedNot Detected0.9%

*The carboxylic acid impurity is non-volatile and does not elute under typical GC conditions.

Table 2: Comparison of Analytical Method Performance Characteristics

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic SeparationChromatographic SeparationSpectroscopy (Absolute Molar Ratio)
Specificity Good (based on retention time and UV spectrum)Excellent (based on retention time and mass fragmentation)Excellent (based on unique chemical shifts)
Sensitivity (LOD/LOQ) Excellent (typically <0.01%)Excellent (typically <0.01%)Good (typically ~0.1%)
Accuracy Dependent on RRF of impuritiesDependent on RRF of impuritiesHigh (Primary Method)
Impurity Identification Limited (UV spectrum only)Good (tentative ID via mass spectrum)Good (structural information for major impurities)
Throughput HighMediumLow
Key Advantage Robust, high-throughput, excellent for routine QC.Powerful for identifying volatile unknown impurities.Provides absolute purity without a specific analyte standard.
Key Limitation Area % can be inaccurate if RRFs differ.Risk of thermal degradation; not suitable for non-volatile impurities.Lower sensitivity for trace impurities; requires longer acquisition times.

Conclusion and Recommendations: An Orthogonal Approach

The validation of purity for a pharmaceutical intermediate like this compound cannot be reliably achieved with a single analytical technique. Each method presents a unique lens through which to view the sample, and together they provide a comprehensive and trustworthy assessment.

  • HPLC-UV stands out as the ideal method for routine quality control and stability testing . Its high throughput, precision, and sensitivity make it perfect for analyzing large numbers of samples once the impurity profile is well-understood and reference standards are available.

  • GC-MS is an invaluable tool during process development and impurity investigations . Its strength lies in the identification of unknown volatile or semi-volatile impurities that may arise from changes in the synthetic route. However, its potential for thermal degradation of the analyte must be carefully assessed.

  • qNMR serves as the ultimate orthogonal method for absolute purity assignment . It is the gold standard for certifying reference materials and for providing an accurate mass balance that is independent of chromatographic response factors. While not a high-throughput technique, its role in establishing the true purity of a lead batch is unparalleled.

For a robust and defensible validation package, a combination of these techniques is strongly recommended. HPLC should be the primary release method, validated according to ICH Q2(R2) guidelines.[11][12][13] qNMR should be used to assign the absolute purity of the primary reference standard against which HPLC results are qualified. GC-MS should be employed to investigate any new, significant peaks that appear during process optimization or stability studies. This multi-faceted, orthogonal approach ensures the highest level of confidence in the quality of this critical intermediate, paving the way for a safer and more effective final drug product.

References

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

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  • ECA Analytical Quality Control Group. (2024). ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

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A Comparative Guide to the Biological Activity of Sulfonylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Sulfonylbenzoate Scaffold

The sulfonylbenzoate framework, which incorporates both a sulfonyl group and a benzoate moiety, represents a compelling scaffold in medicinal chemistry. This structural combination draws from the well-established biological activities of both sulfonamides and benzoates, suggesting a broad spectrum of potential therapeutic applications. Sulfonamides are a cornerstone of antimicrobial therapy and have seen a resurgence in interest for their anticancer and other pharmacological properties.[1][2] Benzoate esters, on the other hand, are widely recognized for their antimicrobial and preservative qualities, with emerging research exploring their cytotoxic effects.[3][4] The synergistic or unique activities arising from the combination of these two functional groups in sulfonylbenzoate derivatives are a fertile ground for drug discovery.

This guide will explore the principal biological activities associated with this structural class—anticancer, antimicrobial, and herbicidal—providing a comparative analysis based on available data from related compounds and outlining the experimental methodologies required for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The sulfonyl and benzoate moieties are present in numerous compounds exhibiting significant anticancer activity. The proposed mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Apoptosis Induction: Many anticancer agents exert their effects by triggering the intrinsic or extrinsic apoptotic pathways. The sulfonyl group, particularly in sulfonamides, has been implicated in the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[5]

Figure 1: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the fidelity of cell division. Many anticancer compounds function by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from replicating. Sulfonamide derivatives have been shown to cause cell cycle arrest, often at the G1/S or G2/M transitions.[6]

Cell_Cycle_Regulation G1 Phase G1 Phase G1_S_Checkpoint G1/S Checkpoint G1 Phase->G1_S_Checkpoint S Phase S Phase G2 Phase G2 Phase S Phase->G2 Phase G2_M_Checkpoint G2/M Checkpoint G2 Phase->G2_M_Checkpoint M Phase M Phase M Phase->G1 Phase G1_S_Checkpoint->S Phase G2_M_Checkpoint->M Phase Sulfonylbenzoates Sulfonylbenzoates Sulfonylbenzoates->G1_S_Checkpoint Arrest Sulfonylbenzoates->G2_M_Checkpoint Arrest

Figure 2: Potential points of cell cycle arrest induced by sulfonylbenzoate derivatives.

Comparative Cytotoxicity Data

While comprehensive comparative data for a series of sulfonylbenzoate derivatives is not yet widely available, the following table summarizes the cytotoxic activity (IC50 values) of structurally related benzoate and sulfonyl-containing compounds against various cancer cell lines. This data serves as a valuable benchmark for evaluating novel sulfonylbenzoate derivatives.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Methyl BenzoateHEK293 (Human Embryonic Kidney)~7000[4]
Ethyl BenzoateHEK293 (Human Embryonic Kidney)~5500[4]
Vinyl BenzoateHEK293 (Human Embryonic Kidney)~3700[4]
Eugenyl Benzoate Derivative 9HT29 (Colon Cancer)26.56[5]
Methylsulfonyl Benzothiazole (MSBT-07)HeLa (Cervical Cancer)<0.1[7]
Methylsulfonyl Benzothiazole (MSBT-12)HeLa (Cervical Cancer)0.1[7]
3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamideA549, HeLa, MCF-7, Du-1451.98 - 9.12[6]
5-Sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazolesVariousGI50: 1.64-1.86[8]

GI50: Concentration for 50% growth inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the sulfonylbenzoate derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Antimicrobial Activity: Combating Microbial Growth

The sulfonamide group is a well-known pharmacophore in antimicrobial drugs, and benzoate derivatives are widely used as preservatives due to their antimicrobial properties.[2][3] Therefore, sulfonylbenzoate derivatives are promising candidates for the development of new antimicrobial agents.

Mechanism of Action: Disruption of Essential Microbial Processes

The antimicrobial action of sulfonylbenzoates is likely multifaceted. The sulfonamide moiety can act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in many bacteria. The benzoate component can disrupt the cell membrane and interfere with microbial energy production.[3]

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some benzoate and sulfonyl-containing compounds against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Sodium Benzoate (pH 4.0)Staphylococcus aureus1000 ppm[3]
Sodium Benzoate (pH 4.0)Escherichia coli1000 ppm[3]
Methylsulfonyl Benzothiazoles (MSBTs)Various Bacteria & Fungi4 - 50[7][9]
2-Chlorobenzoic Acid DerivativesEscherichia colipMIC = 2.27 µM/ml[10]
Salicylanilide BenzoatesVarious Bacteria & FungiMicromolar range[11]

pMIC = -log(MIC)

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits visible microbial growth after incubation.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Microorganism: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.

    • Antimicrobial Agent: A stock solution of the sulfonylbenzoate derivative of known concentration.

    • 96-well Microtiter Plates: Sterile, U-bottomed or flat-bottomed plates.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the stock solution of the sulfonylbenzoate derivative to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting the Results:

    • After incubation, visually inspect the plate for turbidity (growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Herbicidal Activity: A Potential for Weed Management

Certain sulfonamide and benzoic acid derivatives have been successfully developed as herbicides.[12][13][14][15][16] This suggests that sulfonylbenzoates could also possess herbicidal properties, potentially acting through the inhibition of essential plant enzymes or by disrupting plant growth processes.

Mechanism of Action

The herbicidal mechanism of sulfonylbenzoates could be related to the known modes of action of sulfonylureas, which inhibit the enzyme acetolactate synthase (ALS), crucial for the synthesis of branched-chain amino acids in plants. Benzoic acid-based herbicides can act as synthetic auxins, disrupting normal plant growth.[12]

Comparative Herbicidal Data

Quantitative comparative data for the herbicidal activity of sulfonylbenzoate derivatives is limited in the public domain. However, patents and literature on related compounds indicate that both sulfonyl-containing and benzoate-containing molecules can exhibit potent herbicidal effects.[13][14][16] Evaluation of novel sulfonylbenzoate derivatives would typically involve screening against a panel of common weed species and assessing their impact on germination and growth.

Experimental Protocol: Pre-Emergence Herbicidal Activity Assay

This assay evaluates the ability of a compound to prevent weed seed germination and seedling emergence.

Principle: The test compound is applied to the soil surface before weed seeds have germinated. The efficacy of the compound is assessed by observing the percentage of weed emergence and the health of the emerged seedlings compared to an untreated control.

Step-by-Step Methodology:

  • Preparation of Test Units:

    • Fill small pots or trays with a standardized soil mix.

    • Sow the seeds of the target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) at a uniform depth.

  • Compound Application:

    • Prepare a solution or suspension of the sulfonylbenzoate derivative in a suitable carrier (e.g., water with a surfactant).

    • Apply the test solution evenly to the soil surface using a laboratory sprayer to simulate field application.

    • Include an untreated control and a positive control (a commercial herbicide with a known pre-emergence activity).

  • Incubation:

    • Place the treated pots or trays in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions that are optimal for the germination and growth of the target weed species.

    • Water the pots or trays as needed, typically by subirrigation to avoid disturbing the treated soil surface.

  • Data Collection and Analysis:

    • After a specified period (e.g., 14-21 days), assess the herbicidal effect.

    • Count the number of emerged seedlings in each pot.

    • Visually rate the injury to the emerged seedlings on a scale of 0% (no effect) to 100% (complete kill).

    • Calculate the percent inhibition of emergence and the average injury rating for each treatment.

    • Determine the GR50 value (the concentration required to cause a 50% reduction in plant growth) if a dose-response experiment is conducted.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of sulfonylbenzoate derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.[1][2][17][18][19] Key structural modifications to consider include:

  • Substituents on the Benzoate Ring: The nature, position, and number of substituents on the aromatic ring of the benzoate moiety can significantly influence activity. Electron-withdrawing or electron-donating groups can affect the electronic properties and binding affinity of the molecule to its target.

  • The Sulfonyl Linker: Alterations to the sulfonyl group or the atoms connecting it to the benzoate and the other part of the molecule can impact the overall conformation and reactivity.

  • The Ester Group: The nature of the alkyl or aryl group of the ester can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion and Future Directions

Sulfonylbenzoate derivatives represent a promising class of compounds with the potential for diverse biological activities, including anticancer, antimicrobial, and herbicidal effects. This guide has provided a framework for the comparative evaluation of these derivatives, drawing on data from structurally related compounds and presenting detailed experimental protocols for key assays.

Future research should focus on the synthesis and systematic screening of a library of sulfonylbenzoate derivatives to establish clear structure-activity relationships. In-depth mechanistic studies will be essential to elucidate the specific molecular targets and pathways responsible for their biological effects. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of the sulfonylbenzoate scaffold.

References

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The Methylsulfonylbenzoate Scaffold in Drug Design: A Comparative Guide for Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of the Methylsulfonyl Phenyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to developing next-generation therapeutics. The methylsulfonyl phenyl moiety, exemplified by structures like Methyl 3-methyl-4-(methylsulfonyl)benzoate, has garnered increasing interest as a versatile scaffold. Its utility stems from the unique physicochemical properties imparted by the methylsulfonyl group, which can enhance drug-like characteristics such as metabolic stability and solubility. This guide provides a comparative analysis of the methylsulfonylbenzoate scaffold, primarily focusing on its application in the design of anticancer agents and kinase inhibitors. We will delve into structure-activity relationships (SAR), compare its performance with alternative scaffolds, and provide detailed experimental protocols to empower researchers in their drug development endeavors.

The methylsulfonyl group is a powerful electron-withdrawing feature that can influence the electronic properties of the aromatic ring, enabling various chemical transformations for the synthesis of complex, biologically active molecules.[1] While this compound itself is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents, its core structure serves as a valuable starting point for derivatization in medicinal chemistry to optimize potency and metabolic stability.[2]

Comparative Analysis of the Methylsulfonylbenzoate Scaffold

A critical aspect of drug design is understanding how a chosen scaffold performs in comparison to established alternatives targeting similar biological pathways. Here, we compare the methylsulfonylbenzoate scaffold against other recognized pharmacophores in the context of anticancer activity and kinase inhibition.

Anticancer Activity: A Focus on Cytotoxicity

The sulfonamide group, a close relative of the methylsulfonyl moiety, is a well-established pharmacophore in a variety of anticancer agents.[3][4] Derivatives of this class have demonstrated the ability to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression.[3][4]

To provide a quantitative comparison, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various compounds containing the sulfonylphenyl scaffold against different cancer cell lines.

Compound IDScaffold TypeCancer Cell LineIC50 (µM)Reference
Compound 28 N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamideHCT-116 (Colon)3[5]
MCF-7 (Breast)5[5]
HeLa (Cervical)7[5]
Compound 10q Arylsulfonamide with carbazole moietyA875 (Melanoma)4.19 ± 0.78 (µg/mL)[4]
HepG2 (Liver)3.55 ± 0.63 (µg/mL)[4]
Compound 15 Arylpropyl sulfonamidePC-3 (Prostate)29.2[6]
HL-60 (Leukemia)20.7[6]
Compound 3 Phenylsulfonylpiperazine derivativeMCF7 (Breast)4.48[7]

Interpretation of Data:

The data clearly indicates that the arylsulfonamide scaffold is a potent starting point for the development of anticancer agents. For instance, compound 28 , with its N-(quinolin-8-yl)benzenesulfonamide core, exhibits low micromolar IC50 values against a panel of cancer cell lines.[5] Similarly, compound 10q , a nature-inspired arylsulfonamide, demonstrates significant cytotoxicity.[4] The arylpropyl sulfonamide, compound 15 , also shows notable activity, suggesting that the linker between the aromatic ring and the sulfonamide can be varied to modulate potency.[6] The phenylsulfonylpiperazine derivative, compound 3 , is particularly potent against the luminal breast cancer cell line MCF7.[7]

While direct data for this compound is not available in this context, the consistent anticancer activity of its structural analogs underscores the potential of this scaffold. The methyl ester and the additional methyl group on the benzene ring of our topic compound offer handles for further chemical modification to optimize activity and selectivity.

Kinase Inhibition: Targeting Key Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8] The sulfonamide and sulfonyl groups are present in numerous approved and investigational kinase inhibitors.[8][9]

The following table presents the inhibitory activity of sulfonyl-containing compounds against various kinases.

Compound IDScaffold TypeTarget KinaseIC50 (nM)Reference
Compound 23 4-amino-quinazoline with methyl-sulfonamideEGFR2.4[8]
PI3Kα317[8]
Compound 6 Quinazoline derivativeEGFR10[8]
VEGFR280[8]
Compound 3j 4-amino-6-methyl-1,3,5-triazine sulfonamidePan class I PI3KLow double-digit nM[10]
Skepinone-L analog (13a) DibenzocycloheptanoneMAPK116.4[11]
Skepinone-L analog (13b) DibenzocycloheptanoneMAPK114.2[11]

Interpretation of Data:

The data highlights the effectiveness of the sulfonamide and sulfonyl moieties in designing potent kinase inhibitors. The quinazoline scaffold, when combined with a sulfonamide group as in compound 23 , yields a highly potent EGFR inhibitor with an IC50 in the low nanomolar range.[8] The 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold in compound 3j leads to a potent pan-PI3K inhibitor.[10] Furthermore, the diaryl sulfone and sulfoxide derivatives, explored as scaffold hops from dibenzocycloheptanones, resulted in potent MAPK11 inhibitors like 13a and 13b .[11]

These examples demonstrate that the sulfonyl group can be incorporated into diverse heterocyclic systems to achieve high potency and, in some cases, selectivity. The this compound scaffold provides a simple aromatic core that can be elaborated to target the ATP-binding site of various kinases.

Experimental Protocols

To facilitate the exploration of the methylsulfonylbenzoate scaffold, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of Substituted Methylsulfonylbenzoate Analogs

The following is a general, adaptable protocol for the synthesis of derivatives based on the methylsulfonylbenzoate core.

Workflow for Synthesis of Methylsulfonylbenzoate Analogs

G start Starting Material (e.g., Methyl 3-methyl-4-aminobenzoate) step1 Diazotization (NaNO2, HCl) start->step1 step2 Sandmeyer Reaction (SO2, CuCl) step1->step2 Formation of diazonium salt step3 Oxidation (H2O2, Acetic Acid) step2->step3 Introduction of sulfonyl chloride product Target Methylsulfonylbenzoate Analog step3->product Formation of methylsulfonyl group step4 Ester Hydrolysis (Optional) (LiOH, THF/H2O) step5 Amide Coupling (Optional) (Amine, Coupling Agent) step4->step5 To corresponding amide product->step4 To corresponding carboxylic acid

Caption: General synthetic workflow for methylsulfonylbenzoate analogs.

Step-by-Step Protocol:

  • Diazotization of the Amino Group: Dissolve the starting aniline (e.g., Methyl 3-methyl-4-aminobenzoate) in a solution of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Introduction of the Sulfonyl Chloride Group (Sandmeyer-type reaction): In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to this mixture. Allow the reaction to warm to room temperature and stir for several hours.

  • Oxidation to the Methylsulfonyl Group: Extract the sulfonyl chloride intermediate with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and dissolve the residue in acetic acid. Add hydrogen peroxide (30%) dropwise and heat the mixture to 60-70 °C for 2-3 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration and wash with cold water. Purify the crude product by recrystallization or column chromatography to obtain the desired this compound analog.

  • (Optional) Ester Hydrolysis: To generate the corresponding carboxylic acid, dissolve the methyl ester in a mixture of tetrahydrofuran and water. Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.

  • (Optional) Amide Coupling: To synthesize amide derivatives, activate the carboxylic acid (from step 5) with a coupling agent (e.g., HATU, HOBt/EDC) in an aprotic solvent (e.g., DMF). Add the desired amine and a base (e.g., DIPEA) and stir at room temperature until completion. Purify the final amide by chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]

Workflow for MTT Assay

G start Seed cancer cells in 96-well plate step1 Incubate for 24h for cell attachment start->step1 step2 Treat cells with serial dilutions of test compound step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 2-4h (formazan formation) step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Calculate IC50 value step7->end

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).[12]

  • Incubation: Incubate the plate for 48 to 72 hours.[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37 °C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.

Workflow for Kinase Inhibition Assay

G start Prepare kinase reaction mixture (kinase, substrate, buffer) step1 Add test compound at various concentrations start->step1 step2 Initiate reaction by adding ATP step1->step2 step3 Incubate at room temperature step2->step3 step4 Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP step3->step4 step5 Incubate for 40 minutes step4->step5 step6 Add Kinase Detection Reagent step5->step6 step7 Incubate for 30-60 minutes step6->step7 step8 Measure luminescence step7->step8 end Determine IC50 value step8->end

Caption: Workflow for a generic luminescent kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Kinase Reaction: In a 384-well plate, add the kinase, substrate, and buffer.

  • Add Inhibitor: Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 5 µL.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its broader class of methylsulfonylaryl compounds represent a promising area for drug discovery, particularly in oncology and for the development of kinase inhibitors. The inherent properties of the methylsulfonyl group, such as its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an attractive component in modern medicinal chemistry.

This guide has provided a comparative overview of this scaffold, supported by experimental data from related compounds, and has detailed essential experimental protocols for its synthesis and biological evaluation. While direct comparative data for this compound is still emerging, the wealth of information on structurally similar molecules strongly suggests its potential.

Future research should focus on the synthesis and evaluation of a focused library of derivatives of this compound to establish a clear structure-activity relationship for this specific scaffold. Exploring different substitution patterns on the aromatic ring and modifications of the methyl ester will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. The protocols and comparative data presented herein provide a solid foundation for researchers to embark on this exciting avenue of drug discovery.

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  • Wodolazka, U., & Gorniak, P. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(11), 3183.
  • Application of Sulfonyl in Drug Design. (2015). Chinese Journal of Organic Chemistry, 35(11), 2291-2302.
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  • Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. (2022). Molecules, 27(19), 6296.
  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). International Journal of Molecular Sciences, 25(18), 10098.
  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (2021). CN112645853A.
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  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl deriv
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  • Pharmacokinetic and Pharmacodynamic Interactions of Sulfonylurea Antidiabetics. (2018). European Journal of Medicine, 6(2), 83-90.
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The Evolving Landscape of Bioactive Benzoates: A Comparative Guide to the Structure-Activity Relationship of Methyl 3-methyl-4-(methylsulfonyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The benzoate scaffold, a privileged structure in medicinal chemistry, continues to serve as a versatile template for the design of innovative therapeutics. Among these, derivatives of "Methyl 3-methyl-4-(methylsulfonyl)benzoate" have emerged as a promising class of compounds with a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance supported by experimental data and detailed protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of this chemical space and accelerate the development of next-generation therapeutics.

The Core Moiety: Unpacking the Therapeutic Potential

The parent compound, this compound, possesses a unique combination of structural features that contribute to its biological activity and synthetic versatility. The methylsulfonyl group, a key pharmacophore, is known to enhance binding affinity to various biological targets.[1][2] Its electron-withdrawing nature influences the electronic properties of the benzene ring, impacting molecular interactions and metabolic stability. The methyl ester provides a readily modifiable handle for the synthesis of a diverse library of derivatives, allowing for the systematic exploration of the structure-activity landscape.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

The therapeutic potential of this compound derivatives is intricately linked to the nature and position of substituents on the aromatic ring and modifications of the ester group. This section dissects the SAR for anti-inflammatory, anticancer, and antimicrobial activities, drawing comparisons with relevant alternatives.

Anti-inflammatory Activity: Targeting the Pillars of Inflammation

Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators. The 4-(methylsulfonyl)phenyl moiety is a hallmark of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with an improved gastrointestinal safety profile compared to non-selective inhibitors.[1][2][3][4][5]

Key SAR Insights:

  • The Methylsulfonyl Pharmacophore: The SO2Me group at the para-position of the phenyl ring is crucial for selective COX-2 inhibition.[1][3] This group can insert into a secondary pocket of the COX-2 active site, leading to enhanced binding affinity and selectivity over COX-1.[1]

  • Substituents on the Phenyl Ring: The introduction of various substituents on the phenyl ring can modulate anti-inflammatory potency. For instance, incorporating a second phenyl ring or a heterocyclic moiety can enhance activity.

  • Modification of the Ester Group: Conversion of the methyl ester to amides or other functional groups can significantly impact both potency and pharmacokinetic properties.

Comparative Performance Data:

Compound IDR1 (Position 3)R2 (Ester Modification)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)
Parent CH3OCH3>100-Not Reported
Celecoxib --0.04>37575% at 10 mg/kg
Derivative A HNH-Phenyl0.5212471% at 50 mg/kg[2]
Derivative B HImidazo[1,2-a]pyridin-3-amine0.07217.1Not Reported[1]
Derivative C HThiazolidinone0.21>476Not Reported[3]

This table presents a synthesized comparison based on data from related compound series. The performance of direct derivatives of the topic compound may vary.

Anticancer Activity: A Multi-pronged Attack on Tumor Progression

The methylsulfonylphenyl scaffold is also prevalent in a number of potent anticancer agents.[6][7][8] The mechanism of action for these derivatives is often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.

Key SAR Insights:

  • Targeting Tubulin Polymerization: Certain derivatives bearing this scaffold have been shown to inhibit tubulin polymerization, a validated target for cancer chemotherapy.

  • Kinase Inhibition: The methylsulfonyl group can participate in hydrogen bonding interactions within the ATP-binding pocket of various kinases, leading to their inhibition.

  • Induction of Apoptosis: Many active compounds induce programmed cell death in cancer cells through various mechanisms.

Comparative Performance Data:

Compound IDB-Ring ModificationLinkerCancer Cell LineGI50 (µM)
Parent --Not Reported-
ABT-751 ThiazoleNHVarious0.01 - 0.1
MSBT-07 Benzothiazole-HeLa<0.1[7]
MSBT-12 Benzothiazole-HeLa<0.1[7]
SMART-1 ThiazoleCOOVCAR-80.002

This table presents a synthesized comparison based on data from related compound series. The performance of direct derivatives of the topic compound may vary.

Antimicrobial Activity: Combating Microbial Resistance

Substituted benzoates and compounds containing methylsulfonyl groups have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[6][7][9] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Key SAR Insights:

  • Lipophilicity and Membrane Permeation: Modifications that enhance the lipophilicity of the molecule can improve its ability to penetrate microbial cell walls.

  • Target-Specific Interactions: The introduction of functional groups capable of forming specific interactions with microbial enzymes, such as dihydrofolate reductase, can lead to potent antimicrobial effects.

Comparative Performance Data:

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)
Parent 3-methyl, 4-methylsulfonylNot Reported-
MSBT-07 5-substituted benzothiazoleS. aureus4-50[7]
MSBT-11 5-substituted benzothiazoleE. coli4-50[7]
MSBT-12 5-substituted benzothiazoleC. albicans4-50[7]
Sodium Benzoate -Various>1000

This table presents a synthesized comparison based on data from related compound series. The performance of direct derivatives of the topic compound may vary.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The reliable evaluation of novel therapeutic agents is paramount. This section provides detailed, step-by-step methodologies for key experiments to assess the anti-inflammatory, anticancer, and antimicrobial activities of this compound derivatives.

Synthesis of Derivatives: A General Workflow

The synthesis of a library of derivatives is the first step in any SAR study. A general and adaptable synthetic route is presented below.

Synthesis_Workflow start This compound hydrolysis Saponification (e.g., LiOH, THF/H2O) start->hydrolysis acid 3-methyl-4-(methylsulfonyl)benzoic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, DIPEA, Amine) acid->coupling derivative Amide Derivatives coupling->derivative

Caption: General workflow for the synthesis of amide derivatives.

Protocol 1: Synthesis of 3-methyl-4-(methylsulfonyl)benzoic acid

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Synthesis of Amide Derivatives

  • Dissolve the 3-methyl-4-(methylsulfonyl)benzoic acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

In Vitro Anti-inflammatory Assay: COX-1/COX-2 Inhibition

This assay determines the inhibitory potency and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.

COX_Inhibition_Assay start Prepare Assay Buffer and Reagents enzyme_prep Prepare COX-1 and COX-2 Enzyme Solutions start->enzyme_prep compound_prep Prepare Serial Dilutions of Test Compounds start->compound_prep incubation Incubate Enzyme, Heme, and Compound enzyme_prep->incubation compound_prep->incubation reaction_start Initiate Reaction with Arachidonic Acid incubation->reaction_start reaction_stop Stop Reaction with 1N HCl reaction_start->reaction_stop elisa Quantify Prostaglandin E2 (PGE2) by ELISA reaction_stop->elisa analysis Calculate IC50 and Selectivity Index elisa->analysis

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 3: COX-1/COX-2 Inhibition Assay

  • Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol and 1 µM EDTA.

  • Reconstitute purified human COX-1 and ovine COX-2 enzymes in the assay buffer.

  • Prepare serial dilutions of the test compounds in DMSO (final concentration in the assay should be <1%).

  • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of the enzyme solution, and 10 µL of the test compound solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution (100 µM final concentration).

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction by adding 10 µL of 1N HCl.

  • Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.

  • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vitro Anticancer Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cell_seeding Seed Cancer Cells in a 96-well Plate treatment Treat Cells with Serial Dilutions of Test Compounds cell_seeding->treatment incubation_24h Incubate for 24-72 hours treatment->incubation_24h mtt_addition Add MTT Reagent incubation_24h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add Solubilization Solution (e.g., DMSO) incubation_4h->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % Viability and IC50 absorbance_reading->data_analysis

Caption: Workflow for the MTT cell viability assay.

Protocol 4: MTT Assay for Anticancer Screening

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Determination_Workflow compound_prep Prepare Serial Dilutions of Test Compounds inoculation Inoculate Microtiter Plate Wells compound_prep->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results

Caption: Workflow for MIC determination by broth microdilution.

Protocol 5: Broth Microdilution MIC Assay

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Mechanism of Action: Elucidating the Signaling Pathways

The biological effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival.[10][11][12][13][14] Many anti-inflammatory and anticancer agents exert their effects by inhibiting this pathway.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Translocation Derivative Sulfonyl Derivative Derivative->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->Gene_expression Transcription MAPK_Pathway_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factors Ras Ras Growth_Factor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocation & Activation Derivative Sulfonyl Derivative Derivative->Raf Inhibits Gene_expression Genes for Proliferation, Survival, and Differentiation Transcription_Factors->Gene_expression Transcription

Caption: Modulation of the MAPK signaling pathway by sulfonyl derivatives.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of the methylsulfonyl group and the significant impact of substitutions on the aromatic ring and modifications of the ester functionality. The provided experimental protocols offer a robust framework for the systematic evaluation of new derivatives.

Future research in this area should focus on the synthesis and evaluation of a broader range of derivatives to further refine the SAR. The exploration of novel heterocyclic and polycyclic substituents is likely to yield compounds with enhanced potency and selectivity. Moreover, in-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds. Ultimately, a comprehensive understanding of the SAR of this compound derivatives will pave the way for the development of safer and more effective drugs for a multitude of diseases.

References

  • Al-Sanea, M. M., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Journal of Molecular Structure, 1275, 134635. [Link]

  • Ghorab, M. M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(1), 27-41. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • ResearchGate. (n.d.). Some representative examples of selective COX-2 inhibitors and our designed compounds. Retrieved from [Link]

  • Ghorab, M. M., et al. (2018). Novel 4-methylsulfonylphenyl Derivatives as NSAIDS with Preferential COX-2 Inhibition. Future Medicinal Chemistry. [Link]

  • R Discovery. (2016). Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents. [Link]

  • Lad, N. P., et al. (2017). Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1254-1259. [Link]

  • Al-Said, M. S., et al. (2013). Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. International Journal of Molecular Sciences, 14(2), 2534-2548. [Link]

  • ResearchGate. (n.d.). Methylsulfonyl benzothiazoles (MSBT) derivatives: Search for new potential antimicrobial and anticancer agents | Request PDF. Retrieved from [Link]

  • Xiang, J., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Journal of Ovarian Research, 17(1), 1-19. [Link]

  • Sethi, G., et al. (2008). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Current Drug Targets, 9(12), 1063–1074. [Link]

  • Van Coillie, S., et al. (2016). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 21(9), 1184. [Link]

  • ResearchGate. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Retrieved from [Link]

  • Chen, Y., et al. (2021). MAPK signaling pathway-targeted marine compounds in cancer therapy. Journal of Cancer Research and Clinical Oncology, 147(3), 677–695. [Link]

  • Nithya, P., & Elango, K. (2021). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules, 26(21), 6496. [Link]

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A Comparative Guide to Purity Assessment of "Methyl 3-methyl-4-(methylsulfonyl)benzoate" by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for the purity assessment of "Methyl 3-methyl-4-(methylsulfonyl)benzoate," a key intermediate in various synthetic pathways. We will explore a meticulously designed High-Performance Liquid Chromatography (HPLC) method and contrast its performance with viable alternative analytical techniques. This document is structured to provide not only procedural steps but also the scientific rationale behind the methodological choices, ensuring a comprehensive understanding for the end-user.

The Crucial Role of Purity in Pharmaceutical Intermediates

"this compound" (CAS: 1226776-89-1, Molecular Formula: C₁₀H₁₂O₄S, Molecular Weight: 228.26 g/mol ) is a sulfone-containing aromatic ester.[1] Such compounds are pivotal in medicinal chemistry, often serving as building blocks for pharmacologically active molecules.[2] The presence of impurities, even in trace amounts, can have significant downstream effects, potentially altering reaction kinetics, introducing unwanted side products, and in the context of drug development, impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a fundamental aspect of scientific integrity.

Primary Analytical Technique: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity analysis of non-volatile organic compounds due to its high resolution, sensitivity, and reproducibility.[4] For "this compound," a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

Rationale for Method Design

The choice of an RP-HPLC method is predicated on the physicochemical properties of the analyte. "this compound" is a moderately polar compound, making it ideal for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The presence of a benzene ring and a methylsulfonyl group provides a strong chromophore, allowing for sensitive detection using a UV detector.[5] The UV absorbance for similar sulfonylated aromatic compounds is typically strong in the 220-270 nm range.[6][7]

Detailed Experimental Protocol: RP-HPLC

This protocol is designed to provide excellent separation of the main compound from potential process-related impurities, such as starting materials, by-products, and degradation products.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterSpecificationRationale
Column C18, 5 µm particle size, 4.6 x 150 mmThe C18 stationary phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar or less polar impurities. The 150 mm length offers a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier helps to suppress the ionization of any potential acidic impurities and ensures sharp, symmetrical peaks.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 70% B; 15-18 min: 70% B; 18-20 min: 70% to 30% B; 20-25 min: 30% B (re-equilibration)A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Detection UV at 235 nmThis wavelength is chosen to maximize the signal for the analyte while maintaining good sensitivity for a broad range of potential aromatic impurities.
Injection Volume 10 µLA standard injection volume to avoid column overloading.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Sample Preparation:

  • Accurately weigh approximately 10 mg of "this compound" into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This results in a sample concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Standard Preparation:

  • Prepare a stock solution of a certified reference standard of "this compound" at a concentration of 1 mg/mL in the same diluent as the sample.

  • From this stock solution, prepare a series of calibration standards by serial dilution to cover a range of concentrations (e.g., 0.1% to 150% of the sample concentration) to establish linearity.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample & Standard s2 Dissolve in Diluent s1->s2 s3 Filter Sample s2->s3 a1 Inject into HPLC System s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 235 nm a2->a3 d1 Integrate Chromatogram Peaks a3->d1 d2 Calculate % Purity (Area Normalization) d1->d2

Caption: Workflow for HPLC purity analysis of "this compound".

Comparative Analysis with Alternative Techniques

While HPLC is a robust method, other analytical techniques can be employed for purity assessment, each with its own set of advantages and limitations.[3][8][9] The choice of method often depends on the specific requirements of the analysis, such as the volatility of the impurities, the need for structural information, or throughput considerations.

Alternative Methods Considered:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Suitable for volatile and thermally stable compounds.[10] For "this compound," derivatization might be necessary to improve volatility and thermal stability.[11][12]

  • Capillary Electrophoresis (CE): A high-resolution technique that separates compounds based on their charge-to-size ratio.[13][14][15] It offers a different separation mechanism than HPLC, making it a good orthogonal technique.[1][16]

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO₂ as the main mobile phase.[17] It is particularly advantageous for its speed and reduced use of organic solvents.[18][][20][21]

Quantitative Performance Data Comparison

The following table summarizes the expected performance of the proposed HPLC method against these alternative techniques for the purity assessment of "this compound." The data presented is representative and based on typical performance characteristics of these analytical methods for similar small organic molecules.

ParameterRP-HPLC-UV GC-FID (with derivatization) Capillary Electrophoresis (CE-UV) Supercritical Fluid Chromatography (SFC-UV)
Precision (%RSD) < 1.0%< 1.5%< 2.0%< 1.5%
Accuracy (% Recovery) 99.0 - 101.0%98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Limit of Detection (LOD) ~0.01%~0.02%~0.05%~0.02%
Limit of Quantitation (LOQ) ~0.03%~0.05%~0.15%~0.06%
Analysis Time per Sample ~25 minutes~30 minutes (including derivatization)~15 minutes~10 minutes
Sample Throughput ModerateLow to ModerateHighHigh
Solvent Consumption ModerateLowVery LowVery Low (primarily CO₂)
Method Selection Flowchart

The selection of the most appropriate analytical technique is a critical decision. The following flowchart provides a logical pathway for choosing a method based on the analytical requirements.

Method_Selection cluster_hplc start Start: Purity Assessment of 'this compound' q1 Need for high resolution and quantification of known/unknown impurities? start->q1 hplc Use Validated RP-HPLC Method q1->hplc Yes (Primary Choice) q2 Are impurities volatile and thermally stable? q1->q2 No end End: Method Selected hplc->end gc Consider GC-FID (may require derivatization) q2->gc Yes q3 Need for high throughput and orthogonal separation mechanism? q2->q3 No gc->end ce Consider Capillary Electrophoresis (CE) q3->ce Yes q4 Is speed and reduced organic solvent use a priority? q3->q4 No ce->end sfc Consider Supercritical Fluid Chromatography (SFC) q4->sfc Yes q4->end No sfc->end

Sources

A Comparative Guide to the Characterization of Impurities in Methyl 3-methyl-4-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-methyl-4-(methylsulfonyl)benzoate, hereafter referred to as MMB, is a key chemical intermediate in the synthesis of various pharmaceutical compounds. In the landscape of drug development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality control metric; it is a critical determinant of safety and efficacy. The presence of impurities, even in trace amounts, can have unintended pharmacological or toxicological effects.[1][2]

This guide provides a comprehensive comparison of modern analytical techniques for the detection, identification, and quantification of potential impurities in MMB. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and frame the discussion within the global regulatory context established by the International Council for Harmonisation (ICH) guidelines.[3][4] The objective is to equip researchers, scientists, and drug development professionals with a strategic framework for robust impurity profiling.

Understanding the Impurity Landscape: A Proactive Approach

Effective impurity characterization begins with a theoretical understanding of how and where impurities might originate. The synthetic route to MMB is the primary source of process-related impurities, while its chemical structure dictates potential degradation pathways.

A plausible synthetic pathway for MMB involves the oxidation of a methylthio-substituted precursor followed by esterification. This allows us to anticipate several classes of impurities:

  • Organic Impurities: These are the most common and include starting materials, intermediates, by-products from side reactions, and degradation products.[2][4]

  • Inorganic Impurities: These can include reagents, catalysts, and metal residues from manufacturing equipment.[2]

  • Residual Solvents: Volatile organic chemicals used during synthesis or purification.[2]

The diagram below illustrates a potential synthetic route and highlights the origin points for various impurities.

G start_mat 3-Methyl-4-(methylthio)benzoic acid intermediate1 3-Methyl-4-(methylsulfonyl)benzoic acid start_mat->intermediate1 Oxidation (e.g., H₂O₂) [Ref: 12] imp1 Impurity: Unreacted Starting Material start_mat->imp1 final_product This compound (MMB) intermediate1->final_product Esterification (Acid Catalyst) [Ref: 26] imp2 Impurity: Oxidation By-products (e.g., Sulfoxide) intermediate1->imp2 Incomplete Oxidation imp3 Impurity: Unreacted Intermediate Acid intermediate1->imp3 imp4 Impurity: Dimerization or Side-Reaction Products final_product->imp4 imp5 Impurity: Genotoxic Alkyl Sulfonates final_product->imp5 Reaction with Sulfonate leaving groups methanol Methanol methanol->intermediate1

Caption: Predicted synthetic pathway for MMB and potential impurity insertion points.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is driven by the specific goal, whether it's routine purity testing, identifying an unknown peak, or definitively elucidating a structure. No single method is sufficient; a multi-faceted approach is essential for a comprehensive impurity profile.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Quantification, Purity Assessment[5][6]Identification & Quantification of Volatile/Semi-Volatile Impurities[7]Identification, Quantification, Impurity Profiling[5][8]Definitive Structural Elucidation, Quantification (qNMR)[6][9]
Sample Derivatization Not typically requiredMay be required for non-volatile compoundsNot typically requiredNot required
Selectivity Good to ExcellentExcellentExcellentExcellent
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Very High (pg/mL to ng/mL range)Moderate to Low (µg/mL to mg/mL range)
Quantitative Accuracy ExcellentVery GoodVery Good to ExcellentGood to Excellent (with internal standard)
Throughput HighMedium to HighMediumLow to Medium

Deep Dive: Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Rationale: HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the cornerstone of purity analysis in pharmaceutical development.[6][10] Its robustness, precision, and high throughput make it ideal for routine quality control. For MMB, a C18 column is the logical starting point due to the molecule's moderate polarity. A UV detector is suitable as the benzene ring provides a strong chromophore. A Photo-Diode Array (PDA) detector is superior as it provides spectral data, which can help distinguish between co-eluting peaks and indicate spectral homogeneity.

Experimental Protocol: RP-HPLC Method for MMB Purity

  • Instrumentation: Standard HPLC system with a PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 30% B

    • 32-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm, with full spectra collected from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve MMB in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Profiling

Expertise & Rationale: When an unknown impurity is detected by HPLC, LC-MS is the next logical step. It provides the molecular weight of the impurity, which is a critical piece of the structural puzzle.[5] For a molecule like MMB, Electrospray Ionization (ESI) is a suitable technique as the sulfonyl and ester groups can readily accept a charge. High-Resolution Mass Spectrometry (HRMS), using instruments like TOF or Orbitrap, provides a highly accurate mass measurement, allowing for the prediction of the elemental composition.

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: HPLC or UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Chromatography: Utilize the same HPLC method as above to ensure retention time correlation.

  • Ionization Source: ESI, positive and negative modes.

    • Causality: Running in both modes is crucial as different impurities may ionize more efficiently under different conditions.

  • MS Acquisition:

    • Full Scan: Scan a mass range appropriate for expected impurities (e.g., m/z 100-1000).

    • MS/MS (Tandem Mass Spectrometry): Perform fragmentation analysis on the parent ion of the impurity peak. The resulting fragmentation pattern provides structural information.

  • Data Analysis: Use the accurate mass to predict the molecular formula. Analyze the MS/MS fragmentation pattern to propose a chemical structure. For example, a neutral loss of 31 Da (OCH₃) or 32 Da (CH₃OH) would suggest fragmentation at the ester group.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatiles and Genotoxins

Expertise & Rationale: While MMB itself is not highly volatile, GC-MS is invaluable for analyzing two specific classes of impurities: residual solvents and potential genotoxic impurities (PGIs).[11] Chemicals used in the synthesis of sulfonates can form highly potent, genotoxic alkyl sulfonate esters (e.g., methyl methanesulfonate).[12] Regulatory bodies have stringent limits on these impurities, often requiring detection at parts-per-million (ppm) levels.[8] GC-MS provides the necessary sensitivity and selectivity for this trace-level analysis.[7]

Experimental Protocol: GC-MS for Sulfonate Ester PGIs

  • Instrumentation: GC system with a headspace autosampler coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 min

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium, constant flow.

  • MS/MS Detection (MRM Mode):

    • Rationale: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific parent-to-daughter ion transition for each targeted PGI.[8]

    • Example Transitions:

      • Methyl Methanesulfonate (MMS): m/z 110 -> 79

      • Ethyl Methanesulfonate (EMS): m/z 124 -> 96

  • Sample Preparation: Dissolve a high concentration of MMB (e.g., 50 mg/mL) in a suitable high-boiling solvent like DMSO.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Expertise & Rationale: When an impurity has been isolated (e.g., by preparative HPLC), NMR is the definitive tool for unambiguous structural elucidation.[9][13] It provides detailed information about the carbon-hydrogen framework of the molecule. For MMB, ¹H NMR would show distinct signals for the aromatic protons, the two methyl groups (on the ring and the sulfonyl group), and the ester methyl group. An impurity's spectrum would show deviations in chemical shifts, splitting patterns, or the presence of new signals, allowing for precise structural assignment.

Experimental Protocol: Structural Elucidation by NMR

  • Instrumentation: High-resolution NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a trace of Tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition: Standard single-pulse experiment. Key signals to expect for MMB are around 8 ppm (aromatic), 4 ppm (ester methyl), 3 ppm (sulfonyl methyl), and 2.5 ppm (aromatic methyl).

  • ¹³C NMR Acquisition: Standard proton-decoupled experiment. This reveals the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC):

    • Rationale: If the structure is complex, 2D NMR experiments are essential.

    • COSY identifies proton-proton couplings (protons on adjacent carbons).

    • HSQC correlates protons directly to the carbons they are attached to.

    • HMBC shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton.

Integrated Impurity Characterization Workflow

A robust and efficient impurity characterization strategy integrates these techniques logically. The following workflow ensures that analytical resources are used effectively, from initial detection to final regulatory reporting.

G start MMB Sample Batch hplc Purity Analysis by RP-HPLC with PDA start->hplc gcms Screen for Residual Solvents & Genotoxic Impurities (GC-MS) start->gcms decision1 Any peak > 0.05%? (ICH Reporting Threshold) hplc->decision1 lcms Identify Impurity by LC-HRMS (Accurate Mass & MS/MS) decision1->lcms Yes (>0.1% needs ID) report Report and Qualify Impurity (per ICH Q3A/Q3B) decision1->report No (Report if >0.05%) decision2 Structure Confirmed? lcms->decision2 prep_lc Isolate Impurity via Preparative HPLC decision2->prep_lc No / Ambiguous decision2->report Yes nmr Definitive Structural Elucidation by 1D/2D NMR prep_lc->nmr nmr->report end Batch Release report->end gcms->report

Caption: A self-validating workflow for impurity identification and reporting.

Conclusion

The characterization of impurities in this compound is a multi-step, multi-technique endeavor that is fundamental to ensuring pharmaceutical quality and patient safety. A proactive strategy, based on predicting potential impurities from the synthetic process, allows for the targeted development of analytical methods. While HPLC serves as the primary tool for quantification and purity control, it must be complemented by the powerful identification capabilities of mass spectrometry (both LC-MS and GC-MS) and the definitive structural elucidation power of NMR spectroscopy. By integrating these techniques into a logical, phased workflow guided by ICH principles, researchers can confidently establish a comprehensive impurity profile, satisfying both scientific and regulatory demands.

References

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The Lynchpin in Triketone Herbicide Synthesis: A Comparative Efficacy Guide to Methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate Based Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of agrochemical synthesis, the efficiency and viability of a synthetic route are paramount. The triketone class of herbicides, potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, represent a significant share of the market for weed control in major crops.[1][2] Central to the synthesis of prominent triketone herbicides, such as tembotrione, is the strategic functionalization of a substituted benzoic acid backbone. This guide provides an in-depth comparative analysis of the synthesis and efficacy of key intermediates based on the Methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate scaffold, offering a critical perspective for researchers and process chemists in the field.

The Strategic Importance of the Substituted Benzoate Core

The molecular architecture of tembotrione necessitates a precisely substituted benzene ring, featuring chloro, methyl, and methylsulfonyl groups. This arrangement is crucial for its herbicidal activity.[1] The synthesis of this core typically converges on the key intermediate, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid . The subsequent esterification to its methyl ester, Methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate, sets the stage for a critical benzylic bromination reaction, a pivotal step that dictates the overall efficiency of the tembotrione synthesis.

Synthesis of the Core Intermediate: A High-Yielding Approach

A robust and industrially scalable method for the preparation of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is the haloform reaction, commencing from 2-chloro-3-methyl-4-methylsulfonylacetophenone.[3] This reaction is particularly effective for the conversion of methyl ketones to their corresponding carboxylic acids.

Experimental Protocol: Haloform Reaction for 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid[3][4]
  • Reaction Setup: In a suitable reaction vessel, charge 1 mole equivalent of 2-chloro-3-methyl-4-methylsulfonylacetophenone.

  • Reagent Addition: Add 10 mole equivalents of a 6% aqueous sodium hypochlorite (NaOCl) solution and 0.1 mole equivalents of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). The phase-transfer catalyst is essential for facilitating the reaction between the organic substrate and the aqueous hypochlorite, thereby enhancing the reaction rate and yield.

  • Reaction Conditions: Slowly heat the mixture to 100°C and maintain for 0.5 hours.

  • Work-up and Isolation: Cool the reaction mixture to 30°C and acidify to a pH of 1 using 36% hydrochloric acid. Stir the resulting slurry for 4 hours to ensure complete crystallization.

  • Purification: Collect the solid precipitate by filtration, wash the filter cake with a 2% aqueous hydrochloric acid solution, and dry to obtain the final product.

This method consistently delivers high yields, with reported purities and yields often exceeding 97%.[3][4]

The Critical Juncture: Benzylic Bromination of the Methyl Ester

The methyl group at the 3-position of Methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate is the site of a crucial subsequent transformation: benzylic bromination. This step introduces a reactive handle for the later introduction of the trifluoroethoxy side-chain, a key structural motif in tembotrione. The choice of brominating agent and reaction conditions at this stage significantly impacts the overall yield, purity, and cost-effectiveness of the synthesis. This guide will compare three prominent methods for this transformation.

Comparative Analysis of Benzylic Bromination Methods
Reagent/MethodRadical Initiator/CatalystSolventTemperature (°C)Yield (%)Purity (%)Key Observations & Causality
HBr / H₂O₂ Azobisisobutyronitrile (AIBN) or m-chloroperoxybenzoic acidDichloroethane or Dichloromethane45-8088.5 - 8999.0 - 99.8A safer alternative to elemental bromine, generating bromine in situ. The radical initiator is crucial for initiating the reaction. The choice of initiator and temperature can be optimized to balance reaction rate and selectivity.[5]
N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) or Benzoyl PeroxideCarbon tetrachloride or 1,2-Dichlorobenzene60-8070 - 92HighNBS is a solid, making it easier and safer to handle than liquid bromine. It provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic addition to the aromatic ring, leading to higher selectivity.[6][7][8]
Elemental Bromine (Br₂) Light (hν) or Radical InitiatorMethylene chloride / Water or Carbon tetrachlorideReflux~87 (product in mixture)LowerWhile a direct method, it often suffers from lower selectivity, leading to the formation of side products through electrophilic aromatic substitution. The use of a two-phase system and photo-initiation can improve selectivity.[9]

Detailed Experimental Protocols for Benzylic Bromination

Method A: Bromination using Hydrobromic Acid and Hydrogen Peroxide[5]
  • Reaction Setup: To a reaction vessel, add Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (1 eq.), dichloroethane (as solvent), a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.04 eq.), and hydrobromic acid (48%, ~1.8 eq.).

  • Reagent Addition: Heat the mixture to 75-80°C and add 30% hydrogen peroxide (~1.2 eq.) dropwise.

  • Reaction Monitoring & Work-up: Monitor the reaction by a suitable chromatographic technique (e.g., LC). Upon completion, cool the reaction, separate the layers, and wash the organic layer with water.

  • Purification: Concentrate the organic layer and recrystallize the crude product from a suitable solvent like isopropanol to yield methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate.

Method B: Bromination using N-Bromosuccinimide (NBS)[6]
  • Reaction Setup: In a flask equipped for reflux and under an inert atmosphere, dissolve Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (1 eq.) in a suitable solvent such as 1,2-dichlorobenzene.

  • Reagent Addition: Add N-Bromosuccinimide (1.25 - 2.0 eq.) and a catalytic amount of a radical initiator like AIBN (e.g., 0.04 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80°C for several hours, monitoring the progress by TLC or HPLC.

  • Work-up and Purification: After completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate and brine. Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.

Method C: Bromination using Elemental Bromine[9]
  • Reaction Setup: In a glass flask equipped with a reflux condenser and a light source (e.g., a 300W lamp), charge a two-phase system of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (1 eq.) in methylene chloride and water.

  • Reagent Addition: While irradiating the mixture, slowly add elemental bromine (Br₂) over several hours, maintaining the mixture at reflux.

  • Reaction Monitoring & Work-up: Continue irradiation until the bromine color dissipates. Cool the reaction mixture and separate the organic layer.

  • Purification: Wash the organic layer with a solution of sodium bisulfite and then with water. Dry the organic phase, remove the solvent under reduced pressure, and purify the product, typically through recrystallization.

Visualizing the Synthetic Pathways

Synthesis of the Core Intermediate

Synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid start 2-chloro-3-methyl-4- methylsulfonylacetophenone reagents NaOCl, H₂O Phase-Transfer Catalyst start->reagents product 2-chloro-3-methyl-4- (methylsulfonyl)benzoic acid reagents->product caption Haloform reaction pathway.

Haloform reaction pathway.
Comparative Benzylic Bromination Routes

Benzylic Bromination Comparison cluster_hbr Method A cluster_nbs Method B cluster_br2 Method C start Methyl 2-chloro-3-methyl-4- (methylsulfonyl)benzoate reagent_hbr HBr / H₂O₂ AIBN start->reagent_hbr reagent_nbs NBS AIBN start->reagent_nbs reagent_br2 Br₂ Light (hν) start->reagent_br2 product Methyl 2-chloro-3-(bromomethyl)-4- (methylsulfonyl)benzoate reagent_hbr->product reagent_nbs->product reagent_br2->product caption Alternative benzylic bromination routes.

Alternative benzylic bromination routes.

Conclusion and Future Outlook

The synthesis of Methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate and its subsequent benzylic bromination are critical steps in the production of the herbicide tembotrione. While the haloform reaction provides a high-yielding route to the core benzoic acid intermediate, the choice of brominating agent for the subsequent step presents a trade-off between safety, cost, and efficacy.

The use of HBr/H₂O₂ offers a safer and more environmentally conscious alternative to elemental bromine, delivering high yields and purity. N-Bromosuccinimide (NBS) remains a highly effective and selective reagent, favored for its ease of handling and clean reaction profiles, making it a reliable choice in both laboratory and industrial settings. While elemental bromine can be utilized, its application requires careful control to mitigate safety hazards and minimize the formation of undesirable byproducts.

For researchers and drug development professionals, the selection of the optimal synthetic route will depend on a multi-faceted analysis of factors including scale, cost, safety infrastructure, and desired purity levels. The continuous development of greener and more efficient synthetic methodologies will undoubtedly shape the future of triketone herbicide manufacturing.

References

  • Zhejiang Zhongshan Chem Ind Grp. (2019). Synthetic process of herbicide tembotrione. CN109678767A.
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  • Limin Chemical Co., Ltd. (2021). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. CN104292137B.
  • BenchChem. (2026). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
  • Zhejiang Zhongshan Chem Ind Grp. (2021). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. CN112645853A.
  • PrepChem. (2026). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.
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  • Bayer Cropscience Gmbh. (2003). Method for producing 3-bromomethylbenzoic acids. WO2003022800A1.
  • Imperial Chemical Industries Plc. (1991). PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)
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  • Patsnap. (2026). N-Bromosuccinimide: Competitive Landscape and Growth Trends 2025-2033.
  • Carreno, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328-5331.
  • Gensini, M., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(3), 192-194.
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  • Park, K. H., & Jun, K. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(5), 269-272.
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  • PubChem. (2026). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid.
  • EIN Presswire. (2024). N-Bromosuccinimide Market to see stunning growth: $28.5 Million with a CAGR of 3.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-methyl-4-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 3-methyl-4-(methylsulfonyl)benzoate. As direct regulatory and safety data for this specific compound are not extensively published, this guide synthesizes best practices derived from closely related structural analogs and established principles of laboratory chemical waste management. The procedures outlined are grounded in the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) framework to ensure the protection of laboratory personnel and the environment.

Compound Identification and Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is paramount. This compound belongs to the family of substituted benzoic acid esters containing a sulfone group. While specific data for this molecule is sparse, we can infer its likely hazard profile from the structurally similar compound, Methyl 2-methyl-4-(methylsulfonyl)benzoate (CAS 875895-64-0) .

Based on this analog, the primary hazards are:

  • Skin Irritation (H315)

  • Serious Eye Irritation (H319)

  • May Cause Respiratory Irritation (H335)[1]

This assessment dictates the minimum personal protective equipment (PPE) and handling precautions required. The compound is a solid at room temperature and should not be disposed of via drain or as common trash.[2]

PropertyValue (based on structural analogs)Source
CAS Number Not assigned (Analog: 875895-64-0)[1]
Molecular Formula C₁₀H₁₂O₄SInferred
Appearance White to off-white solid[3]
Primary Hazards Skin, eye, and respiratory irritant[1]
Disposal Classification Non-acute hazardous chemical waste[1][4]

The "Cradle-to-Grave" Principle of Waste Management

Regulatory frameworks like the RCRA give the EPA authority to control hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" management.[5][6] As the generator of the waste, you are legally responsible for ensuring it is properly identified, managed, and treated, even after it leaves your facility.[4][6] This guide is designed to help you fulfill that responsibility.

Pre-Disposal: Waste Minimization Strategies

The most effective disposal procedure begins with generating less waste. Before starting any experiment, consider these EPA-recommended strategies:

  • Source Reduction: Order only the quantity of chemical required for your immediate research needs.[7]

  • Inventory Management: Maintain a detailed and current inventory of your chemicals to avoid purchasing duplicates.[8]

  • Substitution: Where scientifically viable, substitute hazardous chemicals with less hazardous alternatives.[7]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the compound's hazard profile. To mitigate the risk of skin, eye, and respiratory irritation, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA standards (US).[9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact.[9]

  • Body Protection: A standard laboratory coat is required. For bulk handling, consider impervious clothing.[9]

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), use a NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded.[1][10]

Step 2: Segregate the Waste Stream

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11]

  • Designate as Non-Halogenated Organic Solid Waste: this compound does not contain halogens. It should be placed in a waste container specifically designated for non-halogenated organic solids.

  • Avoid Incompatibles: Do NOT mix this waste with the following:

    • Acids and Bases: Store separately to prevent potential hydrolysis or other reactions.[11]

    • Oxidizers: Keep apart from strong oxidizing agents.[7]

    • Aqueous or Liquid Waste: Keep solid and liquid waste streams separate.[8]

Step 3: Use Correct Containerization and Labeling

The container is the primary barrier preventing release into the environment.

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid.[7][11] The container must be in good condition with no cracks or deterioration.[11]

  • Labeling: The moment the first particle of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • An accurate list of all components and their approximate percentages if it is a mixture.[11]

    • The date waste was first added.

    • The associated hazards (e.g., "Irritant").

Step 4: Store in a Designated Satellite Accumulation Area (SAA)

Federal regulations require that hazardous waste be stored at or near its point of generation in a designated Satellite Accumulation Area (SAA).[7][11]

  • Location: The SAA must be in the same room where the waste is generated.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[11][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.[8]

  • Accumulation Limits: Do not exceed 55 gallons of total hazardous waste in the SAA. Once a container is full, it must be removed by your institution's Environmental Health & Safety (EHS) department within three days.[11]

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management gen Generate Waste (Unused chemical, contaminated labware) ppe Step 1: Don Appropriate PPE gen->ppe Initiates Process seg Step 2: Segregate Waste (Non-Halogenated Organic Solid) ppe->seg cont Step 3: Containerize & Label Correctly seg->cont saa Step 4: Store in Satellite Accumulation Area (SAA) cont->saa pickup Step 5: Arrange for Waste Pickup via EHS saa->pickup When container is full or project is complete final Final Disposal (Licensed Facility) pickup->final Transport caption Figure 1. Disposal Workflow

Figure 1. Disposal Workflow
Step 5: Arrange for Final Disposal

Laboratory personnel must never transport hazardous waste themselves or attempt to dispose of it through conventional means.[12]

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from your Environmental Health & Safety (EHS) or equivalent department.[7][12]

  • Licensed Disposal: The EHS department will consolidate the waste and transfer it to a licensed chemical destruction plant or treatment, storage, and disposal facility (TSDF) for final, compliant disposal, often via controlled incineration with flue gas scrubbing.[13][14]

Emergency Procedures: Spills and Exposures

In the event of an accidental release, follow these procedures immediately.

  • Spill Cleanup:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, prevent further spread of the solid material.[1]

    • Carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.[1]

    • Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

    • Clean the spill area with an appropriate solvent and decontaminate all equipment used.

  • Personnel Exposure:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][14]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[1][14]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Disposal of Empty Containers

An "empty" container that held a hazardous chemical must still be managed properly.

  • Remove all contents to the extent possible, leaving minimal residue.[12]

  • For a non-acute hazardous waste like this one, the emptied container can often be disposed of as regular trash only if all hazardous labels are fully defaced or removed.[12]

  • Best Practice: To ensure safety, it is recommended to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinseate (the solvent used for rinsing) and dispose of it as a separate hazardous liquid waste stream.[12] The rinsed and defaced container can then be discarded or recycled.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS. LookChem. [Link]

  • Hazardous Waste. Virginia Department of Environmental Quality. [Link]

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Mastering Safety: A Researcher's Guide to Handling Methyl 3-methyl-4-(methylsulfonyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, field-proven safety and handling protocols for Methyl 3-methyl-4-(methylsulfonyl)benzoate (CAS 314040-57-6). Moving beyond a simple checklist, we delve into the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.

The primary hazards associated with this class of compounds include:

  • Skin Irritation (Category 2) [1][3][4]

  • Serious Eye Irritation (Category 2A) [1][3][4]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3) [1][3][4]

  • Harmful if Swallowed (Acute Oral Toxicity, Category 4) [1][4]

This guide is structured to provide immediate, actionable intelligence for safe handling, from initial risk assessment to final disposal.

Core Protective Measures: Your First Line of Defense

The consistent hazard profile of methylsulfonylbenzoate derivatives mandates a standard level of personal protective equipment (PPE) to mitigate risks of skin, eye, and respiratory exposure.[1][3] Adherence to these core principles is the foundation of safe handling.

Engineering Controls: Containing the Hazard

Before any personal protective equipment is considered, your primary control should be the laboratory environment itself.

  • Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[1] This is critical to prevent the inhalation of fine dust particles or vapors, directly addressing the risk of respiratory tract irritation.[1][3]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[1]

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not static; it must adapt to the specific procedure being performed. The following table outlines the recommended PPE based on the scale and nature of the work.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Small-Scale Handling (<1g, Solid) ANSI Z87.1-rated safety glasses with side shields.[3]Nitrile gloves (inspect for integrity before use).[1]Standard cotton lab coat.Recommended: N95 dust mask to minimize inhalation of fine particulates.[1]
Solution Preparation & Transfers Chemical safety goggles (provides splash protection).[3]Nitrile gloves.[1]Standard cotton lab coat.Not required if performed in a certified fume hood.
Large-Scale Reactions (>1g) Chemical safety goggles and a face shield for maximum protection against splashes.[1]Nitrile gloves. Change gloves immediately if contamination is suspected.[1]Chemically resistant lab coat or apron over a standard lab coat.Not required if performed in a certified fume hood with the sash at the appropriate height.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is directly tied to its correct use. A disciplined, step-by-step approach prevents cross-contamination and ensures your safety.

Step-by-Step PPE Protocol
  • Donning (Putting On):

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your safety glasses, goggles, or face shield.

    • If required, put on your respiratory protection (e.g., N95 mask).

    • Wash your hands thoroughly.

    • Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.[1]

  • Doffing (Taking Off) - The Critical Sequence:

    • Remove gloves first, using a proper technique to avoid touching the outer, contaminated surface with your bare skin.[1]

    • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove your eye and face protection.

    • If used, remove your respiratory protection.

    • Wash your hands thoroughly with soap and water.[3]

PPE Selection & Disposal Workflow

The following diagram illustrates the decision-making process for selecting and disposing of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_selection PPE Selection cluster_ops Operation & Disposal Start Start: Handling Required AssessTask Assess Task: - Scale (small/large) - Form (solid/liquid) Start->AssessTask SelectEye Select Eye Protection: - Glasses (solid) - Goggles (liquid) - Face Shield (large scale) AssessTask->SelectEye SelectGloves Select Hand Protection: - Nitrile Gloves AssessTask->SelectGloves SelectBody Select Body Protection: - Lab Coat - Chem-resistant Apron (large scale) AssessTask->SelectBody SelectResp Select Respiratory Protection: - N95 (weighing solid) AssessTask->SelectResp PerformTask Perform Task in Fume Hood DoffPPE Doff PPE in Correct Sequence PerformTask->DoffPPE DisposeGloves Dispose Gloves in Hazardous Waste DoffPPE->DisposeGloves DisposeCoat Dispose of Contaminated Coat as Hazardous Waste DoffPPE->DisposeCoat If Grossly Contaminated Clean Wash Hands Thoroughly DoffPPE->Clean End End: Task Complete Clean->End

Caption: PPE Selection and Disposal Workflow Diagram.

Spill and Disposal Management

Spill Response

In the event of a spill, evacuate unprotected personnel from the area.[1] Wearing the appropriate PPE as outlined for large-scale reactions, follow these steps:

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.[1] For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop the contained material into a designated, labeled hazardous waste container.[1] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.[2]

  • Labeling: Use a designated, sealed, and clearly labeled hazardous waste container.

  • Segregation: Do not mix this waste with other waste streams.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[2] Do not discharge to sewer systems.[5]

By integrating these expert protocols and understanding the rationale behind them, you build a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • TCI Chemicals. (2025, January 15). SAFETY DATA SHEET: Methyl Benzoate.
  • Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET.
  • Echemi.Methyl 4-Fluoro-3-(Methylsulfonyl)benzoate SDS, 160819-39-6 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • AA Blocks. (2025, January 18). Safety Data Sheet.
  • Fisher Scientific.SAFETY DATA SHEET: 3-(Methylsulfonyl)benzoic acid.
  • CPAchem Ltd. (2023, December 14). Safety data sheet: Methyl benzoate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: Methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate.
  • Santa Cruz Biotechnology, Inc. (2017, October 9). SAFETY DATA SHEET: 2-Amino-4-(methylsulfonyl)benzoic acid.
  • AK Scientific, Inc.Safety Data Sheet: Methyl 2-methyl-4-(methylsulfonyl)benzoate.
  • New Jersey Department of Health.Hazardous Substance Fact Sheet: Methyl Benzoate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate.
  • Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.